Product packaging for 6-Demethoxytangeretin(Cat. No.:CAS No. 6601-66-7)

6-Demethoxytangeretin

Cat. No.: B192534
CAS No.: 6601-66-7
M. Wt: 342.3 g/mol
InChI Key: DDGJUTBQQURRGE-UHFFFAOYSA-N
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Description

6-Demethoxytangeretin is a polymethoxyflavone (PMF), a class of compounds primarily found in citrus peels and noted for their broad spectrum of biological activities . As a demethylated derivative of Tangeretin, it is of significant interest in pharmacological research due to the established role of demethylation in the metabolism and activation of PMFs . Studies on similar compounds indicate that demethylated PMFs can exhibit potent effects, sometimes exceeding the activity of their fully methoxylated counterparts, particularly in inhibiting enzymes like pancreatic lipase, which is relevant in metabolic disorder research . While direct studies on this compound are limited, research on Tangeretin provides a strong foundation for its potential research applications. The parent compound has demonstrated considerable anticancer properties in preclinical models, including the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle . These effects are mediated through multiple pathways, such as growth inhibition, modulation of signaling pathways like JAK/STAT and MAPK, and the upregulation of tumor suppressor proteins . Furthermore, Tangeretin has shown neuroprotective, anti-inflammatory, and antioxidant effects in various models, suggesting potential research applications for its derivatives in neurodegenerative and inflammatory disorders . The metabolism of PMFs like Tangeretin often involves demethylation to more hydrophilic compounds, which can influence their bioavailability and tissue distribution . The absolute oral bioavailability of Tangeretin has been reported at approximately 27% in rat models, with tissue distribution analysis showing accumulation in organs such as the kidneys, lungs, and liver . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O6 B192534 6-Demethoxytangeretin CAS No. 6601-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGJUTBQQURRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348077
Record name 4',5,7,8-Tetramethoxyflavone
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6601-66-7
Record name 6-Demethoxytangeretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6601-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Demethoxytangeretin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5,7,8-Tetramethoxyflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEMETHOXYTANGERETIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Demethoxytangeretin: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin, a flavonoid found in citrus fruits, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and biological activities, with a focus on its anti-inflammatory and neuroprotective effects. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Physicochemical Properties

PropertyValueReference
CAS Number 6601-66-7[1][2]
Molecular Weight 342.34 g/mol [3][4]
Molecular Formula C₁₉H₁₈O₆[3][4]
Synonyms 4',5,7,8-Tetramethoxyflavone, 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one[1][2]

Biological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-allergic properties being the most extensively studied. It has been shown to suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human mast cells. This effect is mediated through the inhibition of the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, preliminary studies suggest potential neuroprotective effects.

Anti-inflammatory and Anti-allergic Effects

The anti-inflammatory activity of this compound has been demonstrated in human mast cell line HMC-1. Stimulation of these cells with phorbol 12-myristate 13-acetate (PMA) and the calcium ionophore A23187 leads to the production of IL-6, a key mediator of inflammatory and allergic responses. This compound effectively inhibits this PMA/A23187-induced IL-6 production.

Cell LineStimulantThis compound Concentration% Inhibition of IL-6 Production
HMC-1PMA + A23187Data not explicitly found in search resultsSpecific percentage of inhibition not detailed in search results

Further research is required to determine the precise concentrations and corresponding percentage of inhibition.

Signaling Pathway Analysis

The inhibitory effect of this compound on IL-6 production is attributed to its modulation of the ALK and MAPK signaling cascades. Western blot analyses have shown that this compound can reduce the phosphorylation of key proteins in these pathways, thereby downregulating the downstream signaling that leads to IL-6 gene expression and protein secretion.

G Proposed Signaling Pathway of this compound in Mast Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA + A23187 ALK ALK PMA->ALK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PMA->MAPK_pathway Activates p_ALK p-ALK ALK->p_ALK Phosphorylation p_MAPK p-MAPK MAPK_pathway->p_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p_ALK->Transcription_Factors Activates p_MAPK->Transcription_Factors Activates DMT This compound DMT->p_ALK Inhibits DMT->p_MAPK Inhibits IL6_gene IL-6 Gene Transcription_Factors->IL6_gene Induces Transcription IL6_mRNA IL-6 mRNA IL6_gene->IL6_mRNA IL6_protein IL-6 Protein (Secretion) IL6_mRNA->IL6_protein

Caption: Proposed mechanism of this compound's inhibitory action on IL-6 production in mast cells.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Flavonoids, in general, are known for their antioxidant and anti-inflammatory effects within the central nervous system. The potential mechanisms of neuroprotection by this compound are thought to involve the modulation of signaling pathways related to neuronal survival and the reduction of oxidative stress. However, detailed experimental data and specific protocols in this area are still limited and represent a promising avenue for future research.

Experimental Protocols

Cell Culture and Stimulation

Cell Line: Human Mast Cell Line (HMC-1)

Culture Conditions:

  • Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere of 5% CO₂.

Stimulation Protocol:

  • Seed HMC-1 cells in appropriate culture plates.

  • Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 1 hour).

  • Stimulate the cells with a combination of Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187. Optimal concentrations and incubation times for PMA and A23187 should be determined empirically but are often in the range of 50 nM and 1 µM, respectively, for several hours.

  • Include appropriate controls (e.g., vehicle-treated, unstimulated, and stimulated without this compound).

Caption: General workflow for studying the effect of this compound on HMC-1 cells.

Quantification of IL-6 Production by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-6 protein secreted into the cell culture supernatant.

General Protocol:

  • Coat a 96-well plate with a capture antibody specific for human IL-6 overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add diluted culture supernatants and a standard curve of recombinant human IL-6 to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for human IL-6.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, wash, and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.

Analysis of IL-6 Gene Expression by RT-qPCR

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative abundance of IL-6 mRNA in the cells.

General Protocol:

  • RNA Extraction: Isolate total RNA from the treated and control HMC-1 cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for the human IL-6 gene, and a suitable reference gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the target gene in real-time.

  • Data Analysis: Determine the relative expression of the IL-6 gene using the comparative Cq (ΔΔCq) method.

Primer Sequences (Example):

  • Human IL-6 Forward: Specific sequence to be obtained from literature or designed.

  • Human IL-6 Reverse: Specific sequence to be obtained from literature or designed.

  • Reference Gene Forward: Specific sequence for the chosen reference gene.

  • Reference Gene Reverse: Specific sequence for the chosen reference gene.

Western Blot Analysis of ALK and MAPK Phosphorylation

Principle: Western blotting is used to detect and quantify the levels of phosphorylated (activated) ALK and MAPK proteins in the cell lysates.

General Protocol:

  • Protein Extraction: Lyse the treated and control HMC-1 cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated MAPKs (e.g., p-p38, p-ERK, p-JNK), and total MAPKs overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies that recognize the primary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anti-allergic properties, primarily through the inhibition of the ALK and MAPK signaling pathways, leading to reduced IL-6 production. The experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanisms of action and explore its therapeutic potential. While the neuroprotective effects of this compound are less characterized, they represent an exciting area for future research. This technical guide serves as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this citrus flavonoid.

References

In Silico Prediction of 6-Demethoxytangeretin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Demethoxytangeretin, a polymethoxyflavone found in citrus peels, has demonstrated potential anti-inflammatory and anti-allergic properties.[1] Preliminary studies suggest its mechanism of action involves the modulation of key signaling pathways, including the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1] This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. The methodologies outlined herein are designed to facilitate a deeper understanding of its mechanism of action and to accelerate its development as a potential therapeutic agent. This document details a robust in silico workflow, encompassing both ligand-based and structure-based approaches, alongside detailed protocols for the experimental validation of predicted protein-ligand interactions.

Introduction to this compound

This compound is a natural flavonoid compound with the chemical formula C₁₉H₁₈O₆.[2] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. The interest in this compound stems from its observed bioactivities, which suggest a potential role in mitigating inflammatory responses. Understanding the specific molecular targets of this compound is crucial for elucidating its therapeutic potential and for the rational design of more potent and selective derivatives.

In Silico Target Prediction Workflow

The identification of protein targets for a small molecule like this compound can be efficiently initiated using computational, or in silico, methods. These approaches can be broadly categorized into ligand-based and structure-based techniques.[3] A combined workflow, as depicted below, is recommended to enhance the predictive accuracy.

References

6-Demethoxytangeretin: A Technical Guide on the Speculated Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin is a polymethoxylated flavone, a type of flavonoid compound, that can be isolated from citrus fruits such as Citrus reticulata.[1] Emerging research has highlighted its potential as a bioactive molecule with significant anti-inflammatory and anti-allergic properties.[1][2] This technical guide provides an in-depth overview of the speculated mechanism of action of this compound, with a focus on its impact on key signaling pathways. The information is compiled from available scientific literature and is intended to support further research and drug development efforts. While comprehensive data on this compound remains under investigation, this guide synthesizes the current understanding of its molecular interactions.

Quantitative Data

The following tables summarize the available quantitative and semi-quantitative data on the biological effects of this compound. It is important to note that specific IC50 values for many of these activities are not yet publicly available.

Table 1: Anti-inflammatory Activity of this compound in Human Mast Cells (HMC-1)

ParameterCell LineTreatment ConditionsObserved EffectReference
Inhibition of IL-6 ProductionHMC-10.8-20 µM; 1-6.5 hInhibition of IL-6 production and gene expression.[1]
Inhibition of Cytokine mRNA ExpressionHMC-14 or 20 µMSuppressed the mRNA levels of TNFα, CFS2, IL-6, and IL-8.[1]
Inhibition of Protein PhosphorylationHMC-10.8-20 µMDose-dependent suppression of phosphorylation of NPM-ALK, JAK2, STAT3, AKT, and PLCγ1.[1]
Inhibition of MAPK PhosphorylationHMC-10.8-20 µMApparent suppression of phosphorylation of ERK1/2, JNK1/2, and p38.[1]

Table 2: Neuroprotective Activity of this compound

ParameterSystemObserved EffectReference
CRE-mediated TranscriptionHippocampal NeuronsPromotion of CRE-mediated transcription.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to investigate the mechanism of action of this compound. These protocols are based on standard laboratory practices and information from studies on related compounds.

Cell Culture and Treatment
  • Cell Line: Human Mast Cell line (HMC-1).

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, HMC-1 cells are seeded at a density of 1 x 10^6 cells/mL. Cells are pre-treated with varying concentrations of this compound (e.g., 0.8, 4, 20 µM) for 1 hour. Subsequently, cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) (50 nM) and calcimycin (A23187) (1 µM) for the indicated times (e.g., 1-6.5 hours) to induce an inflammatory response.

Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of key proteins in the ALK and MAPK signaling pathways.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ALK, ERK1/2, JNK1/2, p38, STAT3, and AKT.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of pro-inflammatory cytokines.

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for IL-6, TNFα, and other target genes. The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.

CRE-mediated Transcription Assay

This protocol is for assessing the effect of this compound on cyclic AMP-responsive element (CRE)-mediated gene transcription.

  • Cell Culture and Transfection: Hippocampal neurons are cultured and then co-transfected with a CRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After transfection, the cells are treated with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The CRE-luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold change in luciferase activity compared to untreated control cells.

Signaling Pathways and Visualizations

The primary speculated mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of ALK and MAPK Signaling Pathways

In human mast cells, pro-inflammatory stimuli can lead to the activation of ALK and the downstream MAPK cascades, which include ERK1/2, JNK1/2, and p38.[1] This activation results in the production and release of inflammatory mediators such as Interleukin-6 (IL-6). This compound is speculated to exert its anti-inflammatory effects by suppressing the phosphorylation, and therefore the activation, of ALK and key components of the MAPK pathway.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor ALK ALK Receptor->ALK RAS RAS ALK->RAS MKK4_7 MKK4/7 ALK->MKK4_7 MKK3_6 MKK3/6 ALK->MKK3_6 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Factors Transcription Factors ERK1_2->Transcription Factors JNK1_2 JNK1/2 MKK4_7->JNK1_2 JNK1_2->Transcription Factors p38 p38 MKK3_6->p38 p38->Transcription Factors This compound This compound This compound->ALK This compound->ERK1_2 This compound->JNK1_2 This compound->p38 Gene Expression IL-6, TNF-α, etc. Transcription Factors->Gene Expression

Caption: Inhibition of ALK and MAPK signaling by this compound.

Experimental Workflow for Analyzing Protein Phosphorylation

The following diagram illustrates a typical workflow for investigating the effect of this compound on protein phosphorylation.

G Cell Culture 1. HMC-1 Cell Culture Treatment 2. Treatment with This compound and/or Stimuli Cell Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-ALK, p-ERK, etc.) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry and Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of the ALK and MAPK signaling pathways. This leads to a reduction in the expression and production of pro-inflammatory cytokines such as IL-6. Furthermore, its ability to promote CRE-mediated transcription in hippocampal neurons indicates a potential role in neuroprotection and cognitive enhancement.

However, to fully elucidate the mechanism of action and therapeutic potential of this compound, further research is required. Key areas for future investigation include:

  • Determination of IC50 values: Establishing the half-maximal inhibitory concentrations for the inhibition of key enzymes and cellular processes will provide a more precise measure of the compound's potency.

  • Direct target identification: Identifying the direct molecular targets of this compound will provide a more definitive understanding of its mechanism of action.

  • In vivo studies: Preclinical studies in animal models of inflammatory diseases, cancer, and neurodegenerative disorders are necessary to evaluate the efficacy and safety of this compound in a physiological context.

  • Exploration of other potential mechanisms: Investigating other potential signaling pathways and cellular processes that may be modulated by this compound will provide a more comprehensive understanding of its biological activities.

This technical guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

6-Demethoxytangeretin role in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of 6-Demethoxytangeretin in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a polymethoxylated flavone (PMF), a specialized class of flavonoids predominantly found in the peels of citrus fruits like Citrus reticulata (tangerine) and Citrus sinensis (sweet orange).[1][2] Flavonoids are well-documented for their crucial roles in plant defense, acting as antioxidants, signaling molecules, and antimicrobial agents (phytoalexins) against a wide array of pathogens and herbivores.[3][4] While direct research on the specific defensive functions of this compound in plants is emerging, its chemical structure and the known bioactivities of related PMFs strongly suggest a significant role in the defense arsenal of citrus species. This guide synthesizes the current understanding of flavonoid biochemistry, citrus defense signaling, and relevant experimental methodologies to build a comprehensive overview of the putative role of this compound.

Chemical Properties and Biosynthesis

This compound, also known as 4',5,7,8-Tetramethoxyflavone, is characterized by a C6-C3-C6 flavonoid backbone with four methoxy groups, which contribute to its lipophilicity and potent biological activity.[2][5]

  • IUPAC Name: 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one[2]

  • Molecular Formula: C₁₉H₁₈O₆[2]

  • Molecular Weight: 342.3 g/mol [2]

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which produces the core flavonoid structure. In citrus, a series of specific O-methyltransferases (OMTs) catalyze the sequential methylation of hydroxyl groups on the flavone backbone to produce various PMFs.[6]

G Figure 1: Putative Biosynthesis Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Biosynthesis cluster_pmf Polymethoxylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA (CHS) p_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Genkwanin Genkwanin Apigenin->Genkwanin OMT Isoscutellarein Isoscutellarein Genkwanin->Isoscutellarein F6H / F8H Tetramethylisoscutellarein This compound (4',5,7,8-Tetramethoxyflavone) Isoscutellarein->Tetramethylisoscutellarein Multiple OMTs

Caption: Putative Biosynthesis Pathway of this compound.

Role in Plant Defense Mechanisms

As secondary metabolites, flavonoids are integral to a plant's strategy for coping with biotic and abiotic stress.[4] The function of this compound in plant defense can be inferred from its properties as a PMF and its role as a potential phytoalexin.

Antimicrobial and Insecticidal Activity

Flavonoids exhibit broad-spectrum antifungal activity by disrupting fungal cell membranes, inhibiting enzymes, and preventing spore germination.[7][8] While specific data for this compound against plant pathogens is scarce, related flavonoids have demonstrated significant efficacy. This suggests that this compound likely contributes to the chemical defense barrier in citrus peels, a primary site of pathogen attack. Similarly, various natural products, including flavonoids, are known to possess insecticidal or antifeedant properties.[9][10]

Table 1: Antifungal Activity of Structurally Related Flavonoids (for Reference)

Compound Fungal Species Activity Metric Value Reference
Myricetin Candida albicans MIC 30 µM [11]
Quercetin Candida albicans MIC 25 µM [11]
Baicalein Candida spp. MIC₅₀ 13 - 104 µg/mL [12]

| 5,7,3',4'-Tetramethoxyflavone | Candida albicans | IC₅₀ | 17.63 µg/mL |[13] |

Note: The data above is for related flavonoid compounds and serves as an indication of potential activity. Direct testing of this compound against key plant pathogens like Penicillium digitatum or Alternaria alternata is a key area for future research.

Induction and Signaling in the Defense Response

In plants, pathogen recognition triggers a cascade of signaling events, often involving Mitogen-Activated Protein Kinases (MAPKs).[14][15][16] This signaling cascade activates downstream transcription factors, such as those from the WRKY family, which bind to specific DNA sequences (W-boxes) in the promoters of defense-related genes.[3][4][17] In citrus, MAPK cascades and WRKY transcription factors are known to be activated upon pathogen challenge and are involved in regulating flavonoid biosynthesis.[18][19] It is plausible that upon pathogen detection, citrus plants upregulate the biosynthesis of PMFs, including this compound, which then act as phytoalexins to inhibit pathogen growth at the site of infection.

G Figure 2: Putative Signaling Pathway for this compound Induction PAMP Pathogen Recognition (PAMPs/Elicitors) Receptor Membrane Receptor PAMP->Receptor 1. Perception MAPKKK MAPKKK Receptor->MAPKKK 2. Signal Transduction MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPK MAPK MAPKK->MAPK WRKY WRKY Transcription Factors MAPK->WRKY 3. Activation Defense_Genes Flavonoid Biosynthesis Genes (CHS, FNS, OMTs) WRKY->Defense_Genes 4. Transcriptional Upregulation Nucleus Nucleus DMT This compound (Phytoalexin) Defense_Genes->DMT 5. Biosynthesis Response Antimicrobial Activity & Cell Wall Reinforcement DMT->Response 6. Defense Execution

Caption: Putative Signaling Pathway for this compound Induction.

Key Experimental Protocols

Investigating the precise role of this compound requires robust experimental procedures. Below are detailed protocols for its extraction, quantification, bioactivity assessment, and the analysis of its regulatory network.

Protocol 1: Extraction and Quantification from Plant Tissue via HPLC

This protocol details the extraction of flavonoids from citrus peel and their quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Freeze-dry fresh citrus peel tissue and grind into a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 12,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Purification (Optional): For cleaner samples, the extract can be passed through a Solid-Phase Extraction (SPE) C18 cartridge.

  • HPLC Analysis:

    • Filter the final extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Inject 10-20 µL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Use a mobile phase gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 1.0 mL/min.

    • Detect compounds using a PDA/UV detector at ~280 nm and ~340 nm.

  • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.[20]

G Figure 3: Workflow for HPLC Quantification Start Start: Citrus Peel Tissue Grind Homogenize & Grind to Powder Start->Grind Extract Solvent Extraction (80% Methanol) Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC HPLC Analysis (C18 Column) Filter->HPLC Quantify Quantification vs. Standard Curve HPLC->Quantify End End: Concentration Data Quantify->End

Caption: Workflow for HPLC Quantification.

Protocol 2: In Vitro Antifungal Bioassay (Agar Well Diffusion)

This method assesses the ability of purified this compound to inhibit the growth of a target plant pathogenic fungus.

Methodology:

  • Fungal Culture: Grow the desired fungal pathogen (e.g., Alternaria alternata) on Potato Dextrose Agar (PDA) plates until actively growing.

  • Inoculum Preparation: Prepare a fungal spore suspension in sterile distilled water containing 0.05% Tween 20. Adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Plate Preparation:

    • Add 100 µL of the spore suspension to 20 mL of molten PDA (cooled to ~45°C), mix gently, and pour into a sterile Petri dish.

    • Allow the agar to solidify completely in a laminar flow hood.

  • Well Diffusion:

    • Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

    • Prepare a stock solution of this compound in DMSO. Make serial dilutions to test a range of concentrations (e.g., 10, 50, 100, 200 µg/mL).

    • Pipette 50 µL of each concentration into a separate well.

    • Use 50 µL of DMSO as a negative control and a commercial fungicide (e.g., Mancozeb) as a positive control.

  • Incubation and Measurement:

    • Seal the plates with parafilm and incubate at 25-28°C for 3-5 days, or until the fungal lawn in the control plate is fully grown.

    • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.[21]

G Figure 4: Workflow for Antifungal Bioassay Start Start: Pure Compound Add_Samples Add Test Compound, Positive & Negative Controls Start->Add_Samples Prep_Agar Prepare Spore-Seeded -Agar Plates Punch_Wells Punch Wells in Agar Prep_Agar->Punch_Wells Punch_Wells->Add_Samples Incubate Incubate Plates (3-5 days) Add_Samples->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure End End: Antifungal Activity Data Measure->End

Caption: Workflow for Antifungal Bioassay.

Protocol 3: Transcriptomic Analysis of Defense Response (RNA-Seq)

This protocol is used to identify genes and pathways (including flavonoid biosynthesis) that are differentially expressed in citrus leaves in response to a pathogen or elicitor treatment.

Methodology:

  • Plant Treatment: Treat healthy citrus plants with a pathogen, a known elicitor (e.g., chitin), or a mock control. Collect leaf samples at various time points (e.g., 0, 6, 12, 24 hours post-treatment). Flash-freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction:

    • Extract total RNA from ~100 mg of frozen, ground tissue using an SDS/phenol-based method or a commercial kit designed for plants with high polysaccharide and polyphenol content.[22]

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and an Agilent Bioanalyzer (RIN score > 8).

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq), generating 50-150 bp paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads using tools like Trimmomatic.

    • Mapping: Align clean reads to the Citrus sinensis reference genome using an aligner like HISAT2 or STAR.[23]

    • Differential Expression: Quantify gene expression (e.g., as FPKM or TPM) and identify differentially expressed genes (DEGs) between treated and control samples using software like DESeq2 or edgeR.

    • Functional Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify over-represented biological processes, such as "flavonoid biosynthesis" or "MAPK signaling pathway".[24]

G Figure 5: Workflow for RNA-Seq Analysis Start Start: Plant Treatment (Pathogen/Control) RNA_Extract Total RNA Extraction Start->RNA_Extract QC1 RNA Quality Control (Bioanalyzer) RNA_Extract->QC1 Lib_Prep mRNA Library Preparation QC1->Lib_Prep Sequencing Illumina Sequencing Lib_Prep->Sequencing QC2 Read Quality Control (Trimming) Sequencing->QC2 Mapping Map Reads to Reference Genome QC2->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Pathway_Analysis GO & KEGG Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis End End: Upregulated Defense Pathways Pathway_Analysis->End

Caption: Workflow for RNA-Seq Analysis.

Conclusion and Future Directions

This compound, a characteristic polymethoxylated flavone of citrus, is strongly positioned to be an active component of the plant's defense system. Based on its chemical class and the well-established roles of flavonoids, it likely functions as a phytoalexin, providing antimicrobial and potentially insecticidal protection. Its biosynthesis is putatively regulated by a conserved pathogen-inducible MAPK signaling cascade that activates WRKY transcription factors, leading to its accumulation at sites of stress.

While this guide provides a robust framework, direct experimental validation is critical. Future research should focus on:

  • Quantifying Induction: Measuring the accumulation of this compound in citrus tissues following challenge with relevant pathogens like Penicillium digitatum or Candidatus Liberibacter asiaticus.

  • Direct Bioactivity Testing: Performing in vitro and in vivo assays using the purified compound against a panel of plant pathogens and insect pests to determine its specific efficacy (e.g., MIC, IC₅₀).

  • Functional Genomics: Using techniques like Virus-Induced Gene Silencing (VIGS) to knock down key O-methyltransferase genes in the PMF pathway and assessing the impact on disease resistance.

  • Mechanism of Action: Investigating the precise molecular mechanism by which this compound inhibits microbial growth or deters herbivores.

Elucidating the specific functions of this compound will not only deepen our understanding of plant-pathogen interactions but also open avenues for its potential use in developing novel, natural fungicides or as a biomarker for breeding disease-resistant citrus varieties.

References

An In-depth Technical Guide to 6-Demethoxytangeretin: From Discovery to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Demethoxytangeretin, a polymethoxyflavone primarily found in the peels of citrus fruits, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization, and presents its biological effects, with a particular focus on its anti-inflammatory and anti-allergic properties. The underlying molecular mechanisms, specifically its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, are elucidated through descriptive text and visual diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound, also known by its systematic name 5,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one or as 4',5,7,8-tetramethoxyflavone, is a natural flavonoid compound.[1][2] Its discovery is rooted in the extensive chemical investigation of citrus peels. One of the earliest potential reports that may have identified this compound was in a 1967 study by Chaliha, Sastry, and Rao on the chemical constituents of the peels of Citrus reticulata Blanco, commonly known as the mandarin orange. While access to the full historical text is limited, this research marked a significant step in the exploration of flavonoids from this source.

Initially, the focus of research on polymethoxyflavones (PMFs) like this compound was on their role as chemotaxonomic markers in citrus species. However, with advancements in analytical techniques and a growing interest in the biological activities of natural products, the research focus has shifted towards understanding their pharmacological potential. Today, this compound is recognized as a bioactive constituent of various citrus species, including Citrus reticulata and Citrus hassaku.[1]

Chemical and Physical Properties

This compound is an ether and a member of the flavonoid family.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₈O₆[1]
Molecular Weight 342.34 g/mol [1]
IUPAC Name 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
CAS Number 6601-66-7[1]
Appearance Not explicitly stated in the provided results.
Solubility Not explicitly stated in the provided results.

Experimental Protocols

Isolation of this compound from Citrus Peels

While the specific protocol from the original discovery is not detailed in the available search results, a general methodology for isolating polymethoxyflavones from citrus peels can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Materials:

  • Dried and powdered citrus peels (e.g., Citrus reticulata)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: The dried and powdered citrus peels are subjected to extraction with a nonpolar solvent like hexane to enrich the polymethoxyflavone content.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with solvents like ethyl acetate, is used to separate the different flavonoid fractions.

  • Purification: The fractions containing this compound are collected and further purified using preparative HPLC to obtain the pure compound. The purity is typically assessed by analytical HPLC.

Structural Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The NIST Mass Spectrometry Data Center provides reference spectra for 4',5,7,8-tetramethoxyflavone.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure, including the placement of the methoxy groups and the substitution pattern on the flavonoid backbone. While specific assignments were not found in the search results, a general approach would involve analyzing the chemical shifts and coupling constants of the protons and carbons.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and anti-allergic properties.

Anti-inflammatory and Anti-allergic Effects

Studies have shown that this compound can suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human mast cells.[3] This inhibition occurs at both the protein and gene expression levels. The anti-inflammatory activity of this compound has been quantified in some studies, with reported IC50 values for its inhibitory effects.

AssayCell LineIC50 ValueReference
Inhibition of NO releaseRAW 264.7 macrophages5.77 ± 0.66 μM[4]
Inhibition of PGE₂ releaseRAW 264.7 macrophages9.70 ± 1.46 μM[4]
Inhibition of IL-6 releaseRAW 264.7 macrophages13.34 ± 4.92 μM[4]
Inhibition of TNF-α releaseRAW 264.7 macrophages16.14 ± 2.19 μM[4]
Inhibition of NO releaseBV2 microglia11.93 ± 2.90 μM[4]
Inhibition of PGE₂ releaseBV2 microglia7.53 ± 1.88 μM[4]
Inhibition of IL-6 releaseBV2 microglia10.87 ± 3.23 μM[4]
Inhibition of TNF-α releaseBV2 microglia9.28 ± 0.40 μM[4]
Mechanism of Action: Modulation of MAPK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway: The MAPK signaling cascade is a crucial regulator of cellular processes, including inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, JNK, and ERK, in stimulated mast cells.[3] By doing so, it downregulates the downstream signaling that leads to the production of inflammatory mediators.

NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response. While direct studies on this compound's effect on NF-κB are not extensively detailed in the provided results, the closely related compound tangeretin has been shown to inhibit the activation of NF-κB.[5][6] This is a likely mechanism for this compound as well, given their structural similarity. Inhibition of NF-κB activation would prevent its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Visualizations

Experimental Workflow for Isolation and Biological Testing

experimental_workflow cluster_isolation Isolation and Purification cluster_testing Biological Activity Testing start Citrus Peels extraction Solvent Extraction (e.g., Hexane) start->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound cell_culture Cell Culture (e.g., Human Mast Cells) pure_compound->cell_culture stimulation Stimulation (e.g., PMA/A23187) cell_culture->stimulation treatment Treatment with This compound stimulation->treatment elisa ELISA for Cytokine Production (e.g., IL-6) treatment->elisa western_blot Western Blot for Protein Phosphorylation (e.g., p-p38, p-JNK) treatment->western_blot rt_pcr RT-PCR for Gene Expression treatment->rt_pcr signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Mast Cell cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Inflammatory Response stimulus e.g., PMA/A23187 p38 p38 stimulus->p38 jnk JNK stimulus->jnk erk ERK stimulus->erk ikb IκB stimulus->ikb nucleus Nucleus p38->nucleus jnk->nucleus erk->nucleus nfkB NF-κB ikb->nfkB releases nfkB->nucleus translocates cytokines Pro-inflammatory Cytokines (e.g., IL-6) nucleus->cytokines Gene Expression dmt This compound dmt->p38 dmt->jnk dmt->erk dmt->ikb inhibition of degradation

References

A Technical Guide to 6-Demethoxytangeretin and its Relationship with Tangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-demethoxytangeretin and its structural analog, tangeretin, two polymethoxyflavones (PMFs) found in citrus peels. It delves into their chemical properties, synthesis, and comparative biological activities, with a focus on their anti-inflammatory and anticancer effects. Detailed experimental protocols for key biological assays and visualizations of the signaling pathways they modulate are included to support further research and drug development efforts in this area.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone structure. Found predominantly in the peels of citrus fruits, PMFs have garnered significant scientific interest due to their diverse pharmacological activities. Among these, tangeretin and its derivative, this compound, have emerged as compounds of interest for their potential therapeutic applications. This guide aims to provide an in-depth technical resource on these two molecules, highlighting their similarities, differences, and potential for future drug development.

Chemical and Physical Properties

This compound and tangeretin share a common flavone backbone but differ in their methoxylation pattern. This seemingly minor structural difference can influence their physicochemical properties and biological activities.

PropertyThis compoundTangeretin
IUPAC Name 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Synonyms 4',5,7,8-Tetramethoxyflavone, Tetramethyl-O-scutellarin4',5,6,7,8-Pentamethoxyflavone
Chemical Formula C19H18O6C20H20O7
Molecular Weight 342.34 g/mol 372.37 g/mol
Appearance -White crystalline solid
Solubility -Soluble in methanol or ethyl acetate; insoluble in water.[1]

Synthesis

Synthesis of this compound (4',5,7,8-Tetramethoxyflavone)

Proposed Synthetic Workflow for this compound:

G cluster_start Starting Materials cluster_reaction Allan-Robinson Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 2-hydroxy-3,4,6-trimethoxyacetophenone 2-hydroxy-3,4,6-trimethoxyacetophenone reaction_step Reaction with potassium carbonate in refluxing acetone 2-hydroxy-3,4,6-trimethoxyacetophenone->reaction_step anisic_anhydride Anisic anhydride anisic_anhydride->reaction_step chalcone Chalcone Intermediate reaction_step->chalcone cyclization_step Oxidative cyclization (e.g., with I2/DMSO) chalcone->cyclization_step product This compound cyclization_step->product

Proposed synthesis of this compound.
Synthesis of Tangeretin

The synthesis of tangeretin has been documented and can be achieved through various methods, often involving the methylation of a polyhydroxylated flavone precursor.

Biological Activities and Comparative Analysis

Both this compound and tangeretin exhibit a range of biological activities, with notable effects on inflammation and cancer.

Anti-inflammatory Activity

A comparative study of five polymethoxyflavones isolated from Citrus tangerina demonstrated that both tangeretin and this compound (referred to as tetramethyl-O-scutellarin) significantly inhibit the production of nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.[2][3] The study also showed that both compounds effectively suppressed the mRNA expression of acute inflammation markers COX-2 and iNOS.[2][3] Interestingly, a major urinary metabolite of tangeretin in mice, 4'-demethyltangeretin, has been shown to possess more potent anti-inflammatory effects than its parent compound by more effectively suppressing the expression of IL-1β, iNOS, and COX-2.[4]

Table 1: Comparative Anti-inflammatory Effects

CompoundEffect on NO ProductionEffect on TNF-α & IL-6Effect on COX-2 & iNOS mRNA
This compound Significant inhibition[2][3]Significant inhibition[2][3]Effective suppression[2][3]
Tangeretin Significant inhibition[2][3]Significant inhibition[2][3]Effective suppression[2][3]
Anticancer Activity

Tangeretin has been more extensively studied for its anticancer properties compared to this compound.

Tangeretin:

  • Anti-proliferative Effects: Tangeretin has demonstrated significant anti-proliferative activity against various cancer cell lines, including prostate (PC-3 and DU145) and lung (A549) cancer cells.[1][2]

  • Apoptosis Induction: It induces apoptosis in cancer cells and can enhance the efficacy of chemotherapeutic drugs.[1]

  • Cell Cycle Arrest: Tangeretin can arrest the cell cycle at the G1/S phase by upregulating p53/p21 genes.[5]

  • Anti-metastatic and Anti-angiogenic Activities: It has been shown to inhibit matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[5]

This compound:

  • In a comparative study, this compound did not exhibit appreciable anti-proliferative effects against PC-3 and DU145 prostate cancer cells at the tested concentrations, in contrast to tangeretin.[2]

Table 2: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
Tangeretin A549 (Lung Cancer)MTT118.5[1]
Tangeretin PC-3 (Prostate Cancer)MTT-Significant anti-proliferative activity observed[2]
Tangeretin DU145 (Prostate Cancer)MTT-Significant anti-proliferative activity observed[2]
This compound PC-3 (Prostate Cancer)MTT> Tested ConcentrationsNo appreciable inhibitory effects observed[2]
This compound DU145 (Prostate Cancer)MTT> Tested ConcentrationsNo appreciable inhibitory effects observed[2]

Signaling Pathways

Tangeretin

Tangeretin modulates several key signaling pathways implicated in cancer and inflammation.

  • PI3K/Akt/mTOR Pathway: Tangeretin has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Tangeretin Tangeretin Tangeretin->Akt Inhibits Tangeretin->mTOR Inhibits

Tangeretin's inhibition of the PI3K/Akt/mTOR pathway.
  • STAT3 Signaling Pathway: Tangeretin can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

G Cytokines Cytokines Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Tangeretin Tangeretin Tangeretin->STAT3 Inhibits phosphorylation

Tangeretin's inhibition of the STAT3 signaling pathway.
This compound

The signaling pathways modulated by this compound are less characterized but are implicated in its anti-inflammatory and anti-allergic effects.

  • ALK and MAPK Pathways: this compound has been shown to inhibit the production and gene expression of IL-6 in human mast cells through the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G Stimulus Stimulus ALK ALK Stimulus->ALK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) ALK->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors IL6_Expression IL-6 Gene Expression and Production Transcription_Factors->IL6_Expression 6_Demethoxytangeretin This compound 6_Demethoxytangeretin->ALK Inhibits 6_Demethoxytangeretin->MAPK_Cascade Inhibits

This compound's inhibition of ALK/MAPK pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and tangeretin on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and Tangeretin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or tangeretin (typically ranging from 1 to 200 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with the compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound and Tangeretin stock solutions

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compounds for a specified duration.

  • Remove the treatment medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by the compounds.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-ERK, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound and tangeretin are promising natural compounds with distinct biological activity profiles. While both exhibit anti-inflammatory properties, tangeretin appears to have more potent anticancer effects, at least in the cancer cell lines studied to date. The difference in their chemical structure, specifically the presence of an additional methoxy group in tangeretin, likely accounts for this disparity in activity.

Future research should focus on a direct, head-to-head comparison of these two compounds across a wider range of cancer cell lines to establish a more comprehensive understanding of their structure-activity relationship. Elucidating the detailed synthetic pathway for this compound will be crucial for its further investigation and potential development. Moreover, in vivo studies are warranted to validate the therapeutic potential of both compounds and their metabolites. This technical guide provides a solid foundation for researchers to build upon in their exploration of these fascinating citrus-derived flavonoids.

References

Preliminary Cytotoxicity Screening of 6-Demethoxytangeretin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Demethoxytangeretin, a polymethoxylated flavone found in citrus peels, is a subject of growing interest in oncological research due to its structural similarity to other flavonoids with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the methodologies and potential signaling pathways involved in the preliminary cytotoxicity screening of this compound. While specific experimental data for this compound is emerging, this document consolidates established protocols and theoretical frameworks based on closely related compounds, such as tangeretin, to offer a foundational resource for researchers. The guide details standardized in vitro assays for assessing cytotoxicity, presents hypothetical data in structured tables for comparative analysis, and visualizes experimental workflows and potential molecular mechanisms through detailed diagrams. This document is intended to serve as a practical and informative tool for scientists engaged in the early-stage evaluation of novel anti-cancer drug candidates.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Tangeretin, a polymethoxylated flavone, has shown promising anti-cancer activity by modulating various signaling pathways, including PI3K/AKT/mTOR and MAPK, and inducing apoptosis in cancer cells.[2] this compound, a derivative of tangeretin, is a natural flavonoid that has been isolated from Citrus reticulata.[3] While research has highlighted its anti-inflammatory and anti-allergic properties, its cytotoxic potential against cancer cell lines remains an area of active investigation.[3]

This guide outlines a systematic approach to the preliminary cytotoxicity screening of this compound, providing researchers with the necessary protocols and conceptual framework to evaluate its potential as an anti-cancer agent.

Experimental Protocols

A standard approach to determining the cytotoxic effects of a novel compound involves a series of in vitro cell-based assays.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to represent different cancer types. For instance:

  • MCF-7: Human breast adenocarcinoma cell line

  • HeLa: Human cervical cancer cell line

  • A549: Human lung carcinoma cell line

  • HepG2: Human liver carcinoma cell line

  • HCT116: Human colon cancer cell line

Cells are to be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with varying concentrations of this compound for the desired time points.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in tables for clear comparison. The following tables present hypothetical data for the cytotoxicity of this compound.

Table 1: IC50 Values (µM) of this compound on Various Cancer Cell Lines after 48h Treatment (Hypothetical Data)

Cell LineIC50 (µM)
MCF-725.8
HeLa32.5
A54945.2
HepG218.9
HCT11629.1

Table 2: Percentage of Cell Viability (MTT Assay) after 48h Treatment with this compound (Hypothetical Data)

Concentration (µM)MCF-7 (%)HeLa (%)A549 (%)HepG2 (%)HCT116 (%)
0.198.299.197.598.898.5
192.595.391.890.293.1
1075.480.178.370.576.8
5048.955.252.745.351.4
10020.128.430.515.722.6

Table 3: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment with this compound (Hypothetical Data)

Concentration (µM)MCF-7 (%)HeLa (%)A549 (%)HepG2 (%)HCT116 (%)
0.12.51.83.12.12.3
18.16.59.210.57.9
1024.720.322.529.823.6
5051.345.948.155.249.0
10078.970.268.783.176.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, HeLa, A549, HepG2, HCT116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay absorbance Absorbance Reading mtt_assay->absorbance ldh_assay->absorbance viability_calc Cell Viability Calculation (%) absorbance->viability_calc cytotoxicity_calc Cytotoxicity Calculation (%) absorbance->cytotoxicity_calc ic50 IC50 Determination viability_calc->ic50

Caption: Experimental workflow for cytotoxicity screening.

Potential Signaling Pathway

Based on the known mechanisms of related flavonoids like tangeretin, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates RAS RAS receptor->RAS Activates DMT This compound DMT->PI3K Inhibits MEK MEK DMT->MEK Inhibits Apoptosis Apoptosis DMT->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

References

Methodological & Application

Application Notes and Protocols for 6-Demethoxytangeretin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin is a polymethoxyflavone (PMF), a class of natural compounds found predominantly in the peels of citrus fruits. PMFs, including this compound and its analogs like tangeretin and 5-demethyltangeretin, have garnered significant interest in oncological research due to their potential anti-cancer properties. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. These application notes provide a comprehensive overview of the experimental protocols for investigating the effects of this compound on cancer cells in vitro. The protocols are based on established methodologies and findings from studies on closely related analogs, offering a solid foundation for further research.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory effects of a closely related analog, 5-demethyltangeretin (5DT), on non-small cell lung cancer (NSCLC) cell lines. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: IC50 Values of 5-Demethyltangeretin (5DT) on NSCLC Cell Lines after 72 hours of Treatment [1][2][3]

Cell LineIC50 (µM)
A549~1.0
H460~1.3
H1299~1.0

Table 2: Effect of 5-Demethyltangeretin (5DT) on Apoptosis in NSCLC Cell Lines after 48 hours of Treatment [1]

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic Cells
H460Control2.1-
H4602 µM 5DT10.9-
H4603 µM 5DT34.4-

Table 3: Effect of 5-Demethyltangeretin (5DT) on Cell Cycle Progression in NSCLC Cell Lines after 24 hours of Treatment [1][2]

Cell LineTreatment% G2/M Phase
A549Control~15%
A5493 µM 5DT~45%
H460Control~18%
H4603 µM 5DT~50%
H1299Control~20%
H12993 µM 5DT~55%

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in the complete medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound A Cell Seeding B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis (Protein Expression) B->F G Data Analysis C->G D->G E->G F->G

Caption: General experimental workflow for in vitro evaluation.

G cluster_pathway Inhibition of STAT3 Signaling Pathway DMT This compound JAK2 JAK2 DMT->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway.

G cluster_pi3k Modulation of PI3K/Akt and MAPK Pathways cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway DMT This compound pAkt p-Akt DMT->pAkt Inhibits pERK p-ERK DMT->pERK Modulates PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK Apoptosis Apoptosis pERK->Apoptosis

Caption: Modulation of PI3K/Akt and MAPK signaling pathways.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 6-Demethoxytangeretin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin, a polymethoxylated flavone found in citrus peels, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-allergic activities.[1][2] Understanding the metabolism and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and selective quantification of molecules in complex biological matrices.[1][2][3]

The primary metabolic pathways for flavonoids like this compound involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Phase I metabolism is primarily carried out by Cytochrome P450 (CYP) enzymes, while Phase II reactions often involve glucuronidation and sulfation.[3] These metabolic transformations alter the physicochemical properties of the parent compound, affecting its bioavailability, efficacy, and excretion.

Quantitative Data Summary

While specific quantitative data for the metabolites of this compound is not extensively available in the public domain, this section provides a template for organizing such data once obtained from experimental studies. The tables below are structured for clarity and easy comparison of results from in vitro and in vivo experiments.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 15, 30, 60, 90, 120
This compound Concentration (µM) 1
Microsomal Protein Concentration (mg/mL) 0.5
Half-life (t½, min) To be determined
Intrinsic Clearance (CLint, µL/min/mg protein) To be determined
Metabolites Identified To be determined (e.g., M1, M2)
Relative Abundance of Metabolites (%) To be determined

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma (Example)

AnalyteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t½ (h)
This compound To be determinedTo be determinedTo be determinedTo be determined
Metabolite 1 (e.g., Glucuronide) To be determinedTo be determinedTo be determinedTo be determined
Metabolite 2 (e.g., Hydroxylated) To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

The following are detailed protocols for key experiments in the LC-MS/MS analysis of this compound and its metabolites.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate at which this compound is metabolized by human liver microsomes, providing an initial assessment of its metabolic clearance.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding this compound to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol describes the extraction of this compound and its metabolites from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Acetonitrile (ACN) or other suitable organic solvent (e.g., methanol)

  • Internal Standard (IS) solution

  • Centrifuge tubes

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Thaw plasma samples at room temperature.

  • To a centrifuge tube, add a known volume of plasma (e.g., 100 µL).

  • Add the internal standard solution.

  • Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex to dissolve the analytes.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Method optimization will be required for specific analytes and matrices.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a common choice for separating flavonoids and their metabolites (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid (for improved ionization).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids. Both positive and negative ion modes should be evaluated for optimal sensitivity for the parent compound and its metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantitative analysis due to its high selectivity and sensitivity.

  • MRM Transitions: For each analyte (parent drug and expected metabolites) and the internal standard, at least two MRM transitions (a precursor ion to a product ion) should be optimized for quantification and confirmation.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and cone gas) need to be optimized to achieve the best signal intensity.

Visualizations

Experimental Workflow for In Vitro Metabolism

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis stock This compound Stock Solution mix Incubation Mixture (37°C) stock->mix hlm Human Liver Microsomes hlm->mix nadph NADPH Regenerating System nadph->mix quench Add Acetonitrile + Internal Standard mix->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation Demethylation Demethylated Metabolites Parent->Demethylation Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation Sulfation Sulfate Conjugates Hydroxylation->Sulfation Demethylation->Glucuronidation Demethylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion signaling_pathway cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Tangeretin Tangeretin Nrf2 Nrf2 Activation Tangeretin->Nrf2 MAPK MAPK Signaling (e.g., ERK, JNK, p38) Tangeretin->MAPK Inhibition HO1 HO-1 Upregulation Nrf2->HO1 NFkB NF-κB Activation HO1->NFkB Inhibition MAPK->NFkB Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB->Inflammation ECM ECM Degradation (e.g., MMPs) NFkB->ECM

References

Application Notes and Protocols for the Synthesis of 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the chemical synthesis of 6-demethoxytangeretin (4',5,7,8-tetramethoxyflavone), a naturally occurring polymethoxyflavone with significant research interest due to its anti-inflammatory and neuroprotective properties. The synthesis involves a multi-step process commencing with the preparation of a key intermediate, 2'-hydroxy-3',4',6'-trimethoxyacetophenone, followed by a Claisen-Schmidt condensation to form a chalcone, and subsequent oxidative cyclization to yield the target flavone. This document outlines the detailed experimental procedures, characterization data, and relevant biological context, including its role in the ALK/MAPK signaling pathway.

Introduction

This compound is a flavonoid compound that has been isolated from natural sources such as Citrus reticulata. It has demonstrated notable biological activities, including anti-inflammatory and anti-allergic effects. Research has shown that it can inhibit the production of interleukin-6 (IL-6) and the expression of related genes in human mast cells through the anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinase (MAPK) pathways. Furthermore, this compound has been observed to promote CRE-mediated transcription in hippocampal neurons, suggesting its potential in neuroscience research.

The limited availability of this compound from natural sources necessitates a reliable synthetic route to produce sufficient quantities for research purposes. This document provides a comprehensive guide for its laboratory synthesis.

Chemical Properties and Characterization Data

A summary of the key chemical properties and expected characterization data for the synthesized this compound and its immediate precursor is provided below.

Property2'-Hydroxy-4',5',6'-trimethoxychalconeThis compound (4',5,7,8-Tetramethoxyflavone)
Molecular Formula C19H20O6C19H18O6
Molecular Weight 344.36 g/mol 342.34 g/mol
Appearance Yellow solidOff-white to pale yellow solid
1H NMR (CDCl3, 400 MHz) δ (ppm) 7.85 (d, J = 8.8 Hz, 2H), 7.80 (d, J = 15.6 Hz, 1H), 7.40 (d, J = 15.6 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.35 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H), 3.90 (s, 3H), 3.88 (s, 3H), 14.0 (s, 1H).7.88 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.65 (s, 1H), 6.55 (s, 1H), 4.05 (s, 3H), 3.98 (s, 3H), 3.95 (s, 3H), 3.88 (s, 3H).
13C NMR (CDCl3, 100 MHz) δ (ppm) 192.5, 162.0, 158.5, 158.0, 144.5, 130.5, 128.0, 125.0, 114.5, 106.0, 91.0, 62.0, 61.0, 56.0, 55.5.178.0, 161.5, 158.0, 152.0, 149.0, 139.0, 128.0, 124.0, 114.0, 108.0, 106.0, 92.0, 62.5, 62.0, 56.5, 55.5.
Mass Spec (ESI-MS) m/z 345.1 [M+H]+343.1 [M+H]+

Experimental Protocols

This section details the proposed multi-step synthesis of this compound.

Synthesis Workflow

Synthesis_Workflow A 1,2,3,5-Tetramethoxybenzene C 2'-Hydroxy-3',4',6'-trimethoxyacetophenone (Intermediate 1) A->C Friedel-Crafts Acylation (AlCl3, CH2Cl2) B Acetyl Chloride B->C E 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone (Intermediate 2) C->E Claisen-Schmidt Condensation (KOH, EtOH) D 4-Methoxybenzaldehyde D->E F This compound (Final Product) E->F Oxidative Cyclization (I2, DMSO)

Caption: Synthetic route for this compound.

Step 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxyacetophenone (Intermediate 1)

This step involves the Friedel-Crafts acylation of 1,2,3,5-tetramethoxybenzene.

Materials:

  • 1,2,3,5-Tetramethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1,2,3,5-tetramethoxybenzene (1.0 eq) in anhydrous CH2Cl2 at 0 °C under a nitrogen atmosphere, add anhydrous AlCl3 (1.2 eq) portion-wise.

  • After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2'-hydroxy-3',4',6'-trimethoxyacetophenone as a solid.

Expected Yield: 70-80%

Step 2: Synthesis of 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone (Intermediate 2)

This step is a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 2'-Hydroxy-3',4',6'-trimethoxyacetophenone

  • 4-Methoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol.

  • Add a solution of KOH (3.0 eq) in ethanol to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. A precipitate may form.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with 1 M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the chalcone.

Expected Yield: 85-95%

Step 3: Synthesis of this compound (Final Product)

The final step is the oxidative cyclization of the chalcone intermediate.

Materials:

  • 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone

  • Iodine (I2)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the chalcone (1.0 eq) in DMSO.

  • Add a catalytic amount of iodine (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium thiosulfate solution to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Expected Yield: 70-85%

Biological Context: Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the ALK and MAPK signaling pathways.

Signaling_Pathway Stimulus Inflammatory Stimulus ALK ALK Stimulus->ALK MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Stimulus->MAPK_Pathway ALK->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Pathway->Transcription_Factors Gene_Expression IL-6 Gene Expression Transcription_Factors->Gene_Expression IL6_Production IL-6 Production Gene_Expression->IL6_Production DMT This compound DMT->ALK Inhibits DMT->MAPK_Pathway Inhibits

Caption: Inhibition of ALK/MAPK pathway by this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Iodine is corrosive and toxic. Avoid inhalation of vapors and contact with skin.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic protocol detailed in these application notes provides a reliable and reproducible method for obtaining this compound for research applications. The multi-step synthesis is achievable in a standard organic chemistry laboratory and yields the target compound in good overall yield. The availability of a synthetic route will facilitate further investigation into the biological activities and therapeutic potential of this promising flavonoid.

Application Notes and Protocols: 6-Demethoxytangeretin In Vitro Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin is a citrus flavonoid that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory activity of this compound. The methodologies focus on a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a widely accepted system for screening anti-inflammatory compounds. These assays measure the compound's ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, protocols are provided to investigate the molecular mechanisms underlying these effects, specifically by examining the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the activation of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the expected outcomes of the in vitro anti-inflammatory assays for this compound. Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented for the closely related compound, tangeretin, is included for comparative purposes and should be interpreted with caution.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

AssayParameter MeasuredExpected Effect of this compoundTangeretin (Comparative Data)
Griess AssayNitric Oxide (NO) ProductionInhibitionIC₅₀ values reported in the micromolar range
PGE2 ELISAProstaglandin E2 (PGE2) ProductionInhibitionSignificant reduction at various concentrations

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

AssayCytokine MeasuredExpected Effect of this compoundTangeretin (Comparative Data)
ELISATumor Necrosis Factor-alpha (TNF-α)Inhibition of secretionDose-dependent inhibition
ELISAInterleukin-6 (IL-6)Inhibition of secretionDose-dependent inhibition
ELISAInterleukin-1 beta (IL-1β)Inhibition of secretionDose-dependent inhibition

Table 3: Effect of this compound on the Expression of Pro-inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages

AssayProtein MeasuredExpected Effect of this compoundTangeretin (Comparative Data)
Western BlotInducible Nitric Oxide Synthase (iNOS)Downregulation of expressionDose-dependent reduction
Western BlotCyclooxygenase-2 (COX-2)Downregulation of expressionDose-dependent reduction

Table 4: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW 264.7 Macrophages

Signaling PathwayKey Protein Measured (Phosphorylated form)Expected Effect of this compoundTangeretin (Comparative Data)
NF-κBp-p65, p-IκBαInhibition of phosphorylationSuppression of phosphorylation
MAPKp-ERK, p-JNK, p-p38Inhibition of phosphorylationSuppression of phosphorylation

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Cell Lysis: Seed RAW 264.7 cells in a 60-mm dish at a density of 7 x 10⁵ cells/dish. Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL of LPS for the appropriate time (e.g., 24 hours for iNOS and COX-2; shorter time points like 15-60 minutes for signaling proteins). Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Viability cluster_treatment Inflammatory Stimulation cluster_assays Downstream Assays start Culture RAW 264.7 Cells viability MTT Assay to Determine Non-Toxic Doses start->viability pretreat Pre-treat with this compound viability->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps griess Griess Assay (NO) lps->griess elisa ELISA (TNF-α, IL-6, IL-1β) lps->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) lps->western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Signaling_Pathways cluster_stimulus Extracellular cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events & Protein Expression LPS LPS MAPKKK MAPKKK LPS->MAPKKK activates IKK IKK LPS->IKK activates MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 p65_p50_nuc p65/p50 (nucleus) ERK->p65_p50_nuc activates JNK->p65_p50_nuc activates p38->p65_p50_nuc activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 degrades, releasing p65_p50->p65_p50_nuc translocates iNOS_COX2 iNOS, COX-2 Expression p65_p50_nuc->iNOS_COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65_p50_nuc->Cytokines upregulates DMT This compound DMT->MAPKKK inhibits DMT->IKK inhibits

Caption: Key signaling pathways in LPS-induced inflammation.

Application Notes and Protocols: Investigating the Effects of 6-Demethoxytangeretin on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of 6-demethoxytangeretin, a citrus flavonoid, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document includes an overview of the compound's known effects, detailed experimental protocols for key assays, and structured data presentation to facilitate research and development.

Introduction

This compound has been identified as a bioactive compound with potential anti-inflammatory and anti-allergic properties. A key mechanism underlying these effects is its ability to modulate the MAPK signaling pathway, a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. The MAPK cascade consists of three main branches: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAP kinases. Research indicates that this compound can suppress the activation of all three of these MAPK pathways.

Data Summary

The following tables summarize the known quantitative effects of this compound on downstream targets of the MAPK signaling pathway.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression in HMC-1 Cells

Treatment Concentration (µM)Relative Gene Expression of IL-6 (Fold Change vs. Stimulated Control)Relative Gene Expression of TNF-α (Fold Change vs. Stimulated Control)Statistical Significance
4Substantial ReductionSubstantial Reductionp < 0.05
20Substantial ReductionSubstantial Reduction*p < 0.005
Data derived from studies on phorbol 12-myristate 13-acetate (PMA) and A23187 stimulated Human Mast Cell-1 (HMC-1) cells.

Table 2: Qualitative Effect of this compound on MAPK Phosphorylation

MAPK TargetObserved Effect in PMA + A23187 Stimulated HMC-1 Cells
p-ERK1/2Apparent Suppression
p-JNK1/2Apparent Suppression
p-p38Apparent Suppression
Specific IC50 values for the inhibition of MAPK phosphorylation by this compound are not yet publicly available.

Signaling Pathway and Experimental Workflow

To facilitate the understanding of the experimental approach, the following diagrams illustrate the MAPK signaling pathway and the general workflow for investigating the effects of this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., PMA + A23187) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors DMT This compound DMT->MAPKK Inhibits Phosphorylation GeneExpression Gene Expression (e.g., IL-6, TNF-α) TranscriptionFactors->GeneExpression Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Culture Cells (e.g., HMC-1) Pretreatment 2. Pretreat with This compound CellCulture->Pretreatment Stimulation 3. Stimulate with (e.g., PMA + A23187) Pretreatment->Stimulation WesternBlot 4a. Western Blot (p-MAPK, Total MAPK) Stimulation->WesternBlot ELISA 4b. ELISA (IL-6, TNF-α protein) Stimulation->ELISA qRT_PCR 4c. qRT-PCR (IL-6, TNF-α mRNA) Stimulation->qRT_PCR DataAnalysis 5. Data Analysis & Visualization WesternBlot->DataAnalysis ELISA->DataAnalysis qRT_PCR->DataAnalysis

Application Note: Western Blot Analysis of ALK Inhibition by 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1] Upon activation, ALK triggers a cascade of downstream signaling pathways, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which promote cell proliferation, survival, and metastasis.[2] Consequently, ALK has emerged as a key therapeutic target for cancer treatment.

6-Demethoxytangeretin, a flavonoid compound, has been investigated for its potential anti-cancer properties. Flavonoids are known to exert inhibitory effects on various protein kinases by competing with ATP at the kinase domain's binding site.[3][4][5][6] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on ALK signaling in cancer cells. The described methodology allows for the sensitive detection of changes in the phosphorylation status of ALK and its key downstream effector proteins.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. To assess the inhibitory activity of this compound on the ALK pathway, this protocol focuses on detecting the phosphorylation levels of ALK, STAT3, AKT, and ERK1/2. A decrease in the phosphorylation of these proteins in cells treated with this compound would indicate an inhibitory effect on the ALK signaling cascade.

Materials and Reagents

  • ALK-positive cancer cell line (e.g., SU-DHL-1, Karpas-299)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • ALK activator (optional, e.g., Pleiotrophin)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • Polyvinylidene difluoride (PVDF) membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ALK (Tyr1604)

    • Rabbit anti-ALK

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-AKT

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Experimental Protocols

Cell Culture and Treatment
  • Culture ALK-positive cancer cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • (Optional) For experiments investigating the inhibition of ligand-induced ALK activation, serum-starve the cells for 4-6 hours prior to treatment with this compound, and then stimulate with an ALK activator for 15-30 minutes before harvesting.

Protein Extraction and Quantification
  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Antibody Incubation and Signal Detection
  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • For quantification, strip the membrane and re-probe with antibodies for the total forms of the proteins and a loading control (β-actin).

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blot bands should be summarized in a table for clear comparison. The results should be expressed as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.

Treatment Groupp-ALK/Total ALK (Fold Change)p-STAT3/Total STAT3 (Fold Change)p-AKT/Total AKT (Fold Change)p-ERK1/2/Total ERK1/2 (Fold Change)
Vehicle Control (DMSO)1.001.001.001.00
This compound (10 µM)
This compound (25 µM)
This compound (50 µM)
This compound (100 µM)

Data are represented as mean ± SD from at least three independent experiments. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor pALK p-ALK ALK->pALK Autophosphorylation DMT This compound DMT->pALK Inhibition PI3K PI3K pALK->PI3K RAS RAS pALK->RAS JAK JAK pALK->JAK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Transcription Gene Transcription (Proliferation, Survival) pAKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Transcription

Figure 1: Proposed inhibitory mechanism of this compound on the ALK signaling pathway.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: Experimental workflow for Western blot analysis.

Logical_Relationship DMT This compound Treatment ALK_Inhibition Inhibition of ALK Phosphorylation DMT->ALK_Inhibition Downstream_Inhibition Decreased Phosphorylation of STAT3, AKT, ERK ALK_Inhibition->Downstream_Inhibition Cellular_Effect Reduced Cell Proliferation & Survival Downstream_Inhibition->Cellular_Effect

Figure 3: Logical relationship of ALK inhibition by this compound.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Insufficient protein loadingIncrease the amount of protein loaded onto the gel.
Inactive primary or secondary antibodyUse a fresh aliquot of the antibody or a new antibody.
Inefficient protein transferOptimize transfer time and conditions. Check transfer with Ponceau S stain.
Insufficient ECL substrateUse a fresh batch of ECL substrate and ensure the membrane is fully covered.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of washing steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Try a different blocking buffer.
Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of ALK inhibition by this compound. By following these detailed procedures, researchers can effectively assess the impact of this compound on the ALK signaling pathway and its downstream effectors. The provided diagrams and data presentation table offer a clear framework for interpreting and reporting the experimental results. This methodology is a valuable tool for scientists and drug development professionals investigating novel ALK inhibitors for cancer therapy.

References

6-Demethoxytangeretin as a potential therapeutic agent for neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). While this response is initially protective, chronic activation leads to neuronal damage and disease progression. Consequently, modulating microglial activation presents a promising therapeutic strategy.

6-Demethoxytangeretin, a polymethoxyflavone found in citrus peels, is emerging as a potential therapeutic agent for neuroinflammation. Its structural similarity to tangeretin, a well-studied flavonoid with potent anti-inflammatory properties, suggests that this compound may exert similar neuroprotective effects. These application notes provide an overview of the potential mechanisms of action of this compound and detailed protocols for its evaluation as an anti-neuroinflammatory agent.

Mechanism of Action

This compound is hypothesized to exert its anti-neuroinflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling:

In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces NO. This compound is expected to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent pro-inflammatory gene expression.

Modulation of MAPK Signaling:

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of the inflammatory response. LPS activation of microglia leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors, including NF-κB, and contribute to the production of pro-inflammatory mediators. This compound may suppress the phosphorylation of p38, JNK, and ERK, thus dampening the inflammatory cascade.

Data Presentation

While specific quantitative data for this compound is still emerging, the following tables summarize the representative anti-inflammatory effects of the closely related compound, tangeretin, in in vitro models of neuroinflammation. These values can be used as a benchmark for evaluating the potency of this compound.

Table 1: Inhibitory Effects of Tangeretin on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglial Cells

Pro-inflammatory MediatorTangeretin Concentration (µM)Inhibition (%)IC₅₀ (µM)
Nitric Oxide (NO)1045%~25
2575%
5095%
TNF-α1030%~30
2560%
5085%
IL-61028%~35
2555%
5080%

Note: The data presented in this table is representative of the effects of tangeretin and serves as an expected range for this compound. Actual values for this compound should be determined experimentally.

Table 2: Effect of Tangeretin on NF-κB and MAPK Signaling in LPS-Stimulated BV-2 Microglial Cells

Signaling ProteinTangeretin Concentration (µM)Reduction in Phosphorylation (%)
p-p65 (NF-κB)2565%
p-IκBα2570%
p-p38 (MAPK)2560%
p-JNK (MAPK)2555%
p-ERK (MAPK)2540%

Note: This data is illustrative of tangeretin's mechanism and should be verified for this compound through experimentation.

Mandatory Visualizations

G Figure 1: Proposed Anti-Neuroinflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK DMT This compound DMT->p38 inhibits DMT->JNK inhibits DMT->ERK inhibits DMT->IKK inhibits NFκB_nuc NF-κB (nucleus) p38->NFκB_nuc activates JNK->NFκB_nuc activates ERK->NFκB_nuc activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases NFκB->NFκB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_nuc->Cytokines induces transcription iNOS iNOS NFκB_nuc->iNOS induces transcription NO NO iNOS->NO produces G Figure 2: Experimental Workflow for In Vitro Evaluation cluster_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed BV-2 Microglial Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Nitric Oxide (NO) Assay (Griess Assay) stimulate->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) stimulate->elisa western Protein Expression Analysis (Western Blot for p-p65, p-p38) stimulate->western quantify Quantify Results griess->quantify elisa->quantify western->quantify ic50 Determine IC₅₀ Values quantify->ic50

6-Demethoxytangeretin: Modulating Immune Cell Responses for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Demethoxytangeretin (6DMT), a citrus flavonoid, has demonstrated significant potential in modulating immune cell responses, particularly in attenuating inflammatory reactions. This document provides detailed application notes and experimental protocols for researchers investigating the immunomodulatory properties of 6DMT. The focus is on its effects on mast cells and macrophages, two key cell types in the inflammatory process. The provided protocols and data will facilitate the study of 6DMT's mechanism of action and its potential development as a therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. Mast cells and macrophages are critical players in the inflammatory cascade, releasing a variety of pro-inflammatory mediators upon activation. This compound has emerged as a promising natural compound with anti-inflammatory properties. It has been shown to suppress the production of key pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells.[1] The primary mechanism of action involves the inhibition of crucial signaling pathways, including the Anaplastic Lymphoma Kinase (ALK), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1] This document outlines the effects of 6DMT on immune cell responses, provides quantitative data on its inhibitory activities, and offers detailed protocols for in vitro studies.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on immune cell responses.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Human Mast Cells (HMC-1)

Concentration (µM)IL-6 mRNA Inhibition (%)TNF-α mRNA Inhibition (%)
4Data not availableSubstantial reduction
20Substantial reductionSubstantial reduction

Data is derived from studies on PMA/A23187-stimulated HMC-1 cells.[1] "Substantial reduction" indicates a significant decrease as observed in the cited research, though specific percentages were not provided.

Table 2: Effect of this compound on ALK and MAPK Signaling Pathways in Human Mast Cells (HMC-1)

Target Protein6DMT Concentration (µM)Observation
p-NPM-ALKDose-dependentSuppression of phosphorylation
p-JAK2Dose-dependentSuppression of phosphorylation
p-STAT3Dose-dependentSuppression of phosphorylation
p-AKTDose-dependentSuppression of phosphorylation
p-PLCγ1Dose-dependentSuppression of phosphorylation
p-ERKDose-dependentSuppression of phosphorylation
p-JNKDose-dependentSuppression of phosphorylation
p-p38Dose-dependentSuppression of phosphorylation

Observations are from Western blot analyses in PMA/A23187-stimulated HMC-1 cells.[1] "Dose-dependent" refers to an increasing effect with higher concentrations of 6DMT.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus PMA / A23187 (Mast Cell Stimulant) ALK ALK Stimulus->ALK Activates LPS LPS (Macrophage Stimulant) TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) ALK->MAPK_pathway Activates NFκB_nuc NF-κB MAPK_pathway->NFκB_nuc Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB->NFκB_nuc Translocates Six_DMT This compound Six_DMT->ALK Inhibits Six_DMT->MAPK_pathway Inhibits Six_DMT->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α) NFκB_nuc->Gene_Expression Induces

Caption: Signaling pathways modulated by this compound in immune cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Mast Cells (HMC-1) or Macrophages (RAW 264.7) Pretreat Pre-treat with This compound (various concentrations) Culture_Cells->Pretreat Stimulate Stimulate with PMA/A23187 (Mast Cells) or LPS (Macrophages) Pretreat->Stimulate Harvest_Supernatant Harvest Supernatant Stimulate->Harvest_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for Cytokine Quantification (IL-6, TNF-α) Harvest_Supernatant->ELISA Western_Blot Western Blot for Signaling Proteins (p-ERK, p-p38, p-IκBα) Lyse_Cells->Western_Blot

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Mast Cell Activation

This protocol is designed to evaluate the effect of 6DMT on the production of pro-inflammatory cytokines in the human mast cell line, HMC-1.

Materials:

  • Human Mast Cell line (HMC-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (6DMT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Calcium ionophore (A23187)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent for RNA extraction

  • Reverse transcription kit

  • qPCR master mix and primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for IL-6 and TNF-α

Procedure:

  • Cell Culture: Culture HMC-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HMC-1 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • 6DMT Pre-treatment: The following day, replace the medium with fresh serum-free medium. Add 6DMT at desired final concentrations (e.g., 1, 5, 10, 20 µM) to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells by adding a combination of PMA (50 nM) and A23187 (1 µM) to each well (except for the unstimulated control) and incubate for 6 hours for mRNA analysis or 24 hours for cytokine protein analysis.

  • Sample Collection:

    • For mRNA analysis: After 6 hours, carefully remove the medium and lyse the cells directly in the well using TRIzol reagent.

    • For cytokine protein analysis: After 24 hours, collect the cell culture supernatants and centrifuge to remove any cell debris. Store the supernatants at -80°C until analysis.

  • RNA Extraction and RT-qPCR:

    • Extract total RNA from the cell lysates according to the TRIzol manufacturer's protocol.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qPCR) to determine the relative mRNA expression levels of IL-6 and TNF-α. Normalize the expression to a housekeeping gene.

  • ELISA:

    • Quantify the concentration of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vitro Assessment of this compound on Macrophage Activation

This protocol details the methodology to investigate the effect of 6DMT on pro-inflammatory responses in the murine macrophage cell line, RAW 264.7.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (6DMT)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates (for NO and viability assays) or 6-well plates (for ELISA and Western blotting) and allow them to adhere overnight.

  • 6DMT Pre-treatment: Replace the medium with fresh serum-free medium. Add 6DMT at desired concentrations for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for the desired time (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine and NO analysis).

  • Nitric Oxide (NO) Measurement: After 24 hours, collect 50 µL of the supernatant and mix with 50 µL of Griess Reagent. Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA): After 24 hours, collect the supernatants and measure TNF-α and IL-6 concentrations using ELISA kits.

  • Western Blot Analysis:

    • After 30 minutes of LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system. Quantify the band intensities and normalize to the total protein or a loading control.

Conclusion

This compound demonstrates promising immunomodulatory effects by inhibiting the production of pro-inflammatory mediators in mast cells and macrophages. The detailed protocols provided herein offer a standardized approach for researchers to investigate its mechanisms of action further. The suppression of the ALK, MAPK, and NF-κB signaling pathways highlights potential targets for therapeutic intervention in inflammatory diseases. Further studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.

References

High-Throughput Screening Assays for 6-Demethoxytangeretin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin, a polymethoxyflavone found in citrus peels, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-allergic, and neuroprotective agent.[1][2] This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the investigation of this compound's bioactivities. The provided assays are designed for efficient screening of compound libraries and elucidation of the mechanisms of action of this compound and related flavonoids.

Bioactivity Profile of this compound

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress. Notably, it inhibits the production and gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human mast cells.[1] This inhibitory effect is mediated through the modulation of the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound in various in vitro assays. This data is essential for dose-response studies and for comparing its potency with other compounds.

AssayCell LineParameterIC50/EC50Reference
IL-6 Production InhibitionHMC-1 (Human Mast Cell)IL-6 ReleaseNot explicitly quantified in sources[1]
TNF-α Gene Expression InhibitionHMC-1 (Human Mast Cell)TNF-α mRNA levelsNot explicitly quantified in sources[1]

High-Throughput Screening Protocols

This section provides detailed protocols for high-throughput screening assays relevant to the known bioactivities of this compound.

Anti-Inflammatory Activity Screening

Principle: This assay quantitatively measures the amount of TNF-α secreted by cells (e.g., THP-1 monocytes) upon stimulation with lipopolysaccharide (LPS). The detection is based on HTRF technology, where two specific antibodies labeled with a donor and an acceptor fluorophore bind to TNF-α, bringing the fluorophores in proximity and generating a FRET signal that is proportional to the amount of TNF-α.

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 384-well plate at a density of 3 x 10³ cells/well and incubate overnight.

  • Compound Addition: Add this compound or other test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Detection: Add the HTRF TNF-α antibody cocktail (donor and acceptor antibodies) to each well.

  • Incubation: Incubate the plate at room temperature for 3-4 hours, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader.

Principle: This assay utilizes a reporter cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Add this compound or test compounds to the wells.

  • Stimulation: Add TNF-α (or another suitable stimulus) to the wells to activate the NF-κB pathway.

  • Incubation: Incubate the plate for 6-24 hours.

  • Lysis and Substrate Addition: Add a luciferase assay reagent that lyses the cells and contains the luciferase substrate.

  • Measurement: Measure the luminescence using a plate luminometer.

Anticancer Activity Screening (Apoptosis)

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A proluminescent substrate containing the DEVD peptide sequence is added to the cells. In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing a substrate for luciferase and generating a luminescent signal.

Protocol:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, Jurkat) in a 384-well plate.

  • Compound Treatment: Treat the cells with this compound or other compounds for a desired period (e.g., 24-48 hours) to induce apoptosis.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains the caspase substrate and luciferase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate luminometer.

Neuroprotective Activity Screening

Principle: This high-content imaging assay assesses the ability of compounds to promote or inhibit neurite outgrowth in a neuronal cell line (e.g., PC-12, SH-SY5Y). Cells are treated with the test compound, and neurite length and branching are quantified using automated microscopy and image analysis software.

Protocol:

  • Cell Seeding: Seed neuronal cells on a coated 96- or 384-well imaging plate.

  • Differentiation (if required): Differentiate the cells using appropriate factors (e.g., NGF for PC-12 cells).

  • Compound Treatment: Treat the cells with this compound or other test compounds.

  • Incubation: Incubate for 24-72 hours to allow for neurite outgrowth.

  • Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Analyze the images using software to quantify neurite length, number of neurites, and branching per cell.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for high-throughput screening.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->ALK Inhibits

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

MAPK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2_SOS GRB2/SOS Receptor->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation) Transcription_Factors->Gene_Expression This compound This compound This compound->MEK Inhibits This compound->ERK Inhibits

Caption: MAPK/ERK Signaling Pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis Plate_Prep Prepare Assay Plate (e.g., 384-well) Cell_Seeding Seed Cells Plate_Prep->Cell_Seeding Compound_Addition Add Test Compounds (e.g., this compound) Cell_Seeding->Compound_Addition Stimulation Add Stimulus (if applicable) Compound_Addition->Stimulation Incubation Incubate Stimulation->Incubation Reagent_Addition Add Detection Reagents Incubation->Reagent_Addition Signal_Reading Read Signal (Luminescence, Fluorescence) Reagent_Addition->Signal_Reading Data_Analysis Data Analysis (IC50/EC50 Determination) Signal_Reading->Data_Analysis

Caption: General High-Throughput Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for improving the aqueous solubility of 6-Demethoxytangeretin (6-DMT), a promising flavonoid compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound in aqueous solutions?

This compound (6-DMT), a polymethoxylated flavone, exhibits poor water solubility due to its lipophilic nature.[1] This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies, making it a critical challenge for formulation development.

Q2: What are the most common strategies to improve the aqueous solubility of 6-DMT?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like 6-DMT. The most effective and widely used methods for flavonoids include:

  • Cyclodextrin Inclusion Complexation: This technique involves encapsulating the hydrophobic 6-DMT molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior.[2][3][4][5] This complexation effectively masks the lipophilic character of 6-DMT, thereby increasing its apparent water solubility.[2][3]

  • Solid Dispersion: This method involves dispersing 6-DMT in a hydrophilic polymer matrix at a solid state.[6][7][8] By reducing the particle size of the drug to a molecular level and improving its wettability, solid dispersions can significantly enhance the dissolution rate and solubility.[7][8]

  • Nanoformulations: Techniques such as creating nanosuspensions can increase the surface area of the drug particles, leading to improved dissolution rates and higher saturation solubility.

  • Co-solvency: The addition of a water-miscible solvent in which 6-DMT is more soluble can increase its overall solubility in the aqueous solution.

Q3: Which type of cyclodextrin is most suitable for 6-DMT?

The choice of cyclodextrin depends on the size and shape of the guest molecule (6-DMT). For flavonoids, β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), are commonly used due to the suitable size of their hydrophobic cavity.[9][10] HP-β-CD is often preferred in pharmaceutical applications due to its higher aqueous solubility and lower toxicity compared to native β-CD.[3][11] A phase solubility study is recommended to determine the optimal cyclodextrin and the stoichiometry of the inclusion complex.

Q4: What polymers are typically used for preparing solid dispersions of flavonoids?

A variety of hydrophilic polymers can be used as carriers for solid dispersions. Common choices for flavonoids include:

  • Polyvinylpyrrolidone (PVP): Different molecular weights of PVP (e.g., K12, K30, K90) are effective in forming amorphous solid dispersions.

  • Polyethylene Glycols (PEGs): PEGs with various molecular weights (e.g., PEG 4000, PEG 6000) are widely used due to their high water solubility and low toxicity.[7]

  • Hydroxypropyl Methylcellulose (HPMC): HPMC is a versatile polymer that can also act as a precipitation inhibitor, maintaining the supersaturated state of the drug.[6]

  • Eudragit® polymers: These are pH-dependent polymers that can be used for targeted drug release.

The selection of the polymer depends on the desired release profile and the physicochemical properties of the drug.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low complexation efficiency with cyclodextrins. Improper stoichiometry (drug:cyclodextrin ratio).Conduct a phase solubility study to determine the optimal molar ratio for complexation. A Job's plot can also be used to confirm the stoichiometry, which is often 1:1 for flavonoids.[9]
Inefficient preparation method.Try different preparation methods such as kneading, co-evaporation, or freeze-drying. The kneading method is suitable for poorly water-soluble drugs.
Unsuitable type of cyclodextrin.Experiment with different cyclodextrins (β-CD, HP-β-CD, M-β-CD) to find the one with the best fit and binding affinity for 6-DMT.
Precipitation of 6-DMT from the aqueous solution over time. The solution is supersaturated and thermodynamically unstable.For cyclodextrin complexes, ensure the concentration is below the solubility limit of the complex. For solid dispersions, consider adding a precipitation inhibitor like HPMC to the formulation.
Degradation of the compound.Protect the solution from light and heat. 6-DMT has anti-inflammatory and anti-allergic activities and can inhibit the production of IL-6.[1]
Inconsistent solubility results between batches. Variability in the preparation of solid dispersions.Standardize the preparation method, particularly for solvent evaporation techniques. Ensure complete solvent removal as residual solvent can affect solubility and stability.
Incomplete formation of the inclusion complex.Use characterization techniques like DSC, FTIR, and XRD to confirm the formation of the inclusion complex in each batch.
Difficulty in achieving a high drug load in the formulation. Limited solubility of 6-DMT in the chosen solvent for solid dispersion preparation.Screen for solvents in which both 6-DMT and the polymer carrier are highly soluble. For the melting method, ensure the processing temperature is suitable for both components without causing degradation.
Steric hindrance in cyclodextrin complexation.While a 1:1 stoichiometry is common, higher-order complexes can sometimes form. Re-evaluate the phase solubility diagram for any non-linear behavior that might suggest this.

Data Presentation: Solubility Enhancement of Flavonoids

The following tables summarize typical solubility enhancements observed for flavonoids with structures similar to 6-DMT using different techniques. Note: These are representative values and optimization is required for 6-DMT.

Table 1: Solubility Enhancement of Flavonoids using Cyclodextrins

FlavonoidCyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement (Fold Increase)Reference
QuercetinHP-β-CD1:2~20[12]
HyperosideHP-β-CD1:19[9][10]
NobiletinHP-β-CD1:1~100[13]

Table 2: Dissolution Enhancement of Flavonoids using Solid Dispersions

FlavonoidPolymer CarrierDrug:Carrier Ratio (w/w)Dissolution Rate EnhancementReference
NobiletinHPMC1:4~10-fold higher[13]
CurcuminEudragit RS/RL-Sustained Release[6]
GliclazideHPMC-AS-Significantly improved[6]

Experimental Protocols

Protocol 1: Preparation of 6-DMT-Cyclodextrin Inclusion Complex by Kneading Method
  • Molar Ratio Determination: Based on phase solubility studies, determine the optimal molar ratio of 6-DMT to the selected cyclodextrin (e.g., HP-β-CD). A 1:1 molar ratio is a common starting point.

  • Mixing: Accurately weigh the 6-DMT and cyclodextrin. Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Kneading: Gradually add the 6-DMT to the cyclodextrin paste and knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex into a fine powder, pass it through a sieve, and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Protocol 2: Preparation of 6-DMT Solid Dispersion by Solvent Evaporation Method
  • Solvent Selection: Identify a common volatile solvent in which both 6-DMT and the chosen hydrophilic polymer (e.g., PVP K30) are readily soluble.

  • Dissolution: Dissolve the 6-DMT and the polymer in the selected solvent in the desired weight ratio (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under vacuum at a controlled temperature.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.

  • Characterization: Analyze the solid dispersion for its amorphous nature and lack of drug-polymer interaction using DSC, XRD, and FTIR. Scanning Electron Microscopy (SEM) can be used to observe the morphology.

Mandatory Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_protocols Preparation Protocols cluster_characterization Characterization cluster_end Final Product 6_DMT This compound (Poorly Soluble) Cyclodextrin Cyclodextrin Complexation 6_DMT->Cyclodextrin Solid_Dispersion Solid Dispersion 6_DMT->Solid_Dispersion Kneading Kneading Cyclodextrin->Kneading Co_evaporation Co-evaporation Cyclodextrin->Co_evaporation Freeze_drying Freeze-drying Cyclodextrin->Freeze_drying Solvent_Evaporation Solvent Evaporation Solid_Dispersion->Solvent_Evaporation Melting Melting Solid_Dispersion->Melting Spray_Drying Spray Drying Solid_Dispersion->Spray_Drying FTIR FTIR Kneading->FTIR DSC DSC Co_evaporation->DSC XRD XRD Freeze_drying->XRD SEM SEM Solvent_Evaporation->SEM Melting->FTIR Spray_Drying->DSC Soluble_6_DMT 6-DMT Formulation (Improved Solubility) FTIR->Soluble_6_DMT DSC->Soluble_6_DMT XRD->Soluble_6_DMT SEM->Soluble_6_DMT

Caption: Workflow for enhancing the solubility of this compound.

Signaling Pathways of this compound

This compound has been reported to exhibit anti-inflammatory and anti-allergic activities by inhibiting the ALK and MAPK signaling pathways.[1]

signaling_pathways cluster_alk ALK Pathway cluster_mapk MAPK Pathway cluster_inhibition cluster_response Cellular Response ALK ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K Inflammation Inflammation STAT3->Inflammation Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation 6_DMT This compound 6_DMT->ALK inhibits 6_DMT->RAS inhibits

Caption: Inhibition of ALK and MAPK signaling pathways by this compound.

References

Troubleshooting 6-Demethoxytangeretin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Demethoxytangeretin.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture media after adding this compound. What is the cause?

A1: Precipitation of this compound upon addition to aqueous cell culture media is a common issue primarily due to its low water solubility.[1] This compound is a flavonoid that is practically insoluble in water.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the culture media, the compound can fall out of solution if its solubility limit is exceeded.[2]

Other factors that can contribute to or be mistaken for compound precipitation include:

  • High Final Concentration: The intended final concentration in the media may be higher than the compound's aqueous solubility limit.

  • Temperature Shifts: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause dissolved components to precipitate.

  • Media Component Interaction: The compound may interact with components in your media, or the media itself could have precipitates like calcium salts.[3]

  • Contamination: Bacterial or fungal contamination can cause turbidity and a pH shift in the media, which might be mistaken for precipitation.[3][4]

Q2: My this compound stock solution in DMSO appears cloudy. What should I do?

A2: If your DMSO stock solution is cloudy, it may not be fully dissolved. It is recommended to gently warm the solution and use sonication to aid dissolution.[5][6] Ensure you are not exceeding the solubility limit in DMSO. If precipitation persists, the stock may need to be remade.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: The recommended solvent for creating a stock solution is DMSO.[6] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[3][5] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5]

Troubleshooting Guide

Problem: Precipitate forms immediately after adding this compound stock to cell culture media.

This is the most common issue and is almost always related to the compound's poor aqueous solubility.

Solution Detailed Steps & Explanation
1. Optimize Final DMSO Concentration The final concentration of DMSO in the culture media is critical for keeping the compound soluble. Most cell lines can tolerate 0.1% to 0.5% DMSO. Determine the maximum tolerable percentage for your cells and adjust your stock concentration so that the final DMSO concentration is as high as is safe for your cells.[7]
2. Modify Dilution Method Instead of adding a small volume of highly concentrated stock directly to the full volume of media, try pre-mixing the stock with a small volume of serum-containing media first. The proteins in the serum can sometimes help to stabilize the compound. Then, add this mixture to the rest of your media.
3. Reduce Final Compound Concentration The desired concentration of this compound may be above its solubility limit in your specific cell culture media. Perform a dose-response experiment starting from a lower, fully soluble concentration to find the highest workable concentration that does not precipitate.
4. Warm the Media Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution.[4] This can sometimes help keep the compound in solution. Avoid overheating the media.
5. Prepare Fresh Working Solutions For maximum reliability, prepare the final working solution of this compound in media immediately before adding it to your cells.[5] Avoid storing diluted solutions.

Below is a workflow to help troubleshoot precipitation issues.

G cluster_0 Troubleshooting Workflow start Precipitate Observed in Cell Culture Media q1 Is the precipitate also in the DMSO stock? start->q1 sol1 Dissolve stock fully. Use gentle warming and sonication. q1->sol1 Yes q2 Is the final DMSO concentration <0.1%? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Increase final DMSO concentration (if cells tolerate it). Use a less concentrated stock. q2->sol2 Yes q3 Is the final compound concentration high? q2->q3 No sol2->end_node sol3 Lower the final concentration. Perform a solubility test. q3->sol3 Yes sol4 Pre-warm media to 37°C. Add stock to a small volume of serum-containing media first. q3->sol4 No sol3->end_node sol4->end_node G cluster_0 Stock Solution Preparation Logic A Weigh Compound (e.g., 3.42 mg) B Add Solvent (e.g., 1 mL DMSO) A->B C Vortex & Sonicate Until Dissolved B->C D Aliquot into Smaller Volumes C->D E Store at -20°C or -80°C (Protect from Light) D->E G cluster_pathway This compound Signaling Pathway DMT This compound ALK ALK Pathway DMT->ALK MAPK MAPK Pathway (ERK1/2, JNK1/2, p38) DMT->MAPK IL6 IL-6 Production & Gene Expression ALK->IL6 MAPK->IL6 Inflammation Inflammation & Allergic Response IL6->Inflammation

References

Technical Support Center: Overcoming Autofluorescence of 6-Demethoxytangeretin in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the autofluorescence of 6-Demethoxytangeretin in imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a polymethoxylated flavone, a type of flavonoid compound that can be isolated from citrus fruits like Citrus reticulata.[1][2] It is recognized for its anti-inflammatory and anti-allergic properties.[1][3] In cellular studies, it has been shown to inhibit the production of interleukin-6 (IL-6) and the expression of related genes in human mast cells through the ALK and MAPK signaling pathways.[1]

Q2: What is autofluorescence and why is it a problem in imaging assays?

A2: Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin, NADH, and riboflavin, or by introduced substances like aldehyde fixatives, when they absorb light.[4][5] This phenomenon can be problematic in fluorescence-based imaging because the emitted light from these non-target sources can obscure the signal from the specific fluorescent probes being used, leading to a poor signal-to-noise ratio and making it difficult to accurately detect and quantify the target of interest.[5][6]

Q3: Does this compound exhibit autofluorescence?

A3: While specific spectral properties for this compound are not extensively documented in public literature, flavonoids as a class of compounds are known to be fluorescent.[7] Flavonoids can quench the fluorescence of other molecules, and their own fluorescence can be used to monitor processes like oxidation.[8][9][10] Therefore, it is prudent to assume that this compound may contribute to background fluorescence in an assay. The easiest way to confirm this is to image an unlabeled control sample treated with this compound.[4]

Q4: What are other common sources of autofluorescence in cell imaging?

A4: Besides the compound of interest, several other sources can contribute to autofluorescence:

  • Endogenous Cellular Components: Molecules like NADH, flavins, collagen, and elastin are naturally fluorescent, often emitting in the blue to green spectrum (350–550 nm).[5][11]

  • Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde can react with amines in tissues to generate fluorescent products.[4][12]

  • Culture Media: Components like phenol red and fetal bovine serum (FBS) in cell culture media are known sources of autofluorescence.[4][13]

  • Dead Cells: Dead cells tend to be more autofluorescent than living cells and can bind antibodies non-specifically.[4][5]

Q5: How can I determine the level of autofluorescence in my experiment?

A5: The most straightforward method is to run an unlabeled control sample. This sample should be prepared in the exact same way as your experimental samples, including treatment with this compound, but without the addition of any fluorescent labels (e.g., fluorophore-conjugated antibodies).[4] Imaging this control under the same conditions will reveal the extent and spectral properties of the autofluorescence.[4]

Troubleshooting Guides

Problem: High background fluorescence is obscuring the signal from my target probe.

This is a common issue when working with potentially fluorescent compounds. The goal is to maximize the signal-to-noise ratio.

Solution 1: Spectral Separation and Fluorophore Selection

The most effective strategy is to choose a fluorophore that is spectrally distinct from the autofluorescence. Since many endogenous molecules and flavonoids fluoresce in the blue-green range, selecting dyes that emit in the red to far-red spectrum is often recommended.[4][5]

Experimental Protocol: Fluorophore Selection for Overcoming Autofluorescence

  • Characterize Autofluorescence: Image an unlabeled control sample (treated with this compound) using various standard filter sets (e.g., DAPI, FITC, TRITC) to determine the emission spectrum of the background fluorescence.

  • Select Appropriate Fluorophores: Choose primary or secondary antibodies conjugated to fluorophores that emit at longer wavelengths, such as those in the red or far-red range (e.g., Alexa Fluor 647, Cy5).[6][12] These are less likely to overlap with the autofluorescence signal.[5][12]

  • Optimize Filter Sets: Use narrow bandpass emission filters to specifically capture the emission from your chosen fluorophore while excluding as much of the broad-spectrum autofluorescence as possible.[4]

  • Titrate Reagents: Titrate your fluorescently labeled antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.[5]

Table 1: Recommended Fluorophore Classes to Minimize Autofluorescence Interference

Spectral Range Recommended Fluorophores Rationale
Green/Yellow Alexa Fluor 488, FITC Use with caution; high potential for overlap with autofluorescence.
Orange/Red Alexa Fluor 594, Texas Red, Cy3.5 Better separation from common blue-green autofluorescence.

| Far-Red/Near-IR | Alexa Fluor 647, Cy5, Alexa Fluor 750 | Highly Recommended. Autofluorescence is rarely seen at these wavelengths, providing the best signal-to-noise ratio.[5][12] |

Solution 2: Chemical Quenching of Autofluorescence

Chemical agents can be used to reduce autofluorescence. This is typically performed after fixation and before immunostaining.

Experimental Protocol: Using a Chemical Quenching Agent

  • Sample Preparation: Fix and permeabilize your cells or tissue sections as required by your primary antibody protocol.

  • Quenching Incubation:

    • For Sudan Black B: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate the sample for 10-20 minutes at room temperature. This is effective for reducing lipofuscin autofluorescence.[12]

    • For Sodium Borohydride: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Incubate the sample for 10 minutes. This method is particularly useful for reducing aldehyde-induced autofluorescence.[4][12]

    • For Copper Sulfate: Prepare a 0.05 M solution of copper sulfate in an appropriate buffer. Incubate for 10-30 minutes. This has been shown to be effective in plant-derived scaffolds and may be useful for other biological samples.[14]

  • Washing: Thoroughly wash the sample with PBS (3 x 5 minutes) to remove the quenching agent.[14]

  • Staining: Proceed with your standard immunofluorescence staining protocol.

Table 2: Comparison of Common Chemical Quenching Agents

Quenching Agent Target Autofluorescence Source Advantages Disadvantages
Sodium Borohydride Aldehyde fixatives[12] Effective for fixative-induced autofluorescence. Can have variable effects; must be prepared fresh.[12][14]
Sudan Black B Lipofuscin, formalin-induced[12] Broadly effective against lipofuscin. Can introduce its own background if not washed properly.
Copper Sulfate Lignin, polyphenols, general[14] Highly effective and stable quenching.[14] May affect cell viability in live-cell applications.[14]

| Trypan Blue | Collagen-rich tissues[6] | Specific for certain tissue types. | Limited to its absorption range (~580-620nm).[6] |

Problem: The sample itself (cells or tissue) has high intrinsic autofluorescence.

Even without any added compounds, biological samples can be highly autofluorescent.

Solution 1: Modify Fixation Protocol

Aldehyde-based fixatives are a major cause of autofluorescence.[12]

  • Switch to Organic Solvents: If compatible with your antigen, consider fixing samples in ice-cold methanol or ethanol instead of paraformaldehyde or glutaraldehyde.[4][5]

  • Reduce Fixation Time: If aldehyde fixation is necessary, use the lowest possible concentration and the shortest fixation time that still preserves morphology.[12]

Solution 2: Optimize Cell Culture and Sample Preparation

  • Use Autofluorescence-Free Media: For live-cell imaging, use a phenol red-free medium. Consider specialized low-autofluorescence media like FluoroBrite.[13][15]

  • Reduce Serum Concentration: Fetal bovine serum (FBS) is a source of autofluorescence. Reduce its concentration to the minimum required for cell health or replace it with bovine serum albumin (BSA).[4][13]

  • Remove Red Blood Cells: For tissue samples, perfuse the animal with PBS prior to fixation to wash out red blood cells, which contain autofluorescent heme groups.[5]

  • Exclude Dead Cells: In flow cytometry or cell suspension imaging, use a viability dye to gate out dead, highly autofluorescent cells.[4][5]

Visualizations

G Workflow for Troubleshooting this compound Autofluorescence cluster_strategies Mitigation Strategies start Start: Imaging with This compound control Run Unlabeled Control (Cells + Compound, No Fluorophore) start->control assess Assess Autofluorescence Level control->assess high_af High Autofluorescence Detected assess->high_af Yes low_af Low/No Autofluorescence assess->low_af No troubleshoot Implement Mitigation Strategy high_af->troubleshoot proceed Proceed with Standard Imaging Protocol low_af->proceed spectral Spectral Separation: Use Far-Red Dyes (e.g., AF647) troubleshoot->spectral chemical Chemical Quenching: (e.g., Sudan Black B, NaBH4) troubleshoot->chemical protocol Protocol Optimization: (Change Fixative, Use Phenol-Free Media) troubleshoot->protocol reassess Re-assess with Labeled Sample spectral->reassess chemical->reassess protocol->reassess success Successful Imaging: High Signal-to-Noise Ratio reassess->success Improved fail Still High Background reassess->fail Not Improved combine Combine Strategies fail->combine combine->troubleshoot

Caption: A logical workflow for identifying and mitigating autofluorescence.

G Concept of Spectral Separation cluster_spectrum Fluorescence Emission Spectrum cluster_solution Solution: Shift to Far-Red autofluorescence Autofluorescence (Broad Spectrum) overlap Spectral Overlap (Problem Area) fluorophore Target Fluorophore (Narrow Spectrum) xaxis Wavelength (nm) -> yaxis Intensity autofluorescence2 Autofluorescence (Primarily Blue-Green) separation Good Spectral Separation far_red_fluorophore Far-Red Fluorophore (e.g., Alexa Fluor 647)

Caption: Separating target fluorescence from autofluorescence by wavelength.

G Simplified Signaling Pathway for this compound cluster_pathways Intracellular Signaling stimulus Cellular Stimulus (e.g., Phorbol Ester + Calcimycin) alk ALK Pathway stimulus->alk mapk MAPK Pathway stimulus->mapk il6_expression IL-6 Gene Expression & Protein Production alk->il6_expression mapk->il6_expression dmt This compound dmt->alk Inhibits dmt->mapk Inhibits inflammation Inflammatory Response il6_expression->inflammation

Caption: Inhibition of ALK/MAPK pathways by this compound.

References

Technical Support Center: 6-Demethoxytangeretin and Tetrazolium-Based Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 6-demethoxytangeretin in cell-based assays and encountering issues with MTT or MTS proliferation and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a flavonoid, a class of natural compounds with variable phenolic structures. Flavonoids, including this compound, are known for their antioxidant properties and are investigated for various therapeutic effects, including anticancer activity.

Q2: My cell viability, as measured by MTT/MTS assay, unexpectedly increases with higher concentrations of this compound. Is this a real effect?

This is a commonly observed artifact when testing flavonoids with tetrazolium-based assays like MTT and MTS.[1] The increase in signal is likely not due to increased cell proliferation but rather a direct chemical interference of the compound with the assay reagent. Flavonoids can act as reducing agents and convert the MTT or MTS tetrazolium salt into formazan in the absence of viable cells.[2]

Q3: How does this compound interfere with MTT and MTS assays?

The MTT assay relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[3] Similarly, MTS assays use a related tetrazolium salt that is reduced to a soluble formazan. This compound, being a flavonoid with antioxidant properties, can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity.[2][4] This leads to a false-positive signal, making it appear as if there are more viable cells than there actually are.

Q4: Are there alternative assays to MTT/MTS that are not affected by this compound?

Yes, several alternative assays are recommended when working with compounds like flavonoids that have reducing potential.[5][6][7] These include:

  • SRB (Sulphorhodamine B) Assay: This is a protein-based assay that is not affected by the reducing properties of flavonoids.[2]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity and is generally not affected by flavonoids.[4][7]

  • Resazurin-Based Assays (e.g., AlamarBlue®): While also a reduction-based assay, the mechanism may be less prone to interference from some compounds compared to MTT. However, proper controls are still essential.[6][7]

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method to count viable cells, which have intact membranes that exclude the dye.[6]

Troubleshooting Guide

If you suspect that this compound is interfering with your MTT or MTS assay, follow this troubleshooting guide.

Step 1: Perform a Cell-Free Control Experiment

Objective: To determine if this compound directly reduces the MTT/MTS reagent.

Protocol:

  • Prepare a 96-well plate.

  • In multiple wells, add the same volume of cell culture medium and the same concentrations of this compound that you use in your cellular experiments.

  • Do not add any cells to these wells.

  • Add the MTT or MTS reagent to these wells as you would in your standard protocol.

  • Incubate for the same period as your cellular assay.

  • If a color change (purple for MTT, colored formazan for MTS) is observed in the absence of cells, this confirms direct interference.[2]

Step 2: Quantify the Interference

Objective: To measure the extent of the false-positive signal generated by this compound.

Data Presentation:

The following table illustrates hypothetical data from a cell-free control experiment, demonstrating how to quantify the interference.

Concentration of this compound (µM)Absorbance at 570 nm (Cell-Free)
0 (Vehicle Control)0.05
100.15
250.30
500.55
1000.90

This table shows that as the concentration of the compound increases, the absorbance from the direct reduction of the tetrazolium salt also increases, indicating significant interference.

Step 3: Choose an Alternative Viability Assay

Objective: To obtain reliable cell viability data in the presence of this compound.

Recommendation:

Based on the confirmation of interference, it is strongly recommended to switch to a non-tetrazolium-based assay. The Sulforhodamine B (SRB) assay or an ATP-based assay are excellent alternatives.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Methodology:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium present in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Visualizations

MTT_Interference_Workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected MTT/MTS Results with this compound check_interference Perform Cell-Free Control Experiment start->check_interference interference_present Interference Confirmed (Color Change without Cells) check_interference->interference_present Yes no_interference No Interference check_interference->no_interference No quantify Quantify Interference at Different Concentrations interference_present->quantify validate Validate New Assay Results no_interference->validate Proceed with caution, consider other factors switch_assay Select Alternative Assay (SRB, ATP-based, etc.) quantify->switch_assay switch_assay->validate end Reliable Viability Data validate->end

Caption: Troubleshooting workflow for suspected MTT/MTS assay interference.

Assay_Principle_Comparison cluster_mtt MTT/MTS Assay Principle cluster_interference Interference Mechanism mtt_reagent MTT/MTS (Tetrazolium Salt) dehydrogenases Mitochondrial Dehydrogenases (in Viable Cells) mtt_reagent->dehydrogenases Reduced by formazan Formazan (Colored Product) dehydrogenases->formazan Produces flavonoid This compound (Flavonoid) mtt_reagent2 MTT/MTS (Tetrazolium Salt) flavonoid->mtt_reagent2 Directly Reduces formazan2 Formazan (False Positive) mtt_reagent2->formazan2

Caption: Comparison of MTT assay principle and flavonoid interference.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 6-Demethoxytangeretin and related flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] Both phenomena can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[5]

Q2: How can I determine if matrix effects are impacting my results?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of this compound in a pure solvent to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure.[3][6] A significant difference between the two responses indicates the presence of matrix effects.[3]

  • Post-Column Infusion Method: This is a qualitative technique where a constant flow of this compound standard solution is infused into the mass spectrometer after the analytical column.[6] A blank matrix extract is then injected onto the column. Any fluctuation (dip or peak) in the baseline signal of the infused analyte as the matrix components elute indicates the retention time windows where ion suppression or enhancement occurs.[3][6]

Q3: What are the common causes of matrix effects in LC-MS/MS analysis?

A3: Matrix effects are primarily caused by co-eluting compounds from the sample that interfere with the ionization process in the mass spectrometer's ion source.[3][4] Compounds with high polarity, basicity, and molecular weight are often responsible.[3][4] One proposed mechanism is that these interfering compounds can deprotonate and neutralize the analyte ions, reducing the formation of the desired protonated analyte ions.[3][4] Another theory suggests that less volatile compounds in the matrix can affect the efficiency of droplet formation and evaporation in the ion source.[3]

Q4: Can changing my sample preparation method help reduce matrix effects?

A4: Yes, optimizing sample preparation is one of the most effective strategies to mitigate matrix effects.[5] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are designed to selectively isolate the analyte of interest while removing a significant portion of interfering matrix components.[5][7] Even simple protein precipitation can help, though it may result in a less clean extract compared to more rigorous methods.[8][9]

Q5: Is it possible to completely eliminate matrix effects?

A5: While it's challenging to completely eliminate matrix effects, various strategies can significantly reduce or compensate for them.[3][4] These include optimizing sample cleanup, modifying chromatographic conditions to separate the analyte from interfering compounds, and adjusting mass spectrometry parameters.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Issue 1: Poor reproducibility of results between samples.
Possible Cause Troubleshooting Step
Variable Matrix Effects Different samples may have varying compositions, leading to inconsistent ion suppression or enhancement.
Solution 1: Improve Sample Preparation. Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove a larger portion of the matrix components.[5][7]
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.[5][10]
Solution 3: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[5]
Issue 2: Low signal intensity or poor sensitivity for this compound.
Possible Cause Troubleshooting Step
Significant Ion Suppression Co-eluting matrix components are suppressing the ionization of this compound.[11]
Solution 1: Optimize Chromatography. Adjust the LC gradient, mobile phase composition, or select a different column to achieve better separation of this compound from the interfering compounds.[5][10]
Solution 2: Sample Dilution. Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[6] This is only feasible if the analyte concentration remains above the limit of quantification.[6]
Solution 3: Evaluate and Quantify Matrix Effects. Perform a post-extraction spike experiment to determine the extent of ion suppression.
Issue 3: Inaccurate quantification (bias in results).
Possible Cause Troubleshooting Step
Uncorrected Matrix Effects The presence of ion suppression or enhancement is leading to underestimation or overestimation of the this compound concentration.
Solution 1: Implement an Internal Standard. The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is the most recognized technique to correct for matrix effects.[3][4]
Solution 2: Method of Standard Addition. This involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve for each sample, which can be very effective but is also time-consuming.[6]
Solution 3: Re-evaluate Sample Preparation. A cleaner sample extract will minimize the impact of matrix effects on quantification. Consider more selective extraction techniques.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) free of this compound.

  • This compound analytical standard.

  • Appropriate solvents for extraction and reconstitution.

  • LC-MS/MS system.

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Analyte in Post-Extracted Matrix): Take a blank matrix sample and perform the complete extraction procedure. In the final step, spike the dried extract with the same amount of this compound as in Set A before reconstitution.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculate the Matrix Effect (%):

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method

Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.

Materials:

  • Blank matrix extract.

  • This compound standard solution.

  • Syringe pump.

  • T-connector.

  • LC-MS/MS system.

Procedure:

  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a T-connector.

  • Establish a stable baseline: Allow the infused analyte to enter the mass spectrometer and establish a stable signal baseline.

  • Inject the blank matrix extract: Inject a prepared blank matrix extract onto the LC column.

  • Monitor the signal: Record the signal of the infused this compound over the entire chromatographic run.

  • Analyze the chromatogram: Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement at that specific retention time.[3][6]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for matrix effects on this compound under different sample preparation conditions, as would be determined by the post-extraction spike method.

Sample Preparation MethodMatrix TypeMatrix Effect (%)Interpretation
Protein PrecipitationHuman Plasma65%Significant Ion Suppression
Liquid-Liquid ExtractionHuman Plasma85%Moderate Ion Suppression
Solid-Phase ExtractionHuman Plasma98%Minimal Matrix Effect
Protein PrecipitationRat Liver Homogenate55%Severe Ion Suppression
Solid-Phase ExtractionRat Liver Homogenate95%Minimal Matrix Effect

Visualizations

TroubleshootingWorkflow cluster_start Start: Inconsistent or Inaccurate Results cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Start Poor Reproducibility / Low Sensitivity / Inaccurate Quantification AssessME Assess Matrix Effects (Post-Extraction Spike / Post-Column Infusion) Start->AssessME ME_Present Matrix Effects Confirmed? AssessME->ME_Present OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) ME_Present->OptimizeSP Yes OptimizeChromo Optimize Chromatography (Gradient, Column) ME_Present->OptimizeChromo Yes UseIS Use Internal Standard (SIL-IS Recommended) ME_Present->UseIS Yes MatrixMatched Use Matrix-Matched Calibrators ME_Present->MatrixMatched Yes End Accurate & Reproducible Results ME_Present->End No Revalidate Re-validate Method OptimizeSP->Revalidate OptimizeChromo->Revalidate UseIS->Revalidate MatrixMatched->Revalidate Revalidate->End PostColumnInfusion cluster_LC Liquid Chromatography cluster_Infusion Post-Column Infusion cluster_MS Mass Spectrometry LC_Column LC Column T_Connector LC_Column->T_Connector Blank_Matrix Blank Matrix Injection Blank_Matrix->LC_Column Syringe_Pump Syringe Pump with 6-DMT Standard Syringe_Pump->T_Connector MS_Detector MS Detector T_Connector->MS_Detector

References

Technical Support Center: 6-Demethoxytangeretin Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 6-Demethoxytangeretin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a polymethoxyflavone (PMF), a type of flavonoid found in citrus peels.[1][2] Like many other PMFs, it exhibits a range of promising biological activities, including anti-inflammatory effects.[3][4] However, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and susceptibility to extensive first-pass metabolism in the liver and intestines.

Q2: What are the main physicochemical properties of this compound that affect its oral absorption?

A2: The key physicochemical properties of this compound that present challenges to its oral bioavailability are:

  • Low Aqueous Solubility: While soluble in organic solvents like DMSO (12.5 mg/mL with heating), its lipophilic nature suggests poor solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3]

  • High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor dissolution in the gut lumen and entrapment within lipid bilayers.

Q3: What are the expected metabolic pathways for this compound?

A3: As a polymethoxyflavone, this compound is likely to undergo extensive phase I and phase II metabolism. The primary metabolic reactions are expected to be:

  • Demethylation: The methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes (CYPs) in the liver and intestinal wall.

  • Hydroxylation: Aromatic hydroxylation can also occur, catalyzed by CYPs.

  • Glucuronidation and Sulfation: The resulting hydroxylated metabolites can be rapidly conjugated with glucuronic acid or sulfate, forming more water-soluble compounds that are readily excreted.

Q4: Is this compound likely to be a substrate for efflux transporters like P-glycoprotein (P-gp)?

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during in vitro and in vivo experiments.

In Vitro Experiments

Q: My in vitro Caco-2 permeability assay shows very low apparent permeability (Papp) for this compound. What could be the reasons and how can I troubleshoot this?

A: Low Papp values in a Caco-2 assay can be attributed to several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Ensure the compound is fully dissolved in the transport buffer. The concentration of organic co-solvents (like DMSO) should be kept to a minimum (typically <1%) to avoid affecting cell monolayer integrity. Consider using a formulation approach, such as a cyclodextrin complex, to improve solubility in the assay medium.
Low Passive Permeability The inherent chemical structure may not be conducive to passive diffusion across the cell membrane. This is an intrinsic property of the molecule.
Efflux by Transporters (e.g., P-gp) Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor would confirm that this compound is a P-gp substrate.
Cell Monolayer Integrity Issues Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised tight junctions. Also, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure the low permeability is not due to leaky monolayers.
Compound Adsorption to Plasticware This compound's lipophilicity may cause it to adsorb to the plastic wells of the assay plate. Quantify the compound concentration in the donor and receiver compartments at the end of the experiment and perform a mass balance calculation to check for compound loss. Using low-binding plates can mitigate this issue.

Q: I am observing very rapid metabolism of this compound in my in vitro liver microsome stability assay. How can I further investigate this?

A: Rapid metabolism in liver microsomes is a common challenge for many xenobiotics.

Potential Cause Troubleshooting/Investigative Steps
High Intrinsic Clearance This indicates efficient enzymatic metabolism. To identify the specific enzymes involved, use specific chemical inhibitors for major CYP isoforms or utilize recombinant human CYP enzymes. This will help in understanding potential drug-drug interactions.
Metabolite Identification Use analytical techniques like LC-MS/MS to identify the major metabolites formed. This will confirm the metabolic pathways (e.g., demethylation, hydroxylation) and can inform strategies for chemical modification to block these metabolic "hotspots."
Species Differences If you are using rat liver microsomes, be aware that there can be significant species differences in drug metabolism. It is advisable to also perform the assay with human liver microsomes to get a more clinically relevant prediction of metabolic clearance.
In Vivo Experiments

Q: The plasma concentrations of this compound are below the limit of quantification (BLQ) in my in vivo pharmacokinetic study in rodents. What are the likely reasons and what can I do?

A: Undetectable plasma levels are a common issue for compounds with poor oral bioavailability.

Potential Cause Troubleshooting/Investigative Steps
Poor Absorption This is a primary suspect given the physicochemical properties. This could be due to poor solubility and/or low permeability. Consider formulating the compound in a vehicle that enhances its solubility and dissolution in the GI tract, such as a lipid-based formulation (e.g., SEDDS) or a nanoparticle suspension.
Extensive First-Pass Metabolism The compound may be absorbed but rapidly metabolized in the gut wall and/or liver before reaching systemic circulation. To assess this, you can perform an intravenous (IV) administration of the compound to determine its clearance and volume of distribution. Comparing the Area Under the Curve (AUC) from oral and IV administration will allow you to calculate the absolute oral bioavailability.
Analytical Method Sensitivity Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the compound in plasma. Optimize the sample preparation and instrument parameters to achieve the lowest possible limit of quantification.
Dose and Formulation The administered dose might be too low. Consider a dose escalation study. The formulation used for oral administration is critical. A simple suspension in water is likely to result in very low exposure.

Section 3: Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used. This compound is dissolved in DMSO and then diluted in the transport buffer to the final desired concentration (final DMSO concentration ≤ 1%).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The culture medium is removed from the apical (donor) and basolateral (receiver) compartments.

    • The transport buffer containing this compound is added to the apical side.

    • Fresh transport buffer is added to the basolateral side.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:

    • The same procedure is followed, but the compound is added to the basolateral side (donor), and samples are collected from the apical side (receiver).

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer (mol/s).

    • A is the surface area of the filter membrane (cm²).

    • C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: In Vitro Metabolic Stability in Rat Liver Microsomes

Objective: To determine the rate of metabolism of this compound in rat liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture in a microcentrifuge tube contains:

    • Phosphate buffer (pH 7.4)

    • Rat liver microsomes (final protein concentration typically 0.5-1 mg/mL)

    • This compound (dissolved in a small volume of organic solvent, final concentration typically 1 µM)

  • Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-course Incubation: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Analytical Quantification: The remaining concentration of this compound in the supernatant is quantified by a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

Section 4: Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism First-Pass Metabolism 6-DMT_Oral This compound (Oral Dose) Dissolution Dissolution in GI Fluids 6-DMT_Oral->Dissolution Challenge: Poor aqueous solubility Absorption Intestinal Absorption Dissolution->Absorption Efflux P-gp Efflux Absorption->Efflux Challenge: Efflux Systemic_Circulation Systemic Circulation (Bioavailable Drug) Absorption->Systemic_Circulation Liver_Metabolism Hepatic Metabolism (CYP450) Absorption->Liver_Metabolism Portal Vein Efflux->Dissolution Target_Site Target_Site Systemic_Circulation->Target_Site Therapeutic Effect Liver_Metabolism->Systemic_Circulation Reduced amount Excretion Excretion of Metabolites Liver_Metabolism->Excretion Challenge: High extraction

Caption: Challenges in the oral bioavailability pathway of this compound.

G cluster_workflow Troubleshooting Workflow for Low Oral Bioavailability Start Low in vivo plasma concentration of 6-DMT Check_Solubility Is aqueous solubility poor? Start->Check_Solubility Improve_Formulation Improve formulation (e.g., nanoparticles, SEDDS) Check_Solubility->Improve_Formulation Yes Check_Permeability Is Caco-2 permeability (Papp) low? Check_Solubility->Check_Permeability No Re-evaluate Re-evaluate in vivo pharmacokinetics Improve_Formulation->Re-evaluate Assess_Efflux Is it a P-gp substrate? (Efflux Ratio > 2) Check_Permeability->Assess_Efflux Yes Check_Metabolism Is in vitro metabolic stability low? Check_Permeability->Check_Metabolism No Use_Inhibitor Co-administer with P-gp inhibitor (in vitro/in vivo) Assess_Efflux->Use_Inhibitor Yes Assess_Efflux->Check_Metabolism No Use_Inhibitor->Re-evaluate Identify_Metabolites Identify metabolic hotspots (LC-MS/MS) Check_Metabolism->Identify_Metabolites Yes Check_Metabolism->Re-evaluate No Identify_Metabolites->Re-evaluate

Caption: A logical workflow for troubleshooting poor oral bioavailability of this compound.

References

Technical Support Center: 6-Demethoxytangeretin Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-demethoxytangeretin in cell-based assays. The information provided is intended to help users anticipate and troubleshoot potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of this compound?

This compound is a polymethoxyflavone (PMF) primarily isolated from citrus peels. Its principal reported activities are anti-inflammatory and anti-allergic. It has been shown to inhibit the production of interleukin-6 (IL-6) in human mast cells through the ALK and MAPK signaling pathways. Additionally, it has been observed to promote CRE-mediated transcription in hippocampal neurons, suggesting a potential role in neuronal function.

Q2: Are there any known off-target effects of this compound?

  • Cytotoxicity at high concentrations: Like other PMFs, this compound may exhibit cytotoxic effects at higher micromolar concentrations.

  • Cell cycle arrest: Tangeretin has been shown to induce G1 cell cycle arrest in cancer cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK4) and upregulating CDK inhibitors p21 and p27.[1][2][3][4] Nobiletin has also been reported to cause cell cycle arrest.[5][6][7][8]

  • Modulation of key signaling pathways: Tangeretin and nobiletin are known to modulate several critical signaling pathways, including the MAPK (ERK, JNK, p38) and PI3K/Akt pathways, which could lead to a variety of cellular responses depending on the cell type and context.[9][10][11][12][13][14][15][16][17][18][19]

  • Inhibition of other kinases and enzymes: A molecular docking study suggested that tangeretin has the potential to bind to and inhibit enzymes such as PIK3CA, MMP9, PTGS2 (COX-2), and IKK.[20]

Q3: I am observing a decrease in cell viability in my assay. Is this expected?

A decrease in cell viability, particularly at concentrations of 50 µM or higher, is a potential off-target effect. Studies on related PMFs have demonstrated reduced cell viability in various cell lines at elevated concentrations. It is crucial to determine the cytotoxic profile of this compound in your specific cell model by performing a dose-response curve for viability.

Q4: My experimental results suggest an effect on cell proliferation. What could be the underlying mechanism?

An observed anti-proliferative effect could be due to the induction of cell cycle arrest. As noted, the related compound tangeretin can arrest cells in the G1 phase.[1][2][3][4] This is a significant potential off-target effect to consider if your assay is sensitive to changes in cell cycle progression.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Growth or Cytotoxicity

Symptoms:

  • Reduced cell number compared to vehicle control.

  • Increased staining with viability dyes that indicate cell death (e.g., propidium iodide, trypan blue).

  • Decreased metabolic activity in assays like MTT or MTS.

Possible Causes:

  • High concentration of this compound: PMFs can be cytotoxic at higher concentrations.

  • Cell-type specific sensitivity: Different cell lines can have varying sensitivities to the compound.

  • Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells.

Troubleshooting Steps:

  • Perform a dose-response cytotoxicity assay: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for cytotoxicity in your specific cell line.

  • Optimize treatment duration: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.

  • Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control.

  • Consider alternative viability assays: Use multiple methods to confirm cytotoxicity, such as a membrane integrity assay (e.g., LDH release) in addition to a metabolic assay.

Issue 2: Unexplained Changes in Cellular Signaling Pathways

Symptoms:

  • Alterations in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38).

  • Changes in the expression of downstream target genes unrelated to the intended target of this compound.

Possible Causes:

  • Off-target kinase inhibition: this compound may be inhibiting kinases in pathways such as PI3K/Akt or MAPK.[9][10][11][12][13][14][15][16][17][18][19]

  • Modulation of transcription factors: The compound could be affecting the activity of transcription factors like NF-κB.[21]

Troubleshooting Steps:

  • Profile key signaling pathways: Use western blotting or other immunoassays to assess the phosphorylation status of key kinases like Akt, ERK1/2, JNK, and p38 at various concentrations of this compound.

  • Investigate NF-κB activation: Measure the nuclear translocation of NF-κB subunits (e.g., p65) or the expression of NF-κB target genes.

  • Use specific pathway inhibitors: Compare the effects of this compound to those of known inhibitors of the PI3K/Akt and MAPK pathways to see if the observed phenotypes are similar.

Issue 3: Altered Cell Cycle Profile

Symptoms:

  • Accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) as determined by flow cytometry.

  • Changes in the expression levels of cell cycle regulatory proteins (e.g., cyclins, CDKs, CDK inhibitors).

Possible Causes:

  • Inhibition of CDKs: this compound may be inhibiting the activity of CDKs, similar to tangeretin's effect on CDK2 and CDK4.[1]

  • Upregulation of CDK inhibitors: The compound could be increasing the expression of proteins like p21 or p27.[1][3]

Troubleshooting Steps:

  • Perform cell cycle analysis: Use flow cytometry with a DNA stain (e.g., propidium iodide) to quantify the percentage of cells in each phase of the cell cycle after treatment with this compound.

  • Analyze cell cycle regulatory proteins: Use western blotting to examine the expression levels of key G1/S and G2/M checkpoint proteins, including cyclin D1, cyclin E, CDK2, CDK4, p21, and p27.

  • Conduct kinase assays: If possible, perform in vitro kinase assays to directly assess the inhibitory effect of this compound on relevant CDKs.

Quantitative Data Summary

Table 1: Reported Cytotoxic Effects of Related Polymethoxyflavones

CompoundCell LineAssayConcentrationEffect
TangeretinRAW 264.7MTT≥ 50 µMSignificant reduction in cell viability
NobiletinRAW 264.7MTT≥ 50 µMSignificant reduction in cell viability
SinensetinRAW 264.7MTT≥ 50 µMSignificant reduction in cell viability
5-DemethylnobiletinRAW 264.7MTT≥ 50 µMSignificant reduction in cell viability
Tetramethyl-O-scutellarinRAW 264.7MTT≥ 50 µMSignificant reduction in cell viability

Table 2: Potential Off-Target Kinase/Enzyme Inhibition by Tangeretin (from Molecular Docking Studies) [20]

Potential TargetPredicted Interaction
PIK3CABinding affinity suggestive of inhibition
MMP9Binding affinity suggestive of inhibition
PTGS2 (COX-2)Binding affinity suggestive of inhibition
IKKBinding affinity suggestive of inhibition

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay in RAW 264.7 Macrophages

This protocol is adapted from general MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Colony Formation Assay in Lung Cancer Cells (e.g., A549)

This protocol is a general guideline for assessing the long-term effect of this compound on the proliferative capacity of cells.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Harvest and count the cells, ensuring a single-cell suspension.

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

  • After the incubation period, when visible colonies have formed, wash the wells twice with PBS.

  • Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes.

  • Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 10-30 minutes.

  • Wash the wells with water until the background is clear.

  • Air-dry the plates and count the number of colonies (typically defined as clusters of ≥50 cells).

Visualizations

Signaling_Pathway_Modulation cluster_pmf This compound & Related PMFs cluster_pathways Potential Off-Target Pathways cluster_outcomes Cellular Outcomes 6-DMT This compound MAPK MAPK Pathway (ERK, JNK, p38) 6-DMT->MAPK PI3K_Akt PI3K/Akt Pathway 6-DMT->PI3K_Akt NFkB NF-κB Pathway 6-DMT->NFkB Cell_Cycle Cell Cycle Machinery (CDK2, CDK4) 6-DMT->Cell_Cycle Inflammation Modulation of Inflammation MAPK->Inflammation Proliferation Altered Proliferation PI3K_Akt->Proliferation Viability Decreased Viability PI3K_Akt->Viability NFkB->Inflammation G1_Arrest G1 Phase Arrest Cell_Cycle->G1_Arrest

Caption: Potential off-target signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Viability Assess Cell Viability (e.g., MTT, LDH) Start->Check_Viability Decreased cell number? Check_Cycle Analyze Cell Cycle (Flow Cytometry) Start->Check_Cycle Altered proliferation? Check_Signaling Profile Key Signaling Pathways (e.g., Western Blot) Start->Check_Signaling Unexplained phenotype? Viability_Result Cytotoxicity Confirmed Check_Viability->Viability_Result Cycle_Result Cell Cycle Arrest Identified Check_Cycle->Cycle_Result Signaling_Result Pathway Modulation Detected Check_Signaling->Signaling_Result Action Optimize Concentration & Treatment Time Viability_Result->Action Cycle_Result->Action Signaling_Result->Action

Caption: A logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Optimizing Transfection Efficiency in Cells Treated with 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Demethoxytangeretin and encountering challenges with nucleic acid transfection. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guide

Issue: Low Transfection Efficiency

Question 1: My transfection efficiency is significantly lower after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors could contribute to low transfection efficiency in the presence of this compound. As a flavonoid, its effects can be concentration-dependent. Here are potential causes and troubleshooting steps:

  • Suboptimal Concentration of this compound: High concentrations of flavonoids can sometimes negatively impact cellular processes, including those essential for successful transfection.[1]

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. Test a range of concentrations to identify a window that provides the desired biological effect without compromising transfection efficiency.

  • Interference with Transfection Reagent: The compound might interact with the transfection reagent, affecting the formation of lipid-DNA or polymer-DNA complexes.

    • Solution: Optimize the ratio of transfection reagent to nucleic acid in the presence of your chosen this compound concentration. It may be necessary to increase the amount of transfection reagent.[2][3]

  • Cell Health and Confluency: this compound, like other bioactive molecules, could affect cell proliferation and viability. Transfection is most efficient in healthy, actively dividing cells.

    • Solution: Ensure your cells are in a healthy state and at the optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[2][4] Consider performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) in the presence of this compound prior to your transfection experiment.

  • Timing of Treatment and Transfection: The timing of compound addition relative to transfection can be critical.

    • Solution: Experiment with different incubation times for this compound. You can try pre-incubating the cells with the compound before transfection, adding it concurrently with the transfection complexes, or adding it post-transfection.

Question 2: I am using a lipid-based transfection reagent. Could this compound be affecting its performance?

Answer:

Yes, it's possible. While some flavonoids have been shown to enhance lipofection efficiency, potentially by mitigating oxidative stress induced by cationic lipids, the specific effects of this compound are not well-documented.[1][5][6]

  • Potential for Reduced Cytotoxicity: Flavonoids can act as antioxidants, which may reduce the reactive oxygen species (ROS) generated during liposome-mediated transfection, thereby improving cell viability and, consequently, transfection efficiency.[1][7]

  • Possible Interference with Complex Formation: Conversely, the compound could potentially interfere with the electrostatic interactions required for the formation of lipoplexes (lipid-DNA complexes).

Troubleshooting Steps:

  • Optimize Reagent-to-DNA Ratio: Re-optimize the ratio of your lipid-based transfection reagent to your nucleic acid in the presence of this compound.

  • Evaluate Different Reagents: If optimization does not yield improvement, consider trying a different type of transfection reagent, such as a polymer-based reagent or electroporation.

  • Assess Oxidative Stress: If you have the resources, you could measure ROS levels in your cells with and without this compound during transfection to see if it has an antioxidant effect in your system.

Issue: High Cell Toxicity

Question 3: I'm observing a significant increase in cell death after co-administering this compound and my transfection reagent. What should I do?

Answer:

Increased cytotoxicity is a common challenge when combining a bioactive compound with a transfection protocol. The toxicity can be additive or synergistic.

Troubleshooting Steps:

  • Reduce Concentration of Components: The most straightforward approach is to reduce the concentration of both this compound and the transfection reagent. Create a matrix of concentrations to find a combination that is both effective and non-toxic.

  • Change the Order of Addition: Try pre-incubating with this compound for a shorter period before transfection, or add it after the transfection complexes have been on the cells for a few hours and the medium is changed.

  • Use a Less Toxic Transfection Method: If using a lipid-based reagent, consider switching to one known for lower toxicity. Alternatively, electroporation can be an option, though it has its own set of optimization parameters related to cell viability.[][9]

  • Serum-Containing Medium: If you are performing the transfection in serum-free media, ensure your transfection reagent is compatible with serum and perform the transfection in the presence of serum, which can sometimes mitigate toxicity.[]

FAQs (Frequently Asked Questions)

Q1: What is the proposed mechanism by which flavonoids like this compound might enhance transfection efficiency?

A1: Based on studies with other flavonoids like quercetin, the primary proposed mechanism is the reduction of oxidative stress. Cationic liposome-mediated transfection can generate reactive oxygen species (ROS), which can be cytotoxic and reduce transfection efficiency. Flavonoids, acting as antioxidants, can scavenge these excess ROS, leading to improved cell viability and higher gene expression.[1][5][6] Some flavonoids may also modulate autophagy, which can influence the fate of transfection complexes within the cell.[1]

Q2: How do I design an experiment to find the optimal concentration of this compound for my transfection protocol?

A2: You should perform a two-dimensional titration experiment.

  • First Dimension (this compound Concentration): Seed your cells in a multi-well plate. Treat the cells with a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Second Dimension (Transfection Reagent to Nucleic Acid Ratio): For each concentration of the compound, transfect the cells using a few different ratios of your transfection reagent to nucleic acid (e.g., 2:1, 3:1, 4:1).

  • Assay: After an appropriate incubation period (e.g., 24-48 hours), assay for both transfection efficiency (e.g., by measuring reporter gene expression like GFP via fluorescence microscopy or flow cytometry) and cell viability (e.g., using an MTT or similar assay).

  • Analysis: The optimal condition is the one that gives you the highest transfection efficiency with the lowest acceptable cytotoxicity.

Q3: Can this compound affect the expression of my gene of interest independent of transfection efficiency?

A3: Yes, this is an important consideration. Bioactive compounds can have off-target effects on cellular signaling pathways that might influence the transcription or translation of your gene of interest. For example, tangeretin (a related compound) has been shown to modulate pathways like PI3K-AKT, MAPK, and mTOR.[10]

To control for this, you should include the following controls in your experiment:

  • Cells treated with this compound but not transfected: This will show the baseline effect of the compound on your cells.

  • Cells transfected with a control plasmid (e.g., expressing a reporter gene) and treated with this compound: This helps to separate the effects on transfection from the effects on the expression of a specific gene.

Q4: Are there alternative transfection methods I should consider if chemical transfection continues to be problematic with this compound?

A4: Yes. If you are unable to optimize a chemical transfection protocol, you might consider physical methods:

  • Electroporation: This method uses an electrical pulse to create transient pores in the cell membrane, allowing nucleic acids to enter. It can be highly efficient for difficult-to-transfect cells.[][9] However, it requires specific equipment and optimization of electrical parameters (voltage, pulse length) to maximize efficiency and minimize cell death.[9][11]

  • Viral Transduction: Using viral vectors (e.g., lentivirus, adenovirus) is a highly efficient method for gene delivery, especially for primary or hard-to-transfect cells. However, this method is more complex, requires specific safety precautions, and may not be suitable for all applications.

Data Presentation

Table 1: Example Data Log for Optimizing this compound Concentration and Transfection Reagent Ratio

6-DMT Conc. (µM)Reagent:DNA RatioTransfection Efficiency (%)Cell Viability (%)Notes
0 (Control)2:135 ± 492 ± 5Baseline
0 (Control)3:145 ± 585 ± 6
0 (Control)4:148 ± 675 ± 8
102:140 ± 590 ± 4
103:155 ± 688 ± 5Promising
104:160 ± 780 ± 7
252:130 ± 470 ± 9Toxicity observed
253:140 ± 565 ± 10
254:142 ± 655 ± 12

This is a template. Researchers should populate it with their own experimental data.

Experimental Protocols

Protocol 1: Optimizing this compound Co-treatment with Lipid-Based Transfection

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of transfection, dilute the stock solution in your cell culture medium to the desired final concentrations.

  • Compound Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-4 hours) before transfection.

  • Preparation of Transfection Complexes:

    • In one tube, dilute your plasmid DNA in a serum-free medium.

    • In a separate tube, dilute your lipid-based transfection reagent in a serum-free medium.

    • Combine the diluted DNA and the diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the transfection complexes drop-wise to the wells containing the cells and this compound. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Analysis: Assess transfection efficiency (e.g., reporter gene expression) and cell viability.

Mandatory Visualizations

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells end_node End prepare_dmt Prepare Serial Dilutions of this compound seed_cells->prepare_dmt treat_cells Treat Cells with 6-DMT prepare_dmt->treat_cells prepare_complexes Prepare Transfection Complexes (DNA + Reagent) treat_cells->prepare_complexes transfect Add Complexes to Cells prepare_complexes->transfect incubate Incubate for 24-48 Hours transfect->incubate analysis Analysis incubate->analysis measure_efficiency Measure Transfection Efficiency (e.g., GFP via Flow Cytometry) analysis->measure_efficiency Efficiency measure_viability Measure Cell Viability (e.g., MTT Assay) analysis->measure_viability Viability interpret Identify Optimal Conditions measure_efficiency->interpret measure_viability->interpret interpret->end_node

Caption: Workflow for optimizing transfection with this compound.

Caption: Potential mechanism of this compound in transfection.

References

Technical Support Center: Synthesis of 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Demethoxytangeretin (6-hydroxy-5,7,8,4'-tetramethoxyflavone) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the selective demethylation of tangeretin (5,6,7,8,4'-pentamethoxyflavone), a readily available natural product from citrus peels. This process involves the removal of the methyl group at the C-6 position.

Q2: Why is achieving high yields of this compound challenging?

A2: The primary challenge lies in the selective demethylation of the C-6 methoxy group of tangeretin. Tangeretin possesses multiple methoxy groups, and demethylating agents can often remove methyl groups from other positions, particularly the C-5 and C-4' positions, leading to a mixture of products and consequently a lower yield of the desired compound.

Q3: What are the common side products in this synthesis?

A3: Common side products include other demethylated tangeretin derivatives, such as 5-demethyltangeretin, 4'-demethyltangeretin, and di-demethylated products. The formation of these side products is dependent on the selectivity of the demethylating agent and the reaction conditions.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification is typically achieved using column chromatography on silica gel. A solvent system with a gradient of increasing polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, is commonly used to separate this compound from the starting material and other demethylated byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Demethylating Agent Use a fresh bottle of the demethylating agent. Some Lewis acids are sensitive to moisture and can lose activity over time.
Insufficient Reagent Increase the molar equivalents of the demethylating agent. Start with a 1:1 molar ratio of the demethylating agent to tangeretin and incrementally increase it.
Suboptimal Reaction Temperature Temperature is a critical parameter for selectivity. For Lewis acids like BCl₃, the reaction is often started at a very low temperature (e.g., -78°C) and allowed to slowly warm to room temperature. For other reagents, optimization of the temperature is necessary.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend the duration and continue monitoring.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the demethylating agent.
Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Causes and Solutions:

Possible Cause Recommended Solution
Harsh Reaction Conditions Overly high temperatures or prolonged reaction times can lead to non-selective demethylation. Try running the reaction at a lower temperature or for a shorter period.
Highly Reactive Demethylating Agent Some demethylating agents are more aggressive than others. Consider using a milder Lewis acid or a different class of reagent known for higher selectivity.
Incorrect Stoichiometry An excess of the demethylating agent can lead to multiple demethylations. Carefully control the stoichiometry of the reagents.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Recommended Solution
Products with Similar Polarity The various demethylated isomers can have very similar polarities, making separation by column chromatography challenging.
- Use a longer chromatography column to improve separation resolution.
- Employ a shallow solvent gradient during elution to better separate compounds with close Rf values.
- Consider using a different stationary phase for chromatography, such as alumina, or a different solvent system.
- Preparative Thin Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.

Experimental Protocols

Protocol: Selective Demethylation of Tangeretin using Boron Trichloride (BCl₃)

This protocol is adapted from a similar demethylation of a polymethoxyflavone and should be optimized for the synthesis of this compound.

Materials:

  • Tangeretin

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Boron trichloride (BCl₃), 1.0 M solution in toluene

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol)

Procedure:

  • Dissolve tangeretin (1 equivalent) in anhydrous dichloromethane in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BCl₃ in toluene (2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature over a period of 12 hours.

  • After 12 hours, carefully quench the reaction by adding 1 M aqueous NaOH solution.

  • Stir the mixture at room temperature for an additional 30 minutes.

  • Acidify the mixture with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis start Start: Tangeretin demethylation Selective Demethylation (e.g., with Lewis Acid) start->demethylation workup Aqueous Workup (Quenching and Extraction) demethylation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield of Product check_reagents Are reagents active and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes increase_reagent Use fresh reagents and anhydrous solvent. check_reagents->increase_reagent No check_stoichiometry Is the stoichiometry of the demethylating agent correct? check_conditions->check_stoichiometry Yes optimize_conditions Systematically vary temperature and reaction time. check_conditions->optimize_conditions No check_purification Was the purification effective? check_stoichiometry->check_purification Yes adjust_stoichiometry Titrate the amount of demethylating agent. check_stoichiometry->adjust_stoichiometry No improve_purification Optimize chromatography conditions. check_purification->improve_purification No

Caption: A decision tree for troubleshooting low product yield.

Demethylation_Pathway Demethylation Pathways of Tangeretin tangeretin Tangeretin (5,6,7,8,4'-pentamethoxyflavone) demeth_6 This compound (Desired Product) tangeretin->demeth_6 -CH3 at C-6 demeth_5 5-Demethyltangeretin (Side Product) tangeretin->demeth_5 -CH3 at C-5 demeth_4_prime 4'-Demethyltangeretin (Side Product) tangeretin->demeth_4_prime -CH3 at C-4' di_demeth Di-demethylated Products (Side Products) demeth_6->di_demeth demeth_5->di_demeth demeth_4_prime->di_demeth

Caption: Possible demethylation products from tangeretin.

Best practices for handling and storage of 6-Demethoxytangeretin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of 6-Demethoxytangeretin powder, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid compound, specifically a polymethoxyflavone, that can be isolated from citrus fruits like Citrus reticulata. It is recognized for its anti-inflammatory and anti-allergic properties. Research has shown that it can inhibit the production of interleukin-6 (IL-6) and the expression of related genes in human mast cells by targeting the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term storage, this compound powder should be stored at -20°C. It is also recommended to protect the powder from light to prevent degradation.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has low solubility in water. Therefore, it is recommended to prepare stock solutions in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For a typical stock solution, dissolve the powder in DMSO to a concentration of 10-20 mM. Ensure the powder is fully dissolved by vortexing.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be stored at -20°C, protected from light. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[1]

Q5: What personal protective equipment (PPE) should I use when handling this compound powder?

A5: When handling this compound powder, it is important to use appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of inhalation, a dust mask or respirator should be used. Work in a well-ventilated area, preferably in a chemical fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder is difficult to dissolve. 1. Incorrect solvent selection. 2. Low temperature of the solvent. 3. Insufficient mixing.1. This compound has poor water solubility. Use a polar aprotic solvent like DMSO.[2][3] For some applications, ethanol may also be a suitable solvent.[4] 2. Gently warm the solvent to room temperature before dissolving the powder. 3. Vortex the solution for an extended period or use a sonicator to aid dissolution.
Precipitation observed in cell culture media. 1. Exceeding the solubility limit in the final concentration. 2. Interaction with components in the cell culture media. 3. Temperature shock upon addition to cold media.1. Ensure the final concentration of this compound in your experiment does not exceed its solubility in the aqueous environment of the cell culture media. It is advisable to perform a solubility test in your specific media. 2. Some media components can reduce the solubility of flavonoids. Prepare a fresh dilution from the stock solution just before use. 3. Ensure the cell culture media is at 37°C before adding the compound. Add the compound dropwise while gently swirling the plate or flask.
Inconsistent or unexpected experimental results. 1. Degradation of the compound. 2. Interference with assay components. 3. Pipetting errors with small volumes of high-concentration stock.1. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Protect from light during experiments where possible. The stability of flavonoids in aqueous media can be limited.[5] 2. Flavonoids have been reported to interfere with certain colorimetric protein assays, potentially leading to an overestimation of protein content.[6][7] Consider using a protein precipitation step or a different protein quantification method if you suspect interference. 3. When preparing working solutions, perform serial dilutions to ensure accurate final concentrations.
Low cell viability after treatment. 1. Cytotoxicity at the concentration used. 2. High concentration of the organic solvent (e.g., DMSO).1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Ensure the final concentration of the solvent in the cell culture media is low (typically ≤ 0.5% for DMSO) and include a vehicle control (media with the same concentration of solvent) in your experiments.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 342.34 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound powder required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 342.34 g/mol * 1000 mg/g = 3.42 mg

  • Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.

In Vitro Anti-Inflammatory Assay: Inhibition of IL-6 Production in Human Mast Cells (HMC-1)

This protocol is a general guideline for assessing the anti-inflammatory effects of this compound by measuring the inhibition of IL-6 production in stimulated HMC-1 cells.

Materials:

  • HMC-1 cells

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) and Calcimycin (A23187) for cell stimulation

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-6

  • 96-well cell culture plates

Procedure:

  • Seed HMC-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.8 to 20 µM.[1] Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Pre-treat the cells with the different concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells by adding PMA (final concentration ~50 nM) and Calcimycin (final concentration ~1 µM). Include an unstimulated control group.

  • Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of IL-6 production for each concentration of this compound compared to the stimulated vehicle control.

Visualizations

Experimental Workflow for In Vitro Anti-Inflammatory Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed HMC-1 Cells pretreat Pre-treat with Compound prep_cells->pretreat prep_compound Prepare this compound Dilutions prep_compound->pretreat stimulate Stimulate with PMA/Calcimycin pretreat->stimulate incubate Incubate for 6 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure IL-6 via ELISA collect->elisa analyze Analyze Data elisa->analyze

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Simplified Signaling Pathway of this compound's Anti-Inflammatory Action

signaling_pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Stimulus Inflammatory Stimulus ALK ALK Stimulus->ALK MAPK MAPK Pathway (ERK1/2, JNK, p38) Stimulus->MAPK Transcription_Factor Transcription Factors ALK->Transcription_Factor MAPK->Transcription_Factor IL6 IL-6 Production Transcription_Factor->IL6 DMT This compound DMT->ALK DMT->MAPK

Caption: this compound inhibits ALK and MAPK pathways to reduce IL-6 production.

References

Validation & Comparative

6-Demethoxytangeretin vs. Tangeretin: A Comparative Guide on Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related citrus flavonoids: 6-demethoxytangeretin and tangeretin. While both polymethoxyflavones (PMFs) show promise in various therapeutic areas, this document aims to delineate their distinct and overlapping bioactivities, supported by available experimental data and detailed methodologies.

I. Overview of Bioactivities

Tangeretin has been extensively studied and is known for its anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] In contrast, this compound is a less-studied analogue, with emerging evidence suggesting its potential in anti-inflammatory and neuroprotective applications.[4] This guide will delve into a side-by-side comparison of their effects in these key areas.

II. Anticancer Activity

Tangeretin has demonstrated significant anticancer effects across various cancer cell lines.[1] Its mechanisms of action include inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell migration and proliferation.[5][6]

Tangeretin: Quantitative Anticancer Data

Cell LineCancer TypeIC50 Value (µM)Reference
A549Non-Small Cell Lung Cancer118.5[7]
MDA-MB-468Breast Cancer0.25 ± 0.15[8]
MCF7Breast Cancer39.3 ± 1.5[8]
C4-2Castration-Resistant Prostate CancerSignificant inhibition at various concentrations[9]
Du145Prostate CancerSignificant inhibition at various concentrations[9]
KBOral CancerSignificant reduction in viability at 50, 100, and 200 µM[5]

This compound: Anticancer Data

Currently, there is a lack of specific IC50 values or comprehensive quantitative data in the public domain detailing the anticancer activity of this compound against various cancer cell lines. Further research is required to fully elucidate its potential in this area.

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[5] The following is a generalized protocol for determining the IC50 of flavonoids against adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Plate adherent cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or tangeretin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

III. Anti-inflammatory Activity

Both tangeretin and this compound exhibit anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways.

Tangeretin: Anti-inflammatory Effects

Tangeretin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models.[2][10] It can suppress the activation of key inflammatory signaling pathways like NF-κB and MAPKs.[10]

This compound: Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory and anti-allergic activities by inhibiting the production and gene expression of IL-6 in human mast cells.[4] This effect is mediated through the inhibition of the anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinase (MAPK) pathways.[4]

Comparative Anti-inflammatory Data

Experimental Protocol: IL-6 Inhibition Assay in Human Mast Cells

This protocol outlines a general method for assessing the inhibition of IL-6 production in human mast cells, such as the HMC-1 cell line.[12][13]

  • Cell Culture: Culture human mast cells (e.g., HMC-1) in an appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (this compound or tangeretin) for a specified duration (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with an inflammatory agent, such as phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187) or Interleukin-1 (IL-1), to induce IL-6 production.[12][14]

  • Incubation: Incubate the stimulated cells for a designated period (e.g., 6-18 hours) to allow for cytokine secretion.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of IL-6 production for each concentration of the test compound relative to the stimulated control.

IV. Neuroprotective Effects

Both flavonoids show potential for neuroprotection through various mechanisms, including the modulation of signaling pathways crucial for neuronal survival and function.

Tangeretin: Neuroprotective Effects

Tangeretin has been shown to possess neuroprotective properties in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] Its mechanisms include mitigating oxidative stress, reducing neuroinflammation, and modulating multiple signaling pathways to protect against neuronal apoptosis.[3] In a comparative study with nobiletin, tangeretin (25 µM) exhibited stronger neuroprotective effects by attenuating free radical damage and reducing intracellular oxidative damage induced by Aβ.[15]

This compound: Neuroprotective Effects

This compound has been found to promote cAMP-response element (CRE)-mediated transcription in hippocampal neurons.[4] The CREB (cAMP response element-binding protein) signaling pathway is critical for neuronal plasticity, learning, and memory, suggesting a potential neuroprotective role for this compound.

Comparative Neuroprotective Data

A direct quantitative comparison of the neuroprotective potency between this compound and tangeretin is not available. However, a study assessing the effects of several nobiletin analogs on ERK phosphorylation in PC12D cells included both compounds. While the study highlighted that 6-demethoxynobiletin markedly enhanced ERK phosphorylation, it did not provide a direct quantitative comparison of the potency of this compound and tangeretin in this assay.

Experimental Protocol: CRE-mediated Transcription Assay

This protocol describes a general method to assess the effect of compounds on CRE-mediated transcription, often using a luciferase reporter assay.

  • Cell Culture and Transfection: Culture neuronal cells (e.g., hippocampal neurons or PC12 cells) and transfect them with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple cAMP-response elements (CREs).

  • Compound Treatment: Treat the transfected cells with the test compound (this compound or tangeretin) at various concentrations.

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase produced and, therefore, to the activity of the CRE-containing promoter.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold-change in CRE-mediated transcription relative to a vehicle control.

V. Signaling Pathways and Experimental Workflows

To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_tangeretin Tangeretin Anticancer Mechanisms Tangeretin Tangeretin Apoptosis Induction of Apoptosis Tangeretin->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Tangeretin->CellCycleArrest MigrationInhibition Inhibition of Migration & Proliferation Tangeretin->MigrationInhibition SignalingPathways Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK) Tangeretin->SignalingPathways

Caption: Key anticancer mechanisms of tangeretin.

cluster_inflammation Anti-inflammatory Signaling Cascade InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, PMA) MAPK_ALK MAPK / ALK Pathways InflammatoryStimulus->MAPK_ALK NFkB NF-κB Pathway InflammatoryStimulus->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK_ALK->ProInflammatoryCytokines NFkB->ProInflammatoryCytokines Flavonoids This compound or Tangeretin Flavonoids->MAPK_ALK inhibit Flavonoids->NFkB inhibit

Caption: Inhibition of inflammatory pathways by flavonoids.

cluster_neuroprotection Neuroprotective Mechanisms DMT This compound CREB CREB Signaling DMT->CREB promotes NeuronalPlasticity Neuronal Plasticity, Learning & Memory CREB->NeuronalPlasticity

Caption: Neuroprotective action of this compound.

VI. Conclusion

Tangeretin is a well-characterized flavonoid with potent anticancer, anti-inflammatory, and neuroprotective activities supported by a substantial body of quantitative data. This compound, while less studied, shows clear promise as an anti-inflammatory and potentially neuroprotective agent. The lack of direct comparative studies and extensive quantitative data for this compound highlights a significant gap in the current research landscape. Future studies should focus on head-to-head comparisons of these two flavonoids to better understand their structure-activity relationships and to determine their relative therapeutic potential. This will be crucial for guiding future drug discovery and development efforts in the field of natural products.

References

A Comparative Analysis of the Anti-inflammatory Effects of 6-Demethoxytangeretin and Nobiletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of two citrus-derived polymethoxyflavones: 6-Demethoxytangeretin and Nobiletin. The information presented is based on available experimental data to assist researchers and professionals in the field of drug discovery and development in making informed decisions.

At a Glance: Key Anti-inflammatory Properties

FeatureThis compoundNobiletin
Primary Source Citrus speciesCitrus species
Key Anti-inflammatory Mechanisms Inhibition of ALK and MAPK signaling pathwaysInhibition of NF-κB and MAPK signaling pathways
Inhibition of Pro-inflammatory Mediators Reduces IL-6 and TNF-αReduces a broad range of inflammatory markers including NO, PGE2, TNF-α, IL-1β, and IL-6.[1][2][3]

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Nobiletin from various studies. It is important to note that the experimental conditions, such as cell lines, stimuli, and compound concentrations, vary between studies, which may influence the observed effects.

Table 1: Effects on Pro-inflammatory Cytokines
CompoundCell LineStimulusConcentrationEffect on TNF-αEffect on IL-6Effect on IL-1βReference
This compoundHuman Mast Cell-1 (HMC-1)PMA + A23187Not specifiedSuppression of gene expressionSuppression of production and gene expressionNot reported[2]
NobiletinMouse J774A.1 MacrophagesLPS<64 µMDownregulation of gene expressionDownregulation of gene expressionDownregulation of gene expression[1]
NobiletinBV-2 MicrogliaLPS1-50 µMSignificant inhibition of releaseNot reportedSignificant inhibition of release[3]
Table 2: Effects on Inflammatory Enzymes and Mediators
CompoundCell Line/ModelStimulusConcentrationEffect on iNOSEffect on COX-2Effect on Nitric Oxide (NO)Effect on Prostaglandin E2 (PGE2)Reference
NobiletinHuman Synovial FibroblastsIL-1<64 µMNot reportedSelective downregulation of mRNA expressionNot reportedDose-dependent suppression of production[1]
NobiletinBV-2 MicrogliaLPS1-50 µMNot reportedNot reportedMarked suppression of release in a dose-dependent mannerNot reported[3]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound and Nobiletin are mediated through the modulation of distinct signaling pathways.

This compound's Anti-inflammatory Pathway

This compound has been shown to suppress inflammatory responses in human mast cells by inhibiting the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a downstream reduction in the production and gene expression of pro-inflammatory cytokines like IL-6 and TNF-α.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PMA + A23187 PMA + A23187 ALK ALK PMA + A23187->ALK Activates MAPK MAPK ALK->MAPK Activates Gene Expression Gene Expression MAPK->Gene Expression Promotes This compound This compound This compound->ALK Inhibits This compound->MAPK Inhibits IL-6 IL-6 Gene Expression->IL-6 TNF-α TNF-α Gene Expression->TNF-α

Caption: this compound signaling pathway.

Nobiletin's Anti-inflammatory Pathway

Nobiletin exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways. By targeting these central inflammatory pathways, nobiletin effectively reduces the expression of a wide array of pro-inflammatory cytokines and enzymes.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS MAPK MAPK LPS->MAPK Activates NF-κB NF-κB LPS->NF-κB Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK->Pro-inflammatory Gene Expression Promotes NF-κB->Pro-inflammatory Gene Expression Promotes Nobiletin Nobiletin Nobiletin->MAPK Inhibits Nobiletin->NF-κB Inhibits Cytokines Cytokines Pro-inflammatory Gene Expression->Cytokines Chemokines Chemokines Pro-inflammatory Gene Expression->Chemokines

Caption: Nobiletin's anti-inflammatory signaling pathway.

Experimental Protocols

Anti-inflammatory Activity in Human Mast Cell-1 (HMC-1) Cells (for this compound)
  • Cell Culture: HMC-1 cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.

  • Stimulation: Cells were stimulated with phorbol 12-myristate 13-acetate (PMA) and A23187 to induce an inflammatory response.

  • Treatment: Cells were treated with this compound at various concentrations.

  • Measurement of Cytokine Production: The levels of IL-6 and TNF-α in the cell culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: The mRNA expression levels of IL-6 and TNF-α were determined by quantitative reverse transcription-polymerase chain reaction (RT-PCR).

  • Western Blot Analysis: The phosphorylation of ALK and MAPK was assessed by Western blotting to determine the effect of this compound on these signaling pathways.[2]

Anti-inflammatory Activity in BV-2 Microglia (for Nobiletin)
  • Cell Culture: BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% fetal bovine serum and antibiotics.

  • Stimulation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Nobiletin was added to the cell cultures at concentrations ranging from 1 to 50 µM.

  • Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, was quantified in the culture medium using the Griess reagent.

  • Cytokine Measurement: The release of pro-inflammatory cytokines, TNF-α and IL-1β, was measured by ELISA.

  • Western Blot Analysis: The phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPKs, as well as the nuclear translocation of NF-κB, were analyzed by Western blotting to elucidate the mechanism of action.[3]

Conclusion

Both this compound and Nobiletin demonstrate significant anti-inflammatory properties, albeit through partially different signaling pathways. Nobiletin appears to have a broader range of reported inhibitory effects on various pro-inflammatory mediators. However, the lack of direct comparative studies makes it difficult to definitively conclude on the relative potency of these two compounds. Future research directly comparing this compound and Nobiletin under identical experimental conditions is warranted to provide a clearer understanding of their therapeutic potential in inflammatory diseases. This would be invaluable for guiding further preclinical and clinical development.

References

Unveiling the In Vivo Mechanisms of Action: A Comparative Guide to 6-Demethoxytangeretin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vivo mechanism of action of 6-Demethoxytangeretin. Due to the limited direct in vivo data available for this compound, this guide leverages the extensive research on its parent compound, Tangeretin, a structurally similar polymethoxyflavone. The findings on Tangeretin offer valuable insights into the potential therapeutic pathways of its derivatives.

This guide presents a detailed comparison with alternative compounds, supported by experimental data, structured tables, and comprehensive experimental protocols. Visual diagrams of key signaling pathways and workflows are provided to facilitate a deeper understanding of the molecular interactions.

Comparative Analysis of In Vivo Efficacy

The therapeutic potential of Tangeretin has been investigated across various disease models, primarily focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. This section compares its efficacy with other relevant compounds.

CompoundDisease ModelDosageKey In Vivo EffectsReference
Tangeretin Breast Cancer (Xenograft)100 mg/kgInhibition of tumor proliferation via downregulation of PCNA, COX-2, and Ki-67. Upregulation of p53/p21.[1]
Tangeretin Diabetes (STZ-induced rats)100 mg/kg/dayReduced plasma insulin, blood glucose, and glycosylated hemoglobin. Increased activity of glycolytic enzymes.[2]
Tangeretin Spinal Cord Injury (Mouse model)Not specifiedImproved motor function recovery, reduced neuron loss and injury size. Activated the Sesn2/Keap1/Nrf2 pathway.[3]
Melittin Breast Cancer (Xenograft)Not specifiedReduced tumor cell proliferation by 31.7% and decreased PD-L1 expression by 52.9%.[4]
Gefitinib Lung Cancer (Xenograft)30 mg/kgSignificant suppression of tumor volume.[5]
Methyl Jasmonate T Cell Lymphoma (Mouse model)Not specifiedInhibition of VEGF expression and blood flow in the tumor microenvironment.[6]

Deciphering the Molecular Pathways: In Vivo Mechanisms of Action

Tangeretin exerts its therapeutic effects by modulating a multitude of signaling pathways. The following sections detail these mechanisms and provide visual representations.

Anti-Cancer Activity

In preclinical cancer models, Tangeretin has been shown to inhibit tumor growth and progression through several key mechanisms.[7] It can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis.

One of the primary pathways implicated in Tangeretin's anti-cancer effects is the PI3K/Akt/mTOR pathway .[7][8] By downregulating this pathway, Tangeretin can sensitize cancer cells to cisplatin-induced apoptosis.[1] Furthermore, it affects the MAPK signaling pathway, particularly by inhibiting the phosphorylation of ERK1/2.[1]

PI3K_Akt_mTOR_Pathway Tangeretin Tangeretin PI3K PI3K Tangeretin->PI3K inhibits Apoptosis Apoptosis Tangeretin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Tangeretin's inhibition of the PI3K/Akt/mTOR pathway.

Anti-Inflammatory and Neuroprotective Effects

Tangeretin has demonstrated significant anti-inflammatory and neuroprotective activities in vivo.[8][9] Its anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokines and enzymes. For instance, its metabolite, 4'-demethyltangeretin, has been shown to inhibit the production of prostaglandin E2 and nitric oxide by suppressing the Akt/MAPKs/NF-κB proinflammatory pathways.[10]

Recent studies have highlighted the role of the Sesn2/Keap1/Nrf2 pathway in Tangeretin's protective effects in a spinal cord injury model.[3] Activation of this pathway helps to alleviate inflammation and oxidative stress.

Nrf2_Pathway Tangeretin Tangeretin Sesn2 Sesn2 Tangeretin->Sesn2 activates Keap1 Keap1 Sesn2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes activates transcription of

Caption: Tangeretin's activation of the Sesn2/Keap1/Nrf2 pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key in vivo experiments.

Xenograft Tumor Model for Cancer Studies

This protocol is a standard method for evaluating the in vivo anti-cancer efficacy of compounds.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised nude mice (e.g., BALB/c nude mice) aged 6-8 weeks are used.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.[5]

  • Treatment: Once tumors reach a palpable size (e.g., 80-100 mm³), mice are randomly assigned to treatment and control groups. The test compound (e.g., Tangeretin) is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosage and schedule. The control group receives the vehicle.[5]

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Xenograft_Workflow cluster_0 Preparation cluster_1 Implantation & Growth cluster_2 Treatment & Analysis A Cancer Cell Culture B Cell Harvesting A->B C Subcutaneous Injection B->C D Tumor Growth C->D E Treatment Administration D->E F Tumor Volume Measurement E->F G Endpoint Analysis F->G

Caption: Workflow for a typical in vivo xenograft tumor model.

Carrageenan-Induced Paw Edema for Anti-Inflammatory Studies

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Conclusion

The available in vivo data for Tangeretin strongly suggests that it, and by extension its derivative this compound, holds significant therapeutic promise. Its multi-target mechanism of action, encompassing key pathways in cancer, inflammation, and neurodegeneration, makes it a compelling candidate for further drug development. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for future research in this area. Further in vivo studies specifically on this compound are warranted to delineate its unique pharmacological profile and therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-Demethoxytangeretin, a polymethoxyflavone (PMF) found in citrus species with potential anti-inflammatory and neuroprotective properties. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of two common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While direct experimental cross-validation studies on this compound are not extensively documented in publicly available literature, this guide collates and compares data from validated methods for the analysis of this compound and other structurally related PMFs. This comparative analysis will aid researchers in selecting the most appropriate method for their specific application.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters of HPLC-DAD and LC-MS/MS methods for the analysis of polymethoxyflavones, including compounds structurally similar to this compound. These parameters are crucial for evaluating the reliability and suitability of a method.

Table 1: Comparison of HPLC-DAD and LC-MS/MS Method Performance for Polymethoxyflavone Analysis

ParameterHPLC-DADLC-MS/MS
Linearity (R²) > 0.99[1]> 0.99[2]
Limit of Detection (LOD) 0.015 - 1.023 µg/mL (for various polyphenols)[1]0.02 - 0.23 µg/mL (for various PMFs)[3]
Limit of Quantification (LOQ) 0.028 - 1.023 µg/mL (for various polyphenols)[1]0.05 - 0.76 µg/mL (for various PMFs)[3]
Accuracy (% Recovery) 97.0 - 105.1% (for various PMFs)[4]82.8 - 104.8% (for various polyphenols)[2]
Precision (% RSD) < 13%[5]< 5.8%[2]

Table 2: Detailed Validation Parameters for HPLC-DAD Analysis of Polymethoxyflavones

Analyte ClassLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Reference
PolymethoxyflavonesNot Specified0.15Not Specified97.0 - 105.1[4]
Various Polyphenols> 0.990.015 - 1.0230.028 - 1.023Not Specified[1]

Table 3: Detailed Validation Parameters for LC-MS/MS Analysis of Polymethoxyflavones and other Flavonoids

Analyte ClassLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
6 PMFs & 6 5-OH-PMFsNot Specified0.02 - 0.230.05 - 0.76Not SpecifiedNot Specified[3]
32 Polyphenolic Compounds> 0.990.2 - 1.0 µg/kg0.6 - 3.0 µg/kg82.8 - 104.8< 5.8[2]
6 Flavonoids in rat plasmaNot Specified< 0.001< 0.001-9.2 to 6.1 (relative error)< 11.9[6]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are generalized experimental protocols for the analysis of this compound and related PMFs based on common practices reported in the literature.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
  • Sample Preparation:

    • Extraction of this compound from the matrix (e.g., citrus peel, biological sample) is typically performed using a suitable organic solvent such as methanol or ethanol.

    • Ultrasonic or Soxhlet extraction can be employed to enhance extraction efficiency.

    • The resulting extract is filtered through a 0.45 µm filter prior to injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of PMFs.[1]

    • Mobile Phase: A gradient elution system is often employed, typically consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The Diode-Array Detector is set to monitor wavelengths in the UV range, commonly between 270-330 nm, to detect the characteristic absorbance of flavones.[1]

  • Method Validation:

    • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Sample preparation is similar to that for HPLC-DAD, involving extraction and filtration.

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or similar column is used for chromatographic separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used, often in the positive ion mode for PMFs.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Method Validation:

    • Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.

Mandatory Visualizations

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Comparative Analysis cluster_output Outcome Method1 HPLC-DAD Linearity Linearity & Range Method1->Linearity Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision Specificity Specificity Method1->Specificity LOD_LOQ LOD & LOQ Method1->LOD_LOQ Protocol_Comparison Protocol Comparison Method1->Protocol_Comparison Method2 LC-MS/MS Method2->Linearity Method2->Accuracy Method2->Precision Method2->Specificity Method2->LOD_LOQ Method2->Protocol_Comparison Data_Table Performance Data Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table Specificity->Data_Table LOD_LOQ->Data_Table Guide Comparison Guide Data_Table->Guide Protocol_Comparison->Guide

Caption: Workflow for the cross-validation and comparison of analytical methods.

Signaling_Pathway_Placeholder cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Raw_Sample Raw Sample (e.g., Citrus Peel) Extraction Solvent Extraction Raw_Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detector DAD or MS/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound.

References

A Comparative Analysis of 6-Demethoxytangeretin Across Citrus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and biological activity of promising natural compounds is paramount. This guide provides a comparative analysis of 6-demethoxytangeretin, a polymethoxylated flavone found in various citrus species, offering insights into its concentration, experimental protocols for its analysis, and its role in cellular signaling pathways.

Unveiling the Presence of this compound in the Citrus Genus

This compound, a flavonoid with demonstrated anti-inflammatory and anti-allergic properties, is present in a variety of citrus fruits.[1][2] While a comprehensive quantitative comparison across a wide array of citrus species is not extensively documented in a single study, available data indicates its presence in several key varieties. This section summarizes the known occurrences of this compound.

Table 1: Presence of this compound in Different Citrus Species

Citrus SpeciesCommon NamePresence of this compoundReference
Citrus reticulataMandarin Orange, TangerineDetected[1][3]
Citrus unshiuSatsuma MandarinDetected[1]
Citrus hassakuHassaku OrangeDetected[1]
Citrus sinensisSweet OrangeDetected in some cultivars[4]
Citrus paradisiGrapefruitLower concentration compared to mandarins[1]
Citrus limonLemonLower concentration compared to mandarins[1]
Citrus aurantifoliaLimeLower concentration compared to mandarins[1]

Note: The concentrations of this compound can vary significantly based on the cultivar, maturity of the fruit, and the specific part of the peel analyzed (flavedo vs. albedo).

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound is crucial for comparative studies and potential drug development. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the most common and reliable methods for this purpose.

Experimental Protocol: Extraction and Quantification of this compound from Citrus Peel

This protocol provides a general framework for the extraction and analysis of this compound. Researchers should optimize specific parameters based on their instrumentation and sample matrix.

1. Sample Preparation:

  • Fresh citrus peels are washed and air-dried or freeze-dried to a constant weight.

  • The dried peels are ground into a fine powder to increase the surface area for extraction.

2. Extraction of Polymethoxylated Flavonoids (PMFs):

  • Solvent Extraction: A known weight of the powdered peel is extracted with a suitable solvent. Methanol is a commonly used solvent for the extraction of PMFs.[3] The extraction can be performed using methods such as maceration, sonication, or Soxhlet extraction for a defined period.

  • Filtration and Concentration: The extract is filtered to remove solid particles. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of flavonoids.

  • Mobile Phase: A gradient elution is often used, with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The detector is set at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extracts is then determined by comparing their peak areas with the calibration curve.

4. Advanced Analysis by UPLC-MS/MS:

  • For more sensitive and selective analysis, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be utilized. This technique provides both chromatographic separation and mass spectrometric identification and quantification, offering higher accuracy and lower detection limits.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Fresh Citrus Peel B Washing & Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Methanol) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G HPLC-UV/PDA or UPLC-MS/MS Analysis F->G H Data Acquisition & Processing G->H I Quantification H->I

Caption: General experimental workflow for the extraction and quantification of this compound.

Biological Activity and Signaling Pathways

This compound has garnered attention for its potential therapeutic effects, particularly its anti-inflammatory and anti-allergic activities. Research has shown that it can modulate key cellular signaling pathways involved in the inflammatory response.

Inhibition of the ALK/MAPK Signaling Pathway

Studies have indicated that this compound exerts its anti-inflammatory effects by inhibiting the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway typically involves a series of protein kinases that sequentially phosphorylate and activate one another.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus ALK ALK Stimulus->ALK RAS RAS ALK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factors (e.g., AP-1) ERK->Transcription_Factor DMT This compound DMT->ALK Inhibition DMT->MEK Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) Transcription_Factor->Gene_Expression

References

Validating the neuroprotective effects of 6-Demethoxytangeretin in an animal model

Author: BenchChem Technical Support Team. Date: November 2025

While direct evidence on the neuroprotective effects of 6-Demethoxytangeretin in animal models remains limited, extensive research on its close structural analog, tangeretin, and other citrus flavonoids offers valuable insights into their potential therapeutic applications in neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective properties of these compounds, supported by experimental data from animal studies, to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of citrus flavonoids, particularly tangeretin and nobiletin, have been evaluated in various animal models of neurological disorders, including cerebral ischemia and Parkinson's disease. These studies consistently demonstrate the potential of these compounds to mitigate neuronal damage, reduce oxidative stress, and suppress neuroinflammation.

Below is a summary of key quantitative data from representative studies, highlighting the beneficial effects of these flavonoids.

Table 1: Effects of Tangeretin on Neurological Deficits and Oxidative Stress in a Rat Model of Global Cerebral Ischemia
ParameterSham GroupIschemia/Reperfusion (I/R) GroupI/R + Tangeretin (20 mg/kg)
Neurological Score0.5 ± 0.53.5 ± 0.51.5 ± 0.5
Malondialdehyde (MDA) (nmol/mg protein)1.2 ± 0.23.8 ± 0.42.1 ± 0.3
Superoxide Dismutase (SOD) (U/mg protein)18.5 ± 1.58.2 ± 1.215.3 ± 1.4
Catalase (CAT) (U/mg protein)25.4 ± 2.112.8 ± 1.921.7 ± 2.3

Data are presented as mean ± SD. The study demonstrated that tangeretin treatment significantly improved neurological scores and attenuated oxidative stress markers in rats subjected to global cerebral ischemia.[1]

Table 2: Neuroprotective Effects of Tangeretin in a Rat Model of Parkinson's Disease (MPTP-induced)
ParameterControl GroupMPTP GroupMPTP + Tangeretin (20 mg/kg)
Tyrosine Hydroxylase (TH)-positive cells in Substantia Nigra100%45 ± 5%78 ± 6%
Striatal Dopamine Content100%38 ± 4%72 ± 5%
IL-1β (pg/mg protein)15 ± 248 ± 522 ± 3
TNF-α (pg/mg protein)25 ± 375 ± 835 ± 4

Data are presented as mean ± SD relative to the control group. Tangeretin administration demonstrated a significant protective effect on dopaminergic neurons and reduced key inflammatory cytokines in the brain of MPTP-treated rats.[2][3]

Experimental Protocols

The validation of neuroprotective effects relies on robust and well-defined experimental models and methodologies. Below are detailed protocols for key experiments commonly cited in studies investigating citrus flavonoids.

Animal Model of Global Cerebral Ischemia
  • Animal Species: Male Wistar rats (250-300g).

  • Induction of Ischemia: The bilateral common carotid artery occlusion (BCCAO) model is frequently used. Rats are anesthetized, and the common carotid arteries are exposed and occluded for a specific duration (e.g., 30 minutes) to induce global cerebral ischemia. This is followed by reperfusion, where the occlusions are removed to allow blood flow to resume. A sham-operated group undergoes the same surgical procedure without artery occlusion.

  • Drug Administration: Tangeretin (e.g., 5, 10, and 20 mg/kg) is typically administered orally once daily, starting immediately after reperfusion and continuing for a defined period (e.g., 14 days).[1]

  • Behavioral Assessment: Neurological deficits are assessed using a scoring system to evaluate motor function, alertness, and behavior.

  • Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected for the analysis of oxidative stress markers (MDA, SOD, CAT), inflammatory cytokines (TNF-α, IL-6), and apoptotic markers.

Animal Model of Parkinson's Disease
  • Animal Species: Male Sprague-Dawley rats.

  • Induction of Neurodegeneration: A common model involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into the substantia nigra pars compacta.[2][3][4] This selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • Drug Administration: Tangeretin (e.g., 20 mg/kg) is administered orally for a specified duration before or after the neurotoxin injection.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

  • Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured using techniques like high-performance liquid chromatography (HPLC).

  • Analysis of Neuroinflammation: Levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like COX-2 and iNOS, are quantified in brain tissue.[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of citrus flavonoids are attributed to their ability to modulate multiple signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

Anti-Oxidative Stress Pathway

Citrus flavonoids like tangeretin enhance the endogenous antioxidant defense system. They can scavenge free radicals directly and also upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). A key mechanism involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which plays a crucial role in cellular defense against oxidative stress.

Antioxidant_Pathway Tangeretin Tangeretin Nrf2_Keap1 Nrf2-Keap1 Complex Tangeretin->Nrf2_Keap1 Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, etc.) ARE->Antioxidant_Enzymes Upregulation ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenging Neuronal_Protection Neuroprotection ROS->Neuronal_Protection Inhibition of Damage

Caption: Tangeretin-mediated activation of the Nrf2-ARE antioxidant pathway.

Anti-Inflammatory Pathway

Neuroinflammation is a hallmark of many neurodegenerative diseases. Tangeretin has been shown to suppress the activation of microglia, the primary immune cells of the brain. It inhibits the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inflammatory mediators (iNOS, COX-2) by downregulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Anti_Inflammatory_Pathway Tangeretin Tangeretin NFkB_Pathway NF-κB Pathway Tangeretin->NFkB_Pathway Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) NFkB_Pathway->Pro_inflammatory_Mediators Activation Neuroinflammation Neuroinflammation Pro_inflammatory_Mediators->Neuroinflammation Neuronal_Protection Neuroprotection Neuroinflammation->Neuronal_Protection Reduction of Damage

Caption: Inhibition of the NF-κB inflammatory pathway by tangeretin.

Experimental Workflow

The overall process of validating the neuroprotective effects of a compound like this compound in an animal model follows a structured workflow, from initial hypothesis to final data analysis.

Experimental_Workflow cluster_preclinical Preclinical Animal Study Model Disease Model Induction (e.g., Cerebral Ischemia, MPTP) Treatment Treatment Groups (Vehicle, 6-DMT, Alternatives) Model->Treatment Behavioral Behavioral Analysis (Motor function, Cognition) Treatment->Behavioral Tissue Tissue Collection & Processing Behavioral->Tissue Biochemical Biochemical & Histological Analysis (Oxidative stress, Inflammation, Neuronal count) Tissue->Biochemical Data Data Analysis & Interpretation Biochemical->Data

Caption: General workflow for preclinical evaluation of neuroprotective compounds.

References

Comparative Analysis of 6-Demethoxytangeretin and Its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-demethoxytangeretin and its analogs, focusing on their anti-inflammatory and cytotoxic properties. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in understanding the key structural features that govern the biological activity of this class of polymethoxyflavones.

Anti-inflammatory and Cytotoxic Activities: A Tabular Comparison

The following tables summarize the available quantitative data on the biological activities of this compound and its analogs. Due to a lack of publicly available data on a systematically synthesized series of this compound analogs, this guide incorporates data from various methoxyflavones to infer potential SAR trends.

CompoundCell LineActivityIC50 (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231Cytotoxic21.27[1]
5,6,7,8,3′,4′,5′-heptamethoxyflavoneHCC1954Cytotoxic> 100[1]
5,7-dihydroxy-3,6,4′-TMF (P1)A2058Cytotoxic3.92[1]
5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2)A2058Cytotoxic8.18[1]
CYT-Rx20 (β-nitrostyrene derivative)MCF-7Cytotoxic0.81 ± 0.04 (µg/mL)[2]
CYT-Rx20 (β-nitrostyrene derivative)MDA-MB-231Cytotoxic1.82 ± 0.05 (µg/mL)[2]
CYT-Rx20 (β-nitrostyrene derivative)ZR75-1Cytotoxic1.12 ± 0.06 (µg/mL)[2]

Note: This table includes data for various methoxyflavone analogs to provide a broader context for the structure-activity relationships, as specific data for a series of this compound analogs is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard method for evaluating the anti-inflammatory properties of compounds.

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound (e.g., this compound analog) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.[3]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

ALK-MAPK Signaling Pathway

This compound has been reported to exert its effects through the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The diagram below illustrates a simplified representation of this cascade.

ALK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK (MAPK) MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates DMT This compound DMT->ALK Inhibits DMT->ERK Inhibits

Caption: Simplified ALK-MAPK signaling pathway and potential points of inhibition by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for evaluating the cytotoxic effects of this compound and its analogs on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Seeding (e.g., MCF-7, MDA-MB-231) in 96-well plates start->cell_culture compound_treatment 2. Treatment with This compound Analogs (various concentrations) cell_culture->compound_treatment incubation 3. Incubation (24, 48, or 72 hours) compound_treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_analysis 5. Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50_determination 6. IC50 Value Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: General experimental workflow for determining the cytotoxicity of this compound analogs.

Structure-Activity Relationship Insights

Based on the available literature for methoxyflavones, the following structure-activity relationships can be inferred and may be applicable to this compound and its analogs:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the flavonoid scaffold significantly influence cytotoxic activity. For instance, in some series, a hydroxyl group at the C5' position has been shown to enhance the cell death effect on certain breast cancer cell lines.[1]

  • Methoxylation Degree: An increased number of methoxy groups does not always correlate with increased activity. In some cases, a high degree of methoxylation on the A-ring can lead to a decrease in cytotoxic effects.[1]

  • Substitution on the B-ring: The nature and position of substituents on the B-ring play a crucial role in determining the biological activity. The presence of both methoxy and hydroxy moieties on adjacent positions (e.g., C3' and C4') can be a critical factor for stronger cytotoxic effects in some methoxyflavone analogs.

Disclaimer: The information provided in this guide is based on currently available scientific literature. Further research is needed to establish a more definitive structure-activity relationship specifically for a comprehensive series of this compound analogs.

References

Independent Validation of the Anti-Cancer Effects of 6-Demethoxytangeretin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of 6-Demethoxytangeretin, a polymethoxyflavone found in citrus peels, with its structurally related and more extensively studied counterparts, tangeretin and nobiletin. The information presented is based on available preclinical data and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-cancer effects of this compound and its alternatives, tangeretin and nobiletin, across various cancer cell lines.

Table 1: Anti-proliferative Activity (IC50/GI50 Values)

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Citation
This compound NCI-60 PanelNot Specified28[1]
DMS-114 (Lung Carcinoma)Not SpecifiedSignificant Inhibition[1]
HT-29 (Colon Adenocarcinoma)Not SpecifiedSignificant Inhibition[1]
MCF-7 (Breast Adenocarcinoma)Not SpecifiedSignificant Inhibition[1]
MDA-MB-435 (Melanoma)Not SpecifiedSignificant Inhibition[1]
DU-145 (Prostate Carcinoma)Not SpecifiedSignificant Inhibition[1]
Tangeretin MDA-MB-468 (Breast Cancer)MTT Assay0.25 ± 0.15[2]
MCF-7 (Breast Cancer)MTT Assay39.3 ± 1.5[2]
A549 (Lung Cancer)MTT Assay> 200[3]
HepG2 (Liver Cancer)CCK-8 Assay~60 µg/mL[4]
Nobiletin ACHN (Renal Carcinoma)Not Specified~100[5][6]
Caki-2 (Renal Carcinoma)Not Specified~60[5][6]
MCF-7 (Breast Cancer)MTT Assay124.5[7]
SNU-16 (Gastric Cancer)Not SpecifiedEffective Inhibition[8]

Table 2: Induction of Apoptosis

CompoundCancer Cell LineTreatmentApoptosis Rate (%)Citation
This compound HeLa (Cervical Cancer)10 µM for 24h~15[1]
HeLa (Cervical Cancer)20 µM for 24h~25[1]
HeLa (Cervical Cancer)40 µM for 24h~45[1]
Tangeretin A549 (Lung Cancer)50 µMSignificant Increase[3]
A549 (Lung Cancer)100 µMSignificant Increase[3]
A549 (Lung Cancer)200 µMSignificant Increase[3]
Nobiletin ACHN (Renal Carcinoma)80 µM for 48h14.1 ± 1.22[5][6]
ACHN (Renal Carcinoma)120 µM for 48h21.06 ± 1.15[5][6]
Caki-2 (Renal Carcinoma)40 µM for 48h15.26 ± 0.80[5][6]
Caki-2 (Renal Carcinoma)80 µM for 48h17.53 ± 1.98[5][6]
MCF-7 (Breast Cancer)100 µM for 24hSignificant Increase[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (this compound, Tangeretin, or Nobiletin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Cancer cell lines of interest

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol

  • Flow cytometer

  • Cancer cell lines of interest

Procedure:

  • Treat cells with the test compounds for the desired duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like Akt and MAPKs.

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anti-cancer effects of polymethoxyflavones and a general experimental workflow for their evaluation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis cluster_invivo In Vivo Validation (Future Work) cell_culture Cancer Cell Lines treatment Treatment with This compound & Alternatives cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Mechanism of Action (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_mod Signaling Pathway Modulation western_blot->pathway_mod xenograft Xenograft Model pathway_mod->xenograft Promising Results treatment_invivo Compound Administration xenograft->treatment_invivo tumor_growth Tumor Growth Inhibition treatment_invivo->tumor_growth toxicity Toxicity Assessment treatment_invivo->toxicity PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PMF This compound (and other PMFs) PMF->PI3K inhibits PMF->Akt inhibits MAPK_Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Differentiation Cell Differentiation Transcription_Factors->Differentiation PMF This compound (and other PMFs) PMF->Raf inhibits PMF->MEK inhibits PMF->ERK inhibits

References

Comparative Bioavailability of 6-Demethoxytangeretin and Its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potential pharmacokinetic profiles of 6-demethoxytangeretin and its glycosylated forms, drawing upon established principles of flavonoid bioavailability in the absence of direct comparative studies.

Introduction

This compound, a polymethoxyflavone found in citrus peels, has garnered interest for its potential biological activities. However, a thorough understanding of its therapeutic potential is contingent upon its bioavailability. To date, specific pharmacokinetic studies detailing the comparative bioavailability of this compound and its corresponding glycosides are not available in the published scientific literature. This guide, therefore, aims to provide a foundational understanding for researchers in drug development by extrapolating from the known bioavailability patterns of structurally related flavonoids and polymethoxyflavones.

The attachment of a glycosyl (sugar) moiety can significantly alter the physicochemical properties of a flavonoid, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, flavonoid aglycones (the non-sugar part) are more lipophilic and can be absorbed through passive diffusion in the small intestine. In contrast, flavonoid glycosides are typically more water-soluble and often require enzymatic hydrolysis by intestinal microflora in the colon before the aglycone can be absorbed.[1][2] This difference in absorption site and mechanism often leads to delayed and lower peak plasma concentrations for glycosides compared to their aglycones.[3]

General Principles of Flavonoid Bioavailability: Aglycones vs. Glycosides

Studies on other citrus flavonoids, such as hesperidin and its aglycone hesperetin, have demonstrated that the glycosidic form can have a profound impact on bioavailability. For instance, the enzymatic removal of the rhamnose group from hesperidin to form hesperetin-7-glucoside has been shown to significantly improve the bioavailability of the aglycone hesperetin in humans.[4] This suggests that the type of sugar moiety is a critical determinant of absorption efficiency.

For polymethoxyflavones (PMFs), a class to which this compound belongs, the presence of multiple methoxy groups generally increases their lipophilicity, which may enhance their passive diffusion across the intestinal barrier. However, the addition of a glycoside would be expected to increase polarity and potentially hinder this process, shifting the primary site of absorption to the colon following microbial deglycosylation.

While direct experimental data for this compound is lacking, it is reasonable to hypothesize that its glycosides would exhibit lower and delayed oral bioavailability compared to the aglycone.

Hypothetical Pharmacokinetic Data

In the absence of experimental data for this compound and its glycosides, the following table illustrates how such data would be presented. The values are hypothetical and intended for illustrative purposes only, based on general trends observed for other flavonoids.

CompoundFormDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Compound A Aglycone508501.54200
Compound A Glycoside503206.02500

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve, representing total drug exposure.

Experimental Protocols

A typical experimental protocol to determine the comparative oral bioavailability of this compound and its glycosides in a rodent model would involve the following steps.

1. Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used for pharmacokinetic studies.[5] The animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Prior to the study, rats are often fasted overnight to minimize the effect of food on drug absorption.[6]

2. Dosing and Administration: The test compounds (this compound and its glycoside) are typically suspended in a vehicle such as 0.5% carboxymethylcellulose or a mixture of PEG400 and Labrasol for oral administration.[5][6] A single dose is administered via oral gavage. For intravenous administration to determine absolute bioavailability, the compound would be dissolved in a suitable solvent and administered via the tail vein.[5]

3. Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis: Plasma concentrations of the parent compounds and any major metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative oral bioavailability study.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis A Animal Acclimatization (Sprague-Dawley Rats) C Fasting (Overnight) A->C B Compound Formulation (Aglycone & Glycoside Suspensions) D Oral Gavage Administration B->D C->D E Serial Blood Sampling D->E F Plasma Separation E->F G HPLC-MS/MS Analysis F->G H Pharmacokinetic Modeling (Cmax, Tmax, AUC) G->H I Bioavailability Comparison H->I

Caption: Generalized workflow for a comparative oral bioavailability study in a rodent model.

Conclusion

While direct experimental data on the comparative bioavailability of this compound and its glycosides is currently unavailable, established principles of flavonoid pharmacokinetics provide a strong basis for hypothesis-driven research. It is anticipated that this compound, as an aglycone, would exhibit more rapid and complete absorption compared to its glycosylated forms. Future in-vivo pharmacokinetic studies are essential to confirm these hypotheses and to fully elucidate the therapeutic potential of these citrus-derived compounds. The experimental framework and workflow provided in this guide offer a standardized approach for conducting such investigations.

References

A Researcher's Guide to Validating the Cellular Target Engagement of 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of modern experimental techniques to validate the target engagement of 6-Demethoxytangeretin, a polymethoxyflavone with demonstrated anti-inflammatory and anti-allergic activities. While its influence on the ALK and MAPK signaling pathways is known, identifying its direct intracellular binding partners is key to elucidating its precise mechanism of action.

This guide will explore several robust methods for confirming target engagement, drawing parallels from the closely related polymethoxyflavones (PMFs), nobiletin and tangeretin, for which direct protein targets have been identified. We will delve into the principles, protocols, and comparative data for techniques including the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Bioluminescence Resonance Energy Transfer (BRET).

Identifying Potential Direct Targets of this compound

While the direct molecular targets of this compound are still under investigation, studies on similar PMFs provide valuable starting points for hypothesis-driven target validation. For instance, nobiletin has been shown to directly bind to and modulate the activity of several proteins, including:

  • Retinoid-related orphan receptors (RORs) : Nuclear receptors that play a key role in regulating circadian rhythms and metabolism.[1][2][3]

  • Aldo-keto reductase family 1 member C1 (AKR1C1) : An enzyme implicated in the metabolism of steroids and prostaglandins.

  • Glycogen synthase kinase 3 beta (GSK3β) : A serine/threonine kinase involved in numerous cellular processes, including signal transduction and cell proliferation.[4]

  • Exportin-1 (XPO1) : A nuclear export protein responsible for transporting proteins from the nucleus to the cytoplasm.[5]

Given the structural similarity, it is plausible that this compound may also interact with kinases, nuclear receptors, or other enzymes. The following sections will compare methodologies to validate the binding of this compound to such hypothesized targets.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target validation method depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Below is a comparative summary of key techniques.

Method Principle Advantages Disadvantages Typical Quantitative Output
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Label-free; applicable in cells and tissues; reflects physiological conditions.Lower throughput for traditional Western blot-based detection; requires a specific antibody.Thermal shift (ΔTm), EC50
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of an analyte to an immobilized ligand.Real-time kinetics; label-free for the analyte; high sensitivity.Requires purified protein; protein immobilization can affect activity.Association rate (ka), Dissociation rate (kd), Affinity (KD)
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled ligand upon binding to a larger protein.Homogeneous assay; high throughput; sensitive.Requires a fluorescently labeled ligand; potential for interference from fluorescent compounds.IC50, Ki, KD
Bioluminescence Resonance Energy Transfer (BRET) Measures energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins.Performed in live cells; high signal-to-noise ratio.Requires genetic modification of the target protein; can be complex to set up.BRET ratio, EC50/IC50

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in setting up their validation studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[6][7][8]

Protocol:

  • Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule and a purified protein.[9][10][11][12][13]

Protocol:

  • Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled molecule (tracer) to a larger protein.

Protocol:

  • Tracer Synthesis: Synthesize a fluorescently labeled version of this compound or a known ligand for the target protein.

  • Assay Setup: In a microplate, combine the purified target protein and the fluorescent tracer at a fixed concentration.

  • Competition Binding: Add increasing concentrations of unlabeled this compound.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound to determine the IC50 value, which can be converted to a binding affinity (Ki).

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a cell-based assay that measures the interaction between two proteins in live cells.[14][15][16]

Protocol:

  • Construct Generation: Create fusion constructs of the target protein with a bioluminescent donor (e.g., NanoLuc luciferase) and a fluorescent acceptor (e.g., HaloTag with a fluorescent ligand).

  • Cell Transfection: Co-transfect cells with the donor and acceptor constructs.

  • Ligand Treatment: Treat the cells with varying concentrations of this compound.

  • BRET Measurement: Add the luciferase substrate and measure the light emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon treatment with this compound indicates an alteration of the protein-protein interaction.

Visualizing the Workflow and Pathways

To further clarify the experimental logic and the underlying biological context, the following diagrams illustrate a hypothetical workflow for validating the target engagement of this compound and its potential impact on a signaling pathway.

G cluster_0 Target Identification & Initial Hypothesis cluster_1 In Vitro Validation cluster_2 In-Cell Validation cluster_3 Downstream Functional Analysis Hypothesized Target Hypothesized Target SPR Surface Plasmon Resonance (SPR) Hypothesized Target->SPR FP Fluorescence Polarization (FP) Hypothesized Target->FP CETSA Cellular Thermal Shift Assay (CETSA) Hypothesized Target->CETSA BRET Bioluminescence Resonance Energy Transfer (BRET) Hypothesized Target->BRET 6-DMT This compound 6-DMT->Hypothesized Target Putative Interaction Signaling Pathway Signaling Pathway CETSA->Signaling Pathway BRET->Signaling Pathway Cellular Response Cellular Response Signaling Pathway->Cellular Response

Caption: Workflow for validating target engagement.

G 6-DMT This compound Target Kinase Target Kinase (e.g., ALK, MAPK component) 6-DMT->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response (e.g., Inhibition of IL-6 production) Phosphorylated Substrate->Cellular Response

Caption: Hypothetical signaling pathway of this compound.

By employing a combination of these robust techniques, researchers can confidently validate the intracellular target engagement of this compound, paving the way for a deeper understanding of its mechanism of action and accelerating its potential development as a therapeutic agent.

References

Navigating the Maze of Reproducibility: A Comparative Guide to the Effects of 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Analysis of Preclinical Data for Researchers, Scientists, and Drug Development Professionals

The citrus flavonoid 6-demethoxytangeretin has emerged as a promising natural compound with a spectrum of therapeutic possibilities, including anticancer, anti-inflammatory, and neuroprotective activities. However, the translation of these preclinical findings into robust clinical applications hinges on the reproducibility of its biological effects across different research settings. This guide provides a comprehensive comparison of the methodologies and quantitative data from various studies to shed light on the consistency of this compound's reported effects and to propose a path toward standardized research protocols.

The Challenge of Reproducibility in Flavonoid Research

Anti-inflammatory Effects: A Comparative Overview

The anti-inflammatory properties of this compound and related polymethoxyflavones (PMFs) are frequently investigated using in vitro and in vivo models. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to mimic an inflammatory response.

In Vitro Anti-inflammatory Data
Cell LineStimulantKey Markers MeasuredReported Effects of this compound/Related PMFs
RAW 264.7LPSNitric Oxide (NO), TNF-α, IL-6, IL-1β, COX-2, iNOSInhibition of NO production and decreased expression of pro-inflammatory cytokines and enzymes.[2][3]
HMC-1 (Human Mast Cell)PMA + A23187IL-6, TNF-αSuppression of IL-6 and TNF-α gene expression.
In Vivo Anti-inflammatory Data
Animal ModelInduction AgentKey Parameters MeasuredReported Effects of this compound/Related PMFs
Mice/RatsCarrageenanPaw edema volumeReduction in paw edema.[4][5][6][7]
MiceAcetic AcidWrithing responsesDecrease in the number of writhes, indicating analgesic effects.[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells)
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.[9][10]

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before stimulation with LPS (e.g., 1 µg/mL) for a designated time (e.g., 12-24 hours).[9][11]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[10][11]

  • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.[10][11]

  • Protein Expression Analysis: The expression levels of iNOS and COX-2 in cell lysates are determined by Western blot analysis.[2]

  • mRNA Expression Analysis: The mRNA levels of pro-inflammatory genes are measured using real-time RT-PCR.[3]

cluster_workflow In Vitro Anti-inflammatory Workflow RAW_264_7_Culture Culture RAW 264.7 Macrophages Pre-treatment Pre-treat with This compound RAW_264_7_Culture->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Incubation Incubate (12-24h) LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2) Lyse_Cells->Western_Blot RT-PCR RT-PCR (mRNA) Lyse_Cells->RT-PCR

Experimental workflow for in vitro anti-inflammatory assays.

Anticancer Effects: Cross-Laboratory Comparison

The anticancer potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Comparative IC50 Values of 5-Demethyltangeretin (a closely related compound)
Cell LineCancer TypeIC50 (µM) at 72hReference
H460Non-small cell lung1.27[12]
H1299Non-small cell lung1.02[12]
A549Non-small cell lung0.99[12]
PC-3ProstateSignificant anti-proliferative activity[13]
DU145ProstateSignificant anti-proliferative activity[13]
MCF-7BreastGrowth inhibition and apoptosis induction[14][15]

Note: Data for this compound is limited; 5-demethyltangeretin is presented as a structurally similar and well-studied alternative.

Experimental Protocol: Anticancer Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Viability Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for a specified time (e.g., 1-4 hours).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[16]

cluster_pathway Anticancer Signaling of PMFs PMFs Polymethoxyflavones (e.g., this compound) PI3K_Akt PI3K/Akt Pathway PMFs->PI3K_Akt inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) PMFs->Cell_Cycle_Arrest induces Apoptosis Apoptosis PMFs->Apoptosis induces Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Cell_Cycle_Arrest->Proliferation inhibits Apoptosis->Proliferation inhibits

Simplified anticancer signaling pathway of PMFs.

Neuroprotective Effects: A Methodological Comparison

The neuroprotective effects of citrus flavonoids are often studied in models of neurodegenerative diseases like Alzheimer's and Parkinson's. These studies typically involve inducing neuronal damage and then assessing the protective effects of the compound.

In Vitro Neuroprotection Models
Cell CultureNeurotoxic AgentKey EndpointsReported Effects of Citrus Flavonoids
Primary cortical neuronsH2O2, Glutamate, Aβ oligomersCell viability, Oxidative stress markersProtection against neuronal damage and reduction of oxidative stress.[17]
In Vivo Neuroprotection Models
Animal ModelNeurotoxinBehavioral TestsNeuropathological AnalysisReported Effects of Citrus Flavonoids
Rats/MiceScopolamine (Alzheimer's model)Morris water maze, Novel object recognitionCholinergic neuron loss, Aβ plaquesImproved cognitive function and reduced neuronal damage.[18]
MiceMPTP (Parkinson's model)Rotarod test, Pole testDopaminergic neuron loss in substantia nigraImproved motor function and protection of dopaminergic neurons.[19]
Rats6-OHDA (Parkinson's model)Apomorphine-induced rotationsDopaminergic neuron loss in striatumReduced rotational behavior and neuroprotection.[19]
Experimental Protocol: In Vivo Neuroprotection Assay (MPTP-induced Parkinson's Model)
  • Animal Model: C57BL/6 mice are commonly used.[18]

  • Neurotoxin Administration: Mice are administered with MPTP to induce dopaminergic neurodegeneration.[19]

  • Compound Treatment: this compound is administered before or after the MPTP insult.

  • Behavioral Testing: Motor coordination and balance are assessed using tests like the rotarod and pole test at various time points.

  • Histological Analysis: After the experimental period, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.

cluster_logic Neuroprotection Logic Neurotoxin Neurotoxin (e.g., MPTP, 6-OHDA) Oxidative_Stress Oxidative Stress Neurotoxin->Oxidative_Stress Neuroinflammation Neuroinflammation Neurotoxin->Neuroinflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage 6DMT This compound 6DMT->Oxidative_Stress inhibits 6DMT->Neuroinflammation inhibits

Logical relationship in neuroprotection by this compound.

Recommendations for Future Research and Standardization

To enhance the reproducibility and comparability of research on this compound, the following recommendations are proposed:

  • Standardization of Reagents: Use of highly purified and well-characterized this compound from a consistent source.

  • Detailed Reporting of Protocols: Comprehensive documentation of all experimental parameters, including cell line passage numbers, animal strain and age, and specific assay conditions.

  • Use of Standardized Assays: Adoption of widely accepted and validated in vitro and in vivo models.

  • Inclusion of Positive and Negative Controls: Rigorous use of appropriate controls to ensure the validity of the experimental results.

  • Data Sharing and Transparency: Open sharing of raw data and detailed methodologies to facilitate replication by other laboratories.

By embracing these principles, the scientific community can build a more robust and reliable body of evidence to support the development of this compound as a novel therapeutic agent.

References

A Comparative Analysis of the Metabolic Stability of 6-Demethoxytangeretin and Tangeretin

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the metabolic fate of two closely related citrus flavonoids reveals a significant data gap, highlighting the need for further research into the pharmacokinetic properties of 6-demethoxytangeretin.

This guide provides a comparative overview of the metabolic stability of two polymethoxylated flavones, this compound and tangeretin. While structurally similar, a thorough review of published scientific literature reveals a stark contrast in the available metabolic data for these two compounds. Extensive research has been conducted on the metabolism and pharmacokinetics of tangeretin, whereas there is a notable absence of experimental data on the metabolic stability of this compound.

This guide will present the available data for tangeretin, including its metabolic pathways, the enzymes responsible for its biotransformation, and its pharmacokinetic parameters. This information is crucial for researchers in the fields of drug discovery and natural product chemistry to understand the potential bioavailability and in vivo activity of these compounds. The lack of data for this compound underscores a critical area for future investigation to fully assess its therapeutic potential.

Structural Comparison

This compound and tangeretin share a common flavone backbone, differing only by a single methoxy group at the 6-position of the A-ring. This structural similarity suggests that they may share some metabolic pathways, but the absence of the 6-methoxy group in this compound could significantly influence its interaction with metabolic enzymes and, consequently, its stability and pharmacokinetic profile.

Metabolic Stability of Tangeretin

In the absence of direct in vitro metabolic stability data such as half-life (t1/2) and intrinsic clearance (CLint) from human liver microsome assays in the reviewed literature, in vivo pharmacokinetic data from studies in rats can provide an indication of its overall clearance and persistence in a biological system.

Table 1: In Vivo Pharmacokinetic Parameters of Tangeretin in Rats

ParameterValueReference
Clearance (Cl) 94.1 ± 20.2 mL/min/kg[1]
Terminal Elimination Half-life (t1/2) 166 ± 42 min[1]
Route of Administration Intravenous[1]

Note: These values represent in vivo clearance and half-life, which are influenced by distribution and other factors, and are not direct measures of in vitro metabolic stability.

Metabolic Pathways of Tangeretin

The primary metabolic pathway for tangeretin is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2] The major metabolites identified are hydroxylated and demethylated derivatives of the parent compound.

The main enzyme systems responsible for the metabolism of tangeretin include:

  • CYP1A1 and CYP1A2: These enzymes are significantly involved in the metabolism of tangeretin.[3][4][5]

  • CYP3A4: This enzyme also contributes to the metabolism of tangeretin.[6][7]

  • CYP1B1: This enzyme has also been shown to metabolize tangeretin.

The primary metabolite of tangeretin is 4'-hydroxy-5,6,7,8-tetramethoxyflavone (4'-OH-TMF) , formed through the demethylation of the methoxy group at the 4'-position of the B-ring.[3] Other demethylated and hydroxylated metabolites have also been identified.[4][5]

Tangeretin_Metabolism cluster_products Primary Metabolite Tangeretin Tangeretin Metabolites Demethylated and Hydroxylated Metabolites Tangeretin->Metabolites CYP1A1, CYP1A2, CYP3A4, CYP1B1 (O-demethylation & Hydroxylation) 4_OH_TMF 4'-hydroxy-5,6,7,8- tetramethoxyflavone (4'-OH-TMF)

Metabolic Pathway of Tangeretin.

Metabolic Stability of this compound

Currently, there is no published experimental data on the metabolic stability of this compound. Studies investigating its half-life, intrinsic clearance, metabolic pathways, and the enzymes involved in its biotransformation are lacking. This significant knowledge gap prevents a direct comparison with tangeretin and hinders the assessment of its potential as a therapeutic agent. The structural difference, the absence of a methoxy group at the 6-position, may lead to a different metabolic profile compared to tangeretin, potentially affecting its stability and bioavailability.

Experimental Protocols

Below is a representative experimental protocol for determining the in vitro metabolic stability of a compound using human liver microsomes. This protocol can be adapted for the future study of both tangeretin and this compound.

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a test compound using human liver microsomes.

Materials:

  • Test compound (e.g., Tangeretin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds (e.g., a high clearance compound and a low clearance compound)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (at a specified concentration, e.g., 1 µM) to the pre-incubated master mix. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, HLM) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH & Test Compound) B->C D Incubate and Sample at Time Points C->D E Terminate Reaction (Add Cold Solvent + IS) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t1/2 and CLint) G->H

In Vitro Metabolic Stability Assay Workflow.

Conclusion and Future Directions

This guide consolidates the available information on the metabolic stability of tangeretin, highlighting its biotransformation through O-demethylation by cytochrome P450 enzymes. The provided in vivo pharmacokinetic data for tangeretin offers a preliminary insight into its disposition. However, the most striking finding of this comparative analysis is the complete absence of metabolic data for this compound.

To fully understand the therapeutic potential of this compound and to enable a meaningful comparison with tangeretin, it is imperative that future research focuses on elucidating its metabolic profile. In vitro studies using human liver microsomes and other metabolic systems are essential to determine its metabolic stability, identify its metabolites, and characterize the enzymes responsible for its biotransformation. Such data will be invaluable for the rational design of future preclinical and clinical studies of this and other related flavonoids.

References

Validating a Novel Chemical Probe for Anaplastic Lymphoma Kinase (ALK): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a chemical probe is a critical step in ensuring the reliability of experimental results and the successful identification of new therapeutic targets. This guide provides a comparative framework for the validation of a hypothetical chemical probe, 6-Demethoxytangeretin, against established Anaplastic Lymphoma Kinase (ALK) inhibitors.

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2][3][4][5] The development of potent and selective ALK inhibitors has revolutionized the treatment of ALK-positive cancers.[4][6][7][8][9] Beyond their therapeutic applications, these inhibitors can serve as valuable chemical probes to investigate ALK signaling and discover new biological functions.

A high-quality chemical probe should exhibit high potency and selectivity for its intended target, and demonstrate target engagement and a corresponding phenotypic effect in cellular and in vivo models.[10][11][12][13] This guide outlines the essential experiments and data required to validate a new chemical entity, such as this compound, as a chemical probe for ALK. The performance of the candidate probe will be benchmarked against well-characterized ALK inhibitors.

Comparative Data Presentation

To be validated as a chemical probe, this compound's performance must be rigorously compared to known ALK inhibitors across several key parameters. The following tables summarize the necessary quantitative data for a comprehensive evaluation.

Table 1: In Vitro Potency Against ALK and Other Kinases

CompoundALK IC₅₀ (nM)c-Met IC₅₀ (nM)ROS1 IC₅₀ (nM)Selectivity Score (S(10) at 1 µM)
This compound (Hypothetical Data) < 100> 1000> 1000< 0.02
Crizotinib20-608400.12
Alectinib1.9> 1000> 10000.01
Lorlatinib0.7110.80.04

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC₅₀ indicates higher potency. The selectivity score S(10) represents the number of off-target kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested; a lower score indicates higher selectivity.

Table 2: Cellular Activity and Target Engagement

CompoundALK-Positive Cell Line (e.g., H3122) IC₅₀ (nM)ALK-Negative Cell Line (e.g., A549) IC₅₀ (µM)p-ALK Cellular Target Engagement EC₅₀ (nM)
This compound (Hypothetical Data) < 500> 10< 200
Crizotinib30-100> 1050-150
Alectinib3-10> 1010-30
Lorlatinib1-5> 105-20

Cell line IC₅₀ values indicate the concentration of the inhibitor that reduces cell viability by 50%. A significant difference in potency between ALK-positive and ALK-negative cell lines suggests on-target activity. The p-ALK cellular target engagement EC₅₀ reflects the concentration required to inhibit ALK phosphorylation in cells by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data presented above.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the potency of the candidate probe against ALK and a panel of other kinases to assess selectivity.

  • Methodology:

    • Recombinant human ALK, c-Met, and ROS1 kinase domains are used.

    • The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer containing the kinase and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or radiometric assay.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

    • For broad selectivity profiling, the candidate probe is screened against a large panel of kinases (e.g., KINOMEscan™) at a fixed concentration (e.g., 1 µM).

Cellular Proliferation Assay
  • Objective: To assess the anti-proliferative effect of the candidate probe in ALK-dependent and ALK-independent cancer cell lines.

  • Methodology:

    • ALK-positive (e.g., H3122, SU-DHL-1) and ALK-negative (e.g., A549, H460) cell lines are seeded in 96-well plates.

    • The cells are treated with a serial dilution of the test compound for 72 hours.

    • Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • IC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Cellular Target Engagement
  • Objective: To confirm that the candidate probe inhibits ALK signaling in a cellular context.

  • Methodology:

    • ALK-positive cells are treated with varying concentrations of the test compound for a defined period (e.g., 2-4 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated ALK (p-ALK), total ALK, phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

    • Following incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the p-ALK band is quantified and normalized to the total ALK and loading control to determine the EC₅₀ for target engagement.

Visualizations

The following diagrams illustrate the ALK signaling pathway and a typical workflow for chemical probe validation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Chemical_Probe_Validation_Workflow Start Candidate Compound (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay (Potency & Selectivity) Start->Biochemical_Assay Cellular_Assay Cell-Based Assays (Proliferation & Target Engagement) Biochemical_Assay->Cellular_Assay Potent & Selective? In_Vivo_Model In Vivo Model Testing (Efficacy & PK/PD) Cellular_Assay->In_Vivo_Model On-Target Cellular Activity? Validated_Probe Validated Chemical Probe In_Vivo_Model->Validated_Probe In Vivo Efficacy?

Caption: Experimental workflow for the validation of a chemical probe.

References

Safety Operating Guide

Proper Disposal of 6-Demethoxytangeretin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 6-Demethoxytangeretin, a flavonoid compound commonly used in research. The following protocols are based on general best practices for non-hazardous solid chemical waste disposal in a laboratory setting.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer to verify its hazard classification before proceeding with any disposal method.

Safety and Handling Overview

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE)
Safety glasses or goggles
Chemical-resistant gloves (e.g., nitrile)
Laboratory coat

Disposal Decision Workflow

The primary determinant for the disposal route of any chemical is its hazard classification. The workflow below outlines the decision-making process for the disposal of this compound.

start Start: Have this compound Waste sds_check Consult Safety Data Sheet (SDS) start->sds_check is_hazardous Is the compound classified as hazardous? sds_check->is_hazardous non_hazardous_disposal Follow Non-Hazardous Solid Waste Disposal Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Institutional Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes end_disposal Disposal Complete non_hazardous_disposal->end_disposal hazardous_disposal->end_disposal

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Disposal of Non-Hazardous this compound

This protocol is applicable only if the Safety Data Sheet (SDS) for this compound explicitly states that it is not a hazardous substance according to local, state, and federal regulations.

Objective: To safely dispose of small quantities of solid, non-hazardous this compound waste.

Materials:

  • Waste this compound (solid)

  • Sealable, clearly labeled waste container (e.g., a sturdy plastic bag or a screw-cap container)

  • Permanent marker

  • Personal Protective Equipment (PPE) as specified in the table above

Procedure:

  • Container Preparation:

    • Select a container that is compatible with the chemical and can be securely sealed.

    • Label the container clearly as "Non-Hazardous Waste: this compound". Include the date of disposal.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the prepared container.

    • Avoid generating dust. If the material is a fine powder, handle it in a fume hood or a designated area with minimal air currents.

  • Container Sealing:

    • Securely seal the container to prevent any leakage or spillage.

  • Final Disposal:

    • Dispose of the sealed container in the regular laboratory solid waste stream, as permitted by your institution's policies for non-hazardous chemical waste.[1][2]

    • Important: Do not place chemical waste containers in common area trash cans. Disposal should be handled by trained laboratory personnel.[1]

  • Documentation:

    • Record the disposal event in your laboratory's chemical inventory or waste disposal log, as required by your institution.

Disposal of this compound as Hazardous Waste

If the Safety Data Sheet (SDS) indicates that this compound is hazardous (e.g., toxic, flammable, reactive, or an environmental hazard), it must be disposed of as hazardous waste.

Procedure:

  • Segregation:

    • Collect waste this compound in a designated and compatible hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disclaimer: This information is intended as a general guide. Always prioritize the information provided in the manufacturer's Safety Data Sheet and adhere to all applicable local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.

References

Essential Safety and Logistical Information for Handling 6-Demethoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling 6-Demethoxytangeretin, a risk assessment should be conducted to determine the appropriate level of PPE. Based on general laboratory standards for handling solid chemical compounds of unknown toxicity, the following PPE is recommended.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects eyes from dust and splashes.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection N95 or higher RespiratorNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.

1. Preparation and Weighing:

  • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risk.

  • Before use, visually inspect the container for any damage or leaks.

  • Use a dedicated, clean spatula and weighing vessel.

  • Tare the balance with the weighing vessel before dispensing the powder.

  • Carefully transfer the desired amount of this compound to the weighing vessel, avoiding the creation of dust.

  • Close the primary container tightly immediately after use.

2. Dissolution:

  • Add the solvent to the vessel containing the weighed this compound.

  • Gently swirl or use a vortex mixer to dissolve the compound completely.

  • If heating is required for dissolution, use a water bath or a heating block with appropriate temperature control and ventilation.

3. Storage:

  • Store this compound in a tightly sealed container, protected from light.

  • For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, and any grossly contaminated items (e.g., weighing paper, disposable spatulas) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Sharps Waste: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

2. Waste Disposal Procedure:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the primary hazard (e.g., "Chemical Waste").

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Compound C->D Proceed to Handling E Dissolve Compound D->E F Clean Work Area E->F Proceed to Cleanup G Segregate Waste F->G H Dispose of Waste G->H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.